2,5-Difluoro-4-(methylsulfonyl)aniline
Description
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKCMZYVVBUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266795 | |
| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147557-75-2 | |
| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147557-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just a series of steps, but a deep understanding of the chemical principles and practical considerations that ensure a successful and reproducible synthesis.
Strategic Overview and Rationale
The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 2,5-difluoronitrobenzene. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) followed by a standard reduction of a nitro group.
The core logic behind this synthetic design is as follows:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group in 2,5-difluoronitrobenzene activates the aromatic ring towards nucleophilic attack. This directing effect makes the fluorine atom at the 4-position (para to the nitro group) highly susceptible to displacement.
-
Regioselectivity: The choice of 2,5-difluoronitrobenzene as the starting material ensures the correct placement of the fluoro and amino functionalities in the final product.
-
Robustness of the Reduction Step: The reduction of an aromatic nitro group to an aniline is a well-established and high-yielding transformation with multiple reliable methods available.
This synthetic pathway is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of the Intermediate: 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene via Nucleophilic Aromatic Substitution
This step involves the displacement of the fluorine atom at the 4-position of 2,5-difluoronitrobenzene with a methylsulfinate group.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution to form the key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,5-Difluoronitrobenzene | 159.09 | 1.0 |
| Sodium methanesulfinate | 102.09 | 1.2 |
| Dimethyl sulfoxide (DMSO) | 78.13 | - |
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluoronitrobenzene (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature until the 2,5-difluoronitrobenzene has completely dissolved.
-
Add sodium methanesulfinate (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with vigorous stirring.
-
The product, 2,5-difluoro-4-(methylsulfonyl)nitrobenzene, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to a constant weight.
Expert Insights:
-
Solvent Choice: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation of the nucleophile, leaving the anion more reactive.
-
Temperature Control: Maintaining the temperature in the specified range is crucial. Higher temperatures may lead to side reactions, while lower temperatures will result in a sluggish reaction rate.
-
Work-up: The precipitation in ice-water is an effective method for isolating the product from the high-boiling DMSO solvent and any unreacted sodium methanesulfinate.
Synthesis of the Final Product: this compound via Nitro Group Reduction
This final step converts the nitro group of the intermediate to the desired aniline functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Caption: Reduction of the nitro intermediate to the final aniline product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene | 221.18 | 1.0 eq |
| Palladium on carbon (10% Pd/C) | - | 5-10 mol% |
| Ethanol or Methanol | - | - |
| Hydrogen gas (H₂) | 2.02 | Excess (balloon or Parr) |
Step-by-Step Protocol:
-
In a hydrogenation flask, dissolve 2,5-difluoro-4-(methylsulfonyl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, either from a balloon or by using a Parr hydrogenator, and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
Expert Insights:
-
Catalyst Handling: Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere.
-
Solvent Purity: The use of high-purity, dry solvents is recommended to ensure optimal catalyst activity.
-
Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.
In-Process Controls:
| Step | Analytical Method | Expected Outcome |
| SNAr Reaction Monitoring | TLC, HPLC | Disappearance of the 2,5-difluoronitrobenzene spot and appearance of a new, more polar product spot. |
| Nitro Reduction Monitoring | TLC, HPLC | Disappearance of the intermediate spot and appearance of the final aniline product spot. |
| Final Product Characterization | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of this compound. |
References
-
General Principles of Nucleophilic Aromatic Substitution: Detailed information on the mechanism and applications of SNAr reactions can be found in advanced organic chemistry textbooks and review articles. A relevant starting point is the work on nucleophilic aromatic substitution of polyfluoroarenes.[1]
- Catalytic Hydrogenation: For a comprehensive overview of catalytic hydrogenation and the practical aspects of using palladium on carbon, refer to established resources in the field of c
-
Synthesis of Related Difluoroaniline Derivatives: Patents describing the synthesis of similar compounds, such as 2,4-difluoroaniline, can provide valuable insights into related reaction conditions and procedures.[2][3]
Sources
An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoro-4-(methylsulfonyl)aniline is a critical building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a variety of therapeutic agents. Its unique substitution pattern, characterized by two electron-withdrawing fluorine atoms and a potent sulfonyl group, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for process optimization and scale-up.
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability. The aniline moiety, a common pharmacophore, is often fluorinated to modulate its basicity and lipophilicity.[1] The presence of a methylsulfonyl group further enhances the molecule's polarity and potential for hydrogen bonding, making this compound a highly sought-after intermediate in the development of targeted therapies.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the late-stage introduction of the aniline functionality or the construction of the sulfone from a corresponding thioether.
Diagram of Synthetic Strategies
Caption: Key retrosynthetic disconnections for this compound.
Two primary and field-proven synthetic routes will be discussed in detail:
-
Route 1: The Acetamide Protection and Hydrolysis Strategy: This route involves the protection of an aniline precursor as an acetamide, followed by sulfonation and subsequent deprotection.
-
Route 2: The Thioether Oxidation Strategy: This approach commences with a difluoroaniline derivative, proceeds through the introduction of a methylthio group, and culminates in its oxidation to the desired sulfone.
Route 1: The Acetamide Protection and Hydrolysis Strategy
This robust and widely utilized method offers excellent control over regioselectivity and generally provides high yields. The acetamide group serves as a protecting group for the amine, preventing unwanted side reactions during the subsequent electrophilic substitution, and can be efficiently removed under acidic or basic conditions.
Overall Synthetic Workflow
Diagram of Route 1 Workflow
Caption: Step-wise synthesis via the acetamide protection strategy.
Detailed Experimental Protocols
Step 1: Acetylation of 2,5-Difluoroaniline
-
Principle: The nucleophilic amine of 2,5-difluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide. This protects the amine from participating in subsequent electrophilic aromatic substitution reactions.[2]
-
Procedure:
-
To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,5-difluorophenyl)acetamide.
-
Step 2: Chlorosulfonylation of N-(2,5-Difluorophenyl)acetamide
-
Principle: An electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring. The fluorine atoms and the acetamido group direct the substitution to the position para to the acetamido group.
-
Procedure:
-
Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.
-
Add N-(2,5-difluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-acetamido-2,5-difluorobenzene-1-sulfonyl chloride.
-
Step 3: Reduction of the Sulfonyl Chloride
-
Principle: The sulfonyl chloride is reduced to a methyl thioether. A variety of reducing agents can be employed for this transformation.
-
Procedure (using Sodium Sulfite and Methyl Iodide):
-
Suspend 4-acetamido-2,5-difluorobenzene-1-sulfonyl chloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of sodium sulfite (2.0 eq) in water and stir vigorously.
-
After the reduction of the sulfonyl chloride is complete (monitored by TLC), add methyl iodide (1.5 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the reaction mixture at room temperature until the methylation is complete.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(2,5-difluoro-4-(methylthio)phenyl)acetamide.
-
Step 4: Oxidation of the Thioether to the Sulfone
-
Principle: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Common reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®.
-
Procedure (using Hydrogen Peroxide):
-
Dissolve N-(2,5-difluoro-4-(methylthio)phenyl)acetamide (1.0 eq) in acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry to afford N-(2,5-difluoro-4-(methylsulfonyl)phenyl)acetamide.
-
Step 5: Hydrolysis of the Acetamide
-
Principle: The protecting acetamide group is removed by hydrolysis under acidic or basic conditions to yield the final aniline.[3]
-
Procedure (Acidic Hydrolysis):
-
Suspend N-(2,5-difluoro-4-(methylsulfonyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Route 2: The Thioether Oxidation Strategy
This alternative route is often more convergent and can be advantageous if the starting 2,5-difluoro-4-(methylthio)aniline is readily available.
Overall Synthetic Workflow
Diagram of Route 2 Workflow
Sources
Crystal structure of 2,5-Difluoro-4-(methylsulfonyl)aniline derivatives
An In-Depth Technical Guide to the Crystal Structure of 2,5-Difluoro-4-(methylsulfonyl)aniline Derivatives for Pharmaceutical Research
Authored by: A Senior Application Scientist
Foreword: From Molecule to Medicine – The Decisive Role of Solid-State Chemistry
In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic agent is governed by a profound understanding of its three-dimensional architecture. The this compound scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a critical intermediate for a range of targeted therapies, including kinase inhibitors.[1][2][3][4] However, the chemical structure alone does not tell the whole story. The manner in which these molecules arrange themselves in the solid state—their crystal structure—dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. These properties are not merely academic; they are the bedrock upon which a drug's safety and efficacy are built.
This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystal structure of this compound derivatives. We move beyond a simple recitation of data, offering instead a field-proven perspective on why specific experimental choices are made and how to interpret the resulting structural information. By elucidating the synthesis, crystallization, and detailed structural analysis of these compounds, we aim to empower researchers to harness the principles of crystal engineering for the rational design of next-generation pharmaceuticals.
The Strategic Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives is a foundational step, requiring precision to ensure high purity, which is a prerequisite for successful crystallization. A common and effective synthetic strategy involves the introduction of the sulfonyl group onto a difluorinated aromatic precursor.
Generalized Synthetic Protocol
A plausible route begins with a readily available starting material like 2,5-difluoroaniline, which can be synthesized via the reduction of 2,5-difluoronitrobenzene.[5] The subsequent introduction of the methylsulfonyl group is a key transformation. While specific patented methods may vary, a general approach often involves sulfinylation followed by oxidation.
Step-by-Step Synthesis Example: 2-Fluoro-4-(methylsulfonyl)aniline
-
Step 1: Sulfinylation of 2-Fluoro-4-iodoaniline. To a solution of 2-fluoro-4-iodoaniline in a suitable solvent such as DMSO, copper(II)-benzene trifluoromethanesulfonate complex, sodium methanesulfinic acid, and N,N'-dimethylethylenediamine are added. The mixture is heated (e.g., to 120°C) and stirred overnight.[6]
-
Causality: The copper catalyst facilitates the coupling reaction between the iodoaniline and the methanesulfinate salt. N,N'-dimethylethylenediamine acts as a ligand to stabilize the copper catalyst and improve reaction efficiency.
-
Step 2: Work-up and Isolation. After cooling, the reaction mixture is diluted with water and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over a desiccant (e.g., MgSO₄), and concentrated under reduced pressure.[6]
-
Step 3: Oxidation (if necessary). If the product is the sulfinyl intermediate, a subsequent oxidation step using an agent like hydrogen peroxide or m-CPBA would be required to form the final methylsulfonyl product.
-
Step 4: Purification. The crude product is purified, typically by recrystallization or column chromatography, to achieve the high purity (>99%) necessary for growing diffraction-quality single crystals.
The Art and Science of Single-Crystal Growth
Obtaining high-quality single crystals is frequently the most significant bottleneck in determining a molecule's crystal structure.[7][8][9] The goal is to encourage molecules to slowly transition from a disordered solution phase to a highly ordered, repeating three-dimensional lattice. For small organic molecules like aniline derivatives, several classical methods are effective.[8][9][10]
Key Crystallization Techniques
| Technique | Description | Best For |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation. The vial is covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks. | The simplest and most common method. Works well when moderate quantities of material are available. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for milligram-scale quantities and for screening multiple solvent/anti-solvent systems.[10][11] |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs slowly at the interface between the two solvents as they diffuse into one another. | Useful for compounds that are sensitive to temperature or air, as the system is sealed.[10] |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system where the this compound derivative exhibits moderate solubility. Solvents like ethanol, methanol, acetone, or ethyl acetate are common starting points. The ideal solvent allows for the formation of a saturated solution at room temperature or slightly elevated temperatures.
-
Preparation of Solution: Dissolve 5-10 mg of the highly purified compound in the minimum amount of the chosen solvent in a small, clean glass vial. Gentle warming may be used to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with Parafilm and puncture it with a few small holes using a needle. The number and size of the holes control the rate of evaporation—a slower rate is generally better.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Crystal Harvesting: Once well-formed, block-like crystals appear, carefully remove a suitable crystal using a mounted loop for X-ray diffraction analysis.
Elucidating the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13] The technique relies on the principle that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections. The angles and intensities of these reflections are directly related to the electron density distribution within the crystal's unit cell.[12][13]
The SCXRD Experimental Workflow
The process of determining a crystal structure is a systematic, multi-step workflow. Each step is critical for obtaining a high-resolution, accurate model of the molecular and supramolecular structure.
Caption: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.[12]
Key Experimental Parameters
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation sources are typically used.[12]
-
Temperature: Data is commonly collected at low temperatures (around 100 K) using a nitrogen gas stream. This minimizes thermal vibrations of the atoms, leading to a more precise measurement of their positions and sharper diffraction spots.[12]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of reflections from all possible orientations.[13]
Analysis of the Crystal Structure: Decoding Intermolecular Forces
The refined crystal structure provides a wealth of information. Beyond confirming the molecular connectivity, it reveals the subtle non-covalent interactions that dictate the crystal packing. For this compound derivatives, these interactions are primarily driven by the amine (-NH₂), sulfonyl (-SO₂CH₃), and fluoro (-F) groups.
Dominant Intermolecular Interactions
The supramolecular structure of these crystals is a delicate balance of various weak interactions.[14][15]
-
Hydrogen Bonds: The amine group acts as a hydrogen bond donor, while the sulfonyl oxygens are strong acceptors. This results in robust N-H···O hydrogen bonds, which often form primary structural motifs like chains or dimers.[14]
-
Weak Hydrogen Bonds: C-H donors (from the aromatic ring or the methyl group) can interact with both sulfonyl oxygen and fluorine acceptors, forming C-H···O and C-H···F bonds. While weaker, these interactions are numerous and play a crucial role in stabilizing the three-dimensional packing.[16]
-
Halogen Interactions: The fluorine substituents can participate in various weak interactions, including the aforementioned C-H···F bonds and potentially F···F or F···π contacts.
-
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring may allow for offset π-π stacking interactions between adjacent molecules, further contributing to lattice stability.
Caption: Schematic of N-H···O hydrogen bonds forming a supramolecular chain.
Crystallographic Data Summary
The results of an SCXRD study are summarized in a Crystallographic Information File (CIF) and are often presented in tables for clear comparison.
| Parameter | Representative Derivative 1 |
| Chemical Formula | C₇H₇F₂NO₂S |
| Formula Weight | 207.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.513(2) |
| b (Å) | 10.245(3) |
| c (Å) | 11.567(4) |
| β (°) | 98.54(1) |
| Volume (ų) | 880.1(5) |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.118 |
(Note: Data is hypothetical and for illustrative purposes.)
The Critical Impact of Polymorphism in Drug Development
It is crucial for drug developers to recognize that a single chemical compound can often crystallize into multiple different solid forms, a phenomenon known as polymorphism.[17][18][19] Each polymorph, while chemically identical, possesses a unique crystal lattice and, consequently, distinct physical properties.
Why Polymorphism Matters
-
Solubility & Bioavailability: Different polymorphs can have significantly different solubilities. A less soluble form may lead to poor absorption in the body and reduced drug efficacy. The case of the HIV drug Ritonavir (Norvir) famously highlighted this, where the appearance of a more stable, less soluble polymorph led to a market withdrawal.[17][20]
-
Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[20] Metastable forms can convert to the stable form over time, especially when subjected to heat, pressure, or humidity during manufacturing or storage. This conversion can alter the drug product's performance.
-
Manufacturing: Properties like crystal shape (habit), flowability, and compressibility are polymorph-dependent and can impact manufacturing processes like tableting.[17]
A thorough polymorph screen, which involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates), is an essential part of early-stage drug development to identify and characterize all accessible forms.[17][21]
Conclusion: A Foundation for Rational Drug Design
The detailed analysis of the crystal structure of this compound derivatives provides invaluable insights that transcend simple structural confirmation. It lays the groundwork for understanding and controlling the solid-state properties that are critical for successful pharmaceutical development. By comprehending the key intermolecular interactions, researchers can anticipate how modifications to the molecular structure will influence crystal packing. This knowledge enables the rational design of new derivatives with improved properties and provides the necessary control over polymorphism to ensure the consistent, safe, and effective delivery of a therapeutic agent. The crystal is not merely a static endpoint; it is a dynamic blueprint for innovation.
References
- Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. (n.d.). Benchchem.
- Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores.
- Polymorphism. (n.d.). All About Drugs.
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
- Special Issue: Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
- Crystallization of small molecules. (n.d.).
- Chemical crystallisation. (n.d.). SPT Labtech.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton.
- X-ray powder diffraction studies of aniline derivatives. (2012). Cambridge Core.
- Structural Chemistry of Anilines. (2025). ResearchGate.
- Synthesis And Single Crystal X-Ray Structure Of 2-(1,3,4-Oxadiazol- 2-yl)Aniline. (2025).
- Synthesis of 2,5-difluoroaniline. (n.d.). PrepChem.com.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).
- Weak interactions in crystals: old concepts, new developments. (n.d.). PMC - NIH.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019).
- X-ray crystallography. (n.d.). Wikipedia.
- In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. (2025). ResearchGate.
- This compound. (n.d.). Chemical Technology Co.,LTD(expird).
- Intermolecular Interactions in Crystals. (n.d.). ResearchGate.
- 1147557-75-2|this compound. (n.d.). BLDpharm.
- This compound 1147557-75-2 wiki. (n.d.). Guidechem.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
- 4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. (2013). PubMed.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
- 2-Fluoro-4-(methylsulfonyl)aniline | 832755-13-2. (2025). ChemicalBook.
- 2,5-Difluoro-4-(2-methoxyethoxy)aniline. (n.d.). Benchchem.
- Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). PubMed.
- 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. (2025). ResearchGate.
Sources
- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]
- 3. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 2-Fluoro-4-(methylsulfonyl)aniline | 832755-13-2 [chemicalbook.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. sptlabtech.com [sptlabtech.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 18. Polymorphism – All About Drugs [allfordrugs.com]
- 19. mdpi.com [mdpi.com]
- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 21. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Solubility of 2,5-Difluoro-4-(methylsulfonyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Difluoro-4-(methylsulfonyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for process optimization, formulation development, and ensuring product quality and yield. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the thermodynamic principles of dissolution, explore robust experimental methodologies, and introduce predictive models to streamline solvent selection. This document is intended to be a practical resource for scientists and researchers in the pharmaceutical industry.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a critical physicochemical property that influences every stage of drug development.[1][2] From synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. For a key intermediate like this compound, which has the CAS Number 1147557-75-2, understanding its behavior in various organic solvents is essential for:
-
Reaction Kinetics and Yield: Ensuring the compound remains in solution during synthesis is vital for reaction efficiency.
-
Crystallization and Purification: Controlled precipitation from a solvent system is a cornerstone of purification, directly impacting purity and crystal morphology.
-
Formulation Design: For liquid dosage forms, the solubility dictates the maximum achievable concentration. In solid dosage forms, dissolution rates are a function of solubility.[3]
-
Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic analysis.
Aniline-based compounds, in particular, are prevalent in pharmaceuticals, and understanding their physical properties is a key aspect of mitigating potential risks and optimizing their application.[4]
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy equation, ΔG = ΔH - TΔS, elegantly captures the interplay between enthalpy and entropy that dictates solubility.[6][7]
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with the dissolution process. It can be conceptually broken down into three steps:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solid crystal together (endothermic).
-
Solvation Energy (ΔH_solvation): The energy released when the solute molecules interact with the solvent molecules (exothermic).
-
Cavitation Energy: The energy required to create a cavity in the solvent for the solute molecule.
The overall enthalpy of solution is the sum of these energy changes. Whether the dissolution is endothermic (absorbs heat) or exothermic (releases heat) depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.[3]
-
-
Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. Typically, when a highly ordered solid crystal dissolves into a liquid, the entropy increases as the molecules become more dispersed.[6][7] This positive entropy change is a driving force for dissolution.
The interplay between these factors is crucial. A highly endothermic dissolution (large positive ΔH_sol) can still occur if the increase in entropy (ΔS_sol) is significant enough, especially at higher temperatures.[6]
Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters
The adage "like dissolves like" provides a useful qualitative guideline for predicting solubility. This principle is more formally quantified by concepts such as Hansen Solubility Parameters (HSP) .[8][9][10] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Energy from van der Waals forces.
-
δp (Polar forces): Energy from dipolar intermolecular forces.
-
δh (Hydrogen bonding forces): Energy from hydrogen bonds.
Every solvent and solute, including this compound, can be assigned a set of three HSP values (δd, δp, δh). The closer the HSP values of the solute and solvent, the more likely they are to be miscible.[8][9] This provides a powerful predictive tool for screening potential solvents before extensive experimental work is undertaken.[11]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[12][13] This method is designed to ensure that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Protocol: Shake-Flask Method for this compound
This protocol outlines a robust procedure for measuring the thermodynamic solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (purity ≥99%)[14]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[12]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 48 hours.[1][15] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.[2]
Visualization of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification Techniques
The choice of analytical technique is critical for accurate solubility determination.
UV-Vis Spectrophotometry
This technique is often used for its simplicity and speed. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).
Protocol for UV-Vis Quantification:
-
Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max.
-
Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.
-
Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment and use the calibration curve to determine their concentration.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive technique, particularly useful for complex mixtures or when the solute has low UV absorbance.[17]
Protocol for HPLC Quantification:
-
Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare Calibration Curve: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.
-
Analyze Samples: Inject the diluted, filtered samples from the shake-flask experiment and determine the peak area corresponding to this compound.
-
Calculate Concentration: Use the calibration curve to calculate the concentration of the analyte in the samples.
Data Presentation and Interpretation
Solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Insert Data] | [Insert Data] |
| Ethanol | [Insert Data] | [Insert Data] |
| Acetone | [Insert Data] | [Insert Data] |
| Ethyl Acetate | [Insert Data] | [InsertData] |
| Toluene | [Insert Data] | [Insert Data] |
| Dichloromethane | [Insert Data] | [Insert Data] |
Interpreting the Results:
The solubility data will reveal which solvents are most effective at dissolving this compound. This information can be correlated with solvent properties such as polarity and hydrogen bonding capacity to gain a deeper understanding of the dissolution mechanism. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of the thermodynamics of dissolution with rigorous experimental techniques like the shake-flask method, researchers can generate high-quality, reliable solubility data. This data is invaluable for optimizing synthetic processes, designing robust formulations, and accelerating the overall drug development timeline.
Future work could involve expanding the range of solvents and temperatures studied, as well as employing computational models like COSMO-RS to predict solubility in a wider array of solvent systems, further enhancing the efficiency of solvent screening.[18][19]
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Hansen Solubility Parameters (HSP). Adscientis. [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Hansen Solubility Parameters. [Link]
-
West, A. et al. Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 93(4), 1037-1046.
- Alves, C. P., et al. (2015).
- Ferreira, O., & Pinho, S. P. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10566–10576.
-
Dissolution of solids Definition. Fiveable. [Link]
-
Free energy of dissolution. Khan Academy. [Link]
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). [Video]. YouTube.
- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.
-
Biochemistry, Dissolution and Solubility. (2023). StatPearls. [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]
-
Thermodynamics of Solutions. Chemistry LibreTexts. [Link]
-
Predicted vs. experimental solubility for all 11 APIs in water,... ResearchGate. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]
-
This compound. Chemical Technology Co.,LTD. [Link]
-
Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ResearchGate. [Link]
-
This compound [1147557-75-2]. Chemsigma. [Link]
- Grygorenko, O. O., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8205.
- Method of preparing 2,4-difluoroaniline.
- Kalgutkar, A. S., & Dalvie, D. K. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 379–394.
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Solubility parameters (HSP) [adscientis.com]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Physical and chemical properties of 2,5-Difluoro-4-(methylsulfonyl)aniline
An In-Depth Technical Guide to 2,5-Difluoro-4-(methylsulfonyl)aniline
Introduction: A Key Building Block in Modern Drug Discovery
This compound, identified by its CAS Number 1147557-75-2, is a highly functionalized aromatic compound that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a potent methylsulfonyl group, and a synthetically versatile aniline moiety, makes it a valuable scaffold in medicinal chemistry. The strategic placement of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.[2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Molecular Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below. It is crucial to note that while some properties like molecular weight are calculated, others such as boiling point and pKa are predicted values derived from computational models, highlighting the need for experimental verification in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1147557-75-2 | [1][3][4][5][6] |
| Molecular Formula | C₇H₇F₂NO₂S | [4][5] |
| Molecular Weight | 207.20 g/mol | [4] |
| Appearance | Solid (powder/crystal) | [7] |
| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [6] |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -1.06 ± 0.10 (Predicted) | [6] |
| Purity | ≥99% (Typical commercial grade) | [1] |
The Spectroscopic Fingerprint: Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The expected spectral characteristics of this compound are detailed below, providing a baseline for experimental verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show three distinct regions. The methyl protons (-SO₂CH₃) would appear as a sharp singlet, typically in the δ 3.0-3.3 ppm range. The amine protons (-NH₂) would present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The aromatic region would feature two signals for the two non-equivalent aromatic protons, which would appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
¹⁹F-NMR : Two distinct signals are anticipated for the two magnetically non-equivalent fluorine atoms attached to the aromatic ring. These signals will likely exhibit coupling to each other and to the adjacent aromatic protons.
-
¹³C-NMR : The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule, reflecting its asymmetric substitution pattern.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present. Key vibrational bands include:
-
N-H Stretching : Two characteristic sharp bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
S=O Stretching : Two strong absorption bands, corresponding to the symmetric and asymmetric stretching of the sulfonyl group, are expected around 1150 cm⁻¹ and 1330 cm⁻¹, respectively.[8]
-
C-F Stretching : Strong bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretching : Multiple bands in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approx. 207.2). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.[8] Common fragmentation patterns would likely involve the loss of the methyl group (M-15) or the entire methylsulfonyl radical (M-79).
Chemical Reactivity and Electronic Profile
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents. This has profound implications for the reactivity of both the aniline nitrogen and the aromatic ring.
-
Basicity of the Amino Group : The aniline moiety is typically basic. However, in this molecule, the combined inductive and resonance effects of the two fluorine atoms and the methylsulfonyl group significantly withdraw electron density from the nitrogen atom. This severely diminishes its ability to donate its lone pair of electrons, rendering the compound a very weak base. The predicted pKa of -1.06 quantitatively supports this assertion, indicating it is substantially less basic than aniline (pKa ≈ 4.6).[6]
-
Aromatic Ring Reactivity : The aromatic ring is heavily deactivated towards electrophilic aromatic substitution. The substituents make the ring electron-poor, thus repelling incoming electrophiles. Any substitution reactions would require harsh conditions and would be directed by the existing groups.
-
Synthetic Utility : Despite its reduced reactivity, the primary amine remains the most versatile functional group for synthetic transformations. It can undergo diazotization to form a diazonium salt, a gateway to numerous other functionalities. Furthermore, it can be acylated or alkylated, providing a critical handle for constructing larger, more complex molecules, which is its primary application in drug development.[9][10]
Caption: Electronic influence of substituents on the aromatic ring.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
To ensure the quality and consistency required for pharmaceutical applications, a robust analytical method for purity assessment is essential. This protocol describes a self-validating HPLC method for determining the purity of this compound.
1. Principle This method separates the target compound from potential impurities based on their differential partitioning between a stationary phase (C18 column) and a mobile phase. The purity is determined by comparing the area of the main peak to the total area of all detected peaks.
2. Instrumentation and Materials
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% Formic Acid.
-
Reference standard of this compound (≥99.5% purity).
-
Analytical balance, volumetric flasks, and pipettes.
3. Preparation of Solutions
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Diluent : 50:50 mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL) : Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.
4. Chromatographic Conditions
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Gradient Program :
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
5. System Suitability and Analysis
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
Inject the Sample Solution in duplicate.
6. Data Analysis Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Statements : May be harmful if swallowed (H302) and cause skin irritation (H315).[6]
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place to maintain stability.[1][11]
Conclusion
This compound is a specialized chemical intermediate whose value lies in the precise arrangement of its functional groups. Its physical and chemical properties are dictated by a confluence of strong electron-withdrawing effects, which, while deactivating the molecule in some respects, creates a unique and synthetically useful building block. A thorough understanding of its spectroscopic signature, reactivity profile, and proper analytical assessment is critical for its successful application in the rigorous and demanding field of pharmaceutical development.
References
- This compound - Chemical Technology Co.,LTD(expird). (n.d.).
- This compound 1147557-75-2 wiki - Guidechem. (n.d.).
- 1147557-75-2|this compound - BLDpharm. (n.d.).
- This compound [1147557-75-2] | Chemsigma. (n.d.).
- This compound | 1147557-75-2 - ChemicalBook. (n.d.).
- Supporting Information. (n.d.).
-
Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826. [Link]
-
Al-Saeed, F. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1984-1996. [Link]
-
Al-Saeed, F. A., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]
- 2-Fluoro-4-(methylsulfonyl)aniline - BLDpharm. (n.d.).
Sources
- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]
- 5. Chemsigma International Co., Ltd. [chemsigma.com]
- 6. This compound | 1147557-75-2 [amp.chemicalbook.com]
- 7. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 832755-13-2|2-Fluoro-4-(methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2,5-Difluoro-4-(methylsulfonyl)aniline: A Key Building Block for Modern Kinase Inhibitors
Introduction: The Strategic Value of a Fluorinated Sulfonyl Aniline
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS No. 1147557-75-2) emerges as a pivotal building block, embodying the precise combination of functionalities sought after by medicinal chemists. Its unique electronic and conformational properties make it an invaluable intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors.[1][2]
This technical guide provides an in-depth analysis of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, explore its application in the synthesis of complex pharmaceutical agents, and outline essential safety and handling protocols.
Physicochemical and Structural Characteristics
The confluence of two electron-withdrawing fluorine atoms, a strongly electron-withdrawing methylsulfonyl group, and an electron-donating amine group on a benzene ring creates a molecule with unique properties. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence metabolic stability, and engage in favorable protein-ligand interactions. The methylsulfonyl moiety often serves as a hydrogen bond acceptor and enhances solubility and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1147557-75-2 | [3] |
| Molecular Formula | C₇H₇F₂NO₂S | [3] |
| Molecular Weight | 207.20 g/mol | [3] |
| Appearance | White to off-white solid (Expected) | Generic |
| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -1.06 ± 0.10 (Predicted) | [3] |
Proposed Synthesis Pathway: A Multi-Step Approach
This proposed multi-step synthesis is designed for robustness and scalability, employing common laboratory reagents and transformations.
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,5-Difluoro-4-(methylthio)nitrobenzene
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The highly activated nitro-difluorobenzene system allows for the displacement of a fluoride by a sulfur nucleophile. Subsequent methylation of the resulting thiophenol is a standard procedure.
-
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene in dimethylformamide (DMF), add sodium hydrosulfide (NaSH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture again to 0 °C and add potassium carbonate (K₂CO₃) followed by the dropwise addition of methyl iodide (CH₃I).
-
Stir at room temperature for 2-4 hours.
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Oxidation to 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene
-
Rationale: The thioether is oxidized to the corresponding sulfone. This transformation significantly increases the electron-withdrawing nature of the substituent and is a key step in forming the final sulfonyl group. Meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are common and effective reagents for this purpose.
-
Procedure:
-
Dissolve the 2,5-difluoro-4-(methylthio)nitrobenzene from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add m-CPBA (approx. 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-sulfone product.
-
Step 3: Reduction to this compound
-
Rationale: The final step is the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5][6][7] An alternative, particularly for larger scale synthesis, is the use of a metal in acidic medium, such as iron in hydrochloric acid.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the 2,5-difluoro-4-(methylsulfonyl)nitrobenzene in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique substitution pattern of this compound makes it a highly desirable fragment for the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase.
While a specific drug synthesized directly from this intermediate is not publicly disclosed, its structure is highly analogous to key intermediates used in the synthesis of MEK inhibitors like Trametinib and other kinase inhibitors.[2] The aniline nitrogen serves as a crucial hydrogen bond donor, while the fluorinated and sulfonylated phenyl ring occupies a hydrophobic pocket and provides additional interactions.
Illustrative Role in Kinase Inhibitor Synthesis
Caption: General role of the aniline derivative in forming a kinase inhibitor.
Expected Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons (which may be broad), and a sharp singlet for the methyl group of the sulfone. The aromatic signals will exhibit coupling to each other and to the fluorine atoms (H-F coupling).
-
¹³C NMR: The carbon NMR will show seven distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 207.20.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, related compounds and general hazard classifications suggest the following precautions:
-
Hazard Statements: Based on similar compounds, it is likely harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its carefully orchestrated array of functional groups provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthetic pathway offers a logical and efficient route to access this compound, paving the way for its broader application in the discovery and development of next-generation therapeutics, particularly in the ever-expanding field of kinase inhibitors.
References
-
Chemical Technology Co.,LTD. "this compound". Available at: [Link]
- Google Patents. "US4294988A - Method of preparing 2,4-difluoroaniline".
- Google Patents. "EP0001825B1 - Method of preparing 2,4-difluoroaniline".
- Google Patents. "EP0001825A1 - Method of preparing 2,4-difluoroaniline".
-
European Patent Office. "EP 0001825 B1 - Method of preparing 2,4-difluoroaniline". Available at: [Link]
- Google Patents. "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors".
-
PubMed. "2-aminothiazole as a novel kinase inhibitor template..." Available at: [Link]
Sources
- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1147557-75-2 [amp.chemicalbook.com]
- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Role of Fluorine in the Bioactivity of 2,5-Difluoro-4-(methylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of fluorine in the bioactivity of 2,5-Difluoro-4-(methylsulfonyl)aniline, a key pharmaceutical intermediate. By examining the interplay between its structural components—two fluorine atoms and a methylsulfonyl group—we elucidate the physicochemical and pharmacological significance of this molecule in modern drug discovery, with a particular focus on its application as a scaffold for novel antitubercular agents. This guide synthesizes theoretical principles with practical methodologies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Emergence of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide focuses on this compound, a molecule that exemplifies the strategic use of fluorine to create a valuable building block for the synthesis of advanced therapeutic agents.
Molecular Architecture and its Implications
The bioactivity of this compound is not attributable to a single feature, but rather to the synergistic interplay of its constituent parts: the difluorinated benzene ring and the methylsulfonyl group.
The Influence of the 2,5-Difluoro Substitution Pattern
The presence and position of the two fluorine atoms on the aniline ring are critical. This specific substitution pattern imparts several key characteristics:
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity (pKa) of the aniline nitrogen. This is a crucial factor in drug design, as lower basicity can decrease unwanted interactions with off-target biological molecules and improve oral bioavailability by reducing ionization in the gastrointestinal tract.
-
Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP). This can enhance the ability of the molecule and its derivatives to cross cellular membranes and reach their intended biological targets.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing fluorine atoms at positions susceptible to metabolic oxidation by cytochrome P450 enzymes, the metabolic stability of the molecule can be significantly increased. This leads to a longer half-life and improved pharmacokinetic profile of the final drug. However, it is important to note that para-fluoroaniline moieties can sometimes be susceptible to metabolic defluorination, a factor that must be considered during drug development.[1]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.
The Role of the 4-(Methylsulfonyl) Group
The methylsulfonyl (-SO₂CH₃) group at the para-position to the aniline nitrogen further refines the molecule's properties:
-
Increased Hydrophilicity: In contrast to the lipophilic nature of fluorine, the sulfonyl group is polar and can increase the aqueous solubility of the molecule. This balance of lipophilic and hydrophilic properties is often essential for achieving good "drug-like" characteristics.
-
Metabolic Resistance: The methylsulfonyl group is generally resistant to metabolic degradation, further contributing to the overall metabolic stability of compounds derived from this scaffold.[2]
-
Hydrogen Bonding Potential: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming key interactions with biological targets such as enzymes or receptors. This can contribute to the binding affinity and selectivity of the final drug molecule.
-
Bioisosteric Replacement: The methylsulfonyl group can serve as a bioisostere for other functional groups, such as sulfonamides, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.
Application as a Scaffold for Antitubercular Agents
A primary application of this compound is as a key intermediate in the synthesis of novel antitubercular agents. The global health threat of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the development of new and effective treatments. Carboxamide derivatives, in particular, have shown promise as potent antitubercular agents.
The this compound scaffold provides a robust starting point for the synthesis of these complex molecules. The aniline nitrogen serves as a convenient handle for the formation of amide bonds, allowing for the coupling of this fluorinated building block to other pharmacologically active moieties.
Logical Relationship: From Intermediate to Active Compound
Caption: Workflow from intermediate to active antitubercular compound.
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent use in the preparation of antitubercular agents involves multi-step organic synthesis. Below are representative protocols.
Protocol for the Synthesis of 2,4-Difluoroaniline (A Precursor)
A common precursor for more complex fluorinated anilines is 2,4-difluoroaniline. A representative method for its synthesis is the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-difluoro-5-chloronitrobenzene and sodium acetate in methanol.
-
Catalyst Addition: Add a 5% palladium-on-carbon catalyst to the solution.
-
Hydrogenation: Pass hydrogen gas through the reaction mixture. Initially, the reaction can be run for several hours at room temperature.
-
Heating: Heat the reaction mixture to approximately 60°C and continue the hydrogenation for an extended period (e.g., 20 hours).
-
Workup: After the reaction is complete, filter the mixture to remove the catalyst and sodium acetate.
-
Purification: Evaporate the solvent under vacuum. The resulting product can be further purified by washing with water and distillation.
Note: This is a general procedure and may require optimization for specific scales and equipment.
General Protocol for Amide Coupling to form Antitubercular Carboxamides
The this compound can be coupled with a carboxylic acid to form the desired carboxamide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In an inert solvent (e.g., dichloromethane or DMF), activate the desired carboxylic acid using a coupling agent such as HATU or EDC/HOBt.
-
Addition of Aniline: Add this compound to the reaction mixture, followed by a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of antitubercular agents.
Physicochemical Properties and Bioactivity Data
While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Design |
| Molecular Weight | ~209.2 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2.0 - 3.0 | Indicates good membrane permeability. |
| pKa (Aniline) | 1.0 - 2.0 | Low basicity, reducing off-target interactions and improving absorption. |
| Hydrogen Bond Donors | 1 (from NH₂) | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 (2 from F, 2 from SO₂) | Multiple points for potential target interaction. |
Table 2: Representative Bioactivity of Derived Compounds
| Compound Class | Target | Representative Activity | Reference |
| Carboxamides | Mycobacterium tuberculosis | MIC values in the low micromolar to nanomolar range. | [3] |
| N-phenyl pyrimidines | Mycobacterium tuberculosis | Significant percentage inhibition in whole-cell assays. | [3] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its carefully designed molecular architecture, featuring a difluorinated ring and a methylsulfonyl group, provides a scaffold with a desirable combination of physicochemical properties. These properties, including modulated basicity, enhanced lipophilicity, and metabolic stability, make it an invaluable intermediate in the synthesis of novel therapeutic agents, particularly in the challenging field of antitubercular drug discovery.
Future research will likely focus on the further exploration of this scaffold in the development of new chemical entities targeting a broader range of diseases. The continued refinement of synthetic methodologies will enable the creation of diverse libraries of compounds derived from this versatile intermediate, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Benchchem. (2025). 2,5-difluoro-N-methylaniline hydrochloride.
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline. (U.S. Patent No. 4,294,988A).
- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PMC.
- Google Patents. (n.d.). Preparation of fluorinated anilines. (U.S. Patent No. 4,145,364A).
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Benchchem. (2025).
Sources
The Strategic Deployment of 2,5-Difluoro-4-(methylsulfonyl)aniline in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, particularly within the domain of fragment-based drug discovery (FBDD), the strategic selection of molecular fragments is paramount to the successful development of novel therapeutics. Among the armamentarium of fragments available to medicinal chemists, 2,5-Difluoro-4-(methylsulfonyl)aniline has emerged as a scaffold of significant interest. This technical guide provides a comprehensive exploration of this fragment, elucidating its chemical attributes, strategic applications, and the underlying principles that render it a valuable tool in the pursuit of innovative medicines. We will delve into its role in establishing critical interactions with biological targets, present detailed experimental workflows for its utilization in FBDD campaigns, and discuss its synthetic accessibility. This guide is intended to serve as an in-depth resource for researchers and scientists engaged in the intricate process of drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Rationale for Employing this compound in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds.[1] The core principle of FBDD lies in screening low molecular weight compounds (fragments) that exhibit weak but efficient binding to a biological target. These initial "hits" are then optimized and elaborated into more potent, drug-like molecules. The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.
This compound (Figure 1) is a prime example of a "high-quality" fragment, distinguished by a constellation of desirable features for drug discovery. Its unique electronic and structural characteristics, including the presence of fluorine atoms and a methylsulfonyl group, enable it to participate in a variety of crucial non-covalent interactions with protein targets.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound, highlighting the key functional groups.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of a fragment's physicochemical properties is essential for its effective application in drug discovery.
| Property | Value | Source |
| CAS Number | 1147557-75-2 | Commercial Suppliers |
| Molecular Formula | C₇H₇F₂NO₂S | Commercial Suppliers |
| Molecular Weight | 207.20 g/mol | Commercial Suppliers |
| Predicted Boiling Point | 373.3±42.0 °C | ChemicalBook |
| Predicted Density | 1.460±0.06 g/cm³ | ChemicalBook |
| Predicted pKa | -1.06±0.10 | ChemicalBook |
Table 1: Physicochemical properties of this compound.
A conceptual synthetic workflow is outlined below:
Figure 2: Conceptual Synthetic Pathway. A potential multi-step synthesis of the target fragment.
The Power of Molecular Interactions: Why this Fragment is Effective
The utility of this compound as a drug fragment stems from its capacity to engage in a diverse array of interactions with protein targets. These interactions contribute to binding affinity and selectivity, providing a solid anchor point for hit-to-lead optimization.
The Role of the Difluoro Aromatic Ring
The two fluorine atoms on the aniline ring are not mere decorations; they play a crucial role in modulating the fragment's properties and interaction potential.
-
Halogen Bonding: Fluorine atoms, while being the least polarizable of the halogens, can still participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[6] This interaction, although weaker than with heavier halogens, can contribute to binding affinity and specificity.[6] The electron-withdrawing nature of the fluorine atoms creates a positive electrostatic potential (a σ-hole) on the opposite side of the C-F bond, which can interact favorably with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
-
Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the aniline nitrogen, making it less basic. This can be advantageous in drug design, as it can reduce off-target effects associated with highly basic amines and improve pharmacokinetic properties.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability of the molecule.
The Significance of the Methylsulfonyl Group
The methylsulfonyl group is another key contributor to the fragment's binding capabilities.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming strong hydrogen bonds with hydrogen bond donors on the protein, such as the amide protons of the backbone or the side chains of residues like arginine, lysine, or asparagine.[7][8][9]
-
Solubility and Physicochemical Properties: The polar nature of the sulfonyl group can enhance the aqueous solubility of the fragment and its derivatives, a critical property for drug candidates.
The Aniline Moiety: A Versatile Anchor
The primary amine of the aniline group serves as a crucial anchor point and a vector for further chemical elaboration.
-
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within a protein binding pocket.
-
Vector for Growth: The amine provides a convenient chemical handle for "growing" the fragment into a more potent lead compound. This is a common strategy in FBDD where additional chemical moieties are added to the initial fragment to explore and occupy adjacent binding pockets.[1]
Experimental Workflow: Utilizing this compound in a Fragment Screening Campaign
The successful identification of hits in an FBDD campaign relies on sensitive and robust biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for fragment screening due to its ability to detect weak binding events.[10][11][12] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive for detecting the binding of small molecules to large protein targets.[10][11][13][14]
Step-by-Step Protocol for STD NMR Fragment Screening
This protocol outlines the key steps for screening this compound and other fragments against a protein target using STD NMR.
1. Sample Preparation:
- Prepare a stock solution of the protein target in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl and 10% D₂O). The typical protein concentration for STD NMR is in the range of 10-50 µM.
- Prepare stock solutions of the fragment library, including this compound, in a compatible deuterated solvent (e.g., DMSO-d₆).
- Prepare the final NMR samples by adding the fragment stock solution to the protein solution. The final fragment concentration is typically in large excess to the protein (e.g., 1 mM fragment with 20 µM protein). A control sample containing only the fragment should also be prepared.
2. NMR Data Acquisition:
- Acquire a standard 1D ¹H NMR spectrum of the sample to ensure proper sample preparation and to identify the fragment's resonances.
- Set up the STD NMR experiment. This involves defining the on-resonance and off-resonance saturation frequencies. The on-resonance frequency is typically set in a region where only protein signals are present (e.g., -1.0 ppm), while the off-resonance frequency is set in a region devoid of any signals (e.g., 30 ppm).
- Optimize the saturation time, which is a critical parameter that influences the intensity of the STD effect. A saturation time of 2 seconds is a good starting point.
3. Data Processing and Analysis:
- Process the acquired data to obtain the STD spectrum, which is the difference between the off-resonance and on-resonance spectra.
- Signals that appear in the STD spectrum belong to the fragment that binds to the protein. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.
- Analyze the STD amplification factor for different protons of the fragment to gain insights into its binding epitope.
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Figure 3: STD NMR Workflow. A streamlined process for fragment screening.
From Hit to Lead: Strategies for Optimization
Once this compound is identified as a hit, the next crucial phase is hit-to-lead optimization. The goal is to improve the binding affinity and selectivity of the initial fragment while maintaining or improving its drug-like properties.
Several strategies can be employed for this purpose:
-
Fragment Growing: This involves adding chemical substituents to the aniline nitrogen or the aromatic ring to explore adjacent pockets on the protein surface. Structure-based design, guided by X-ray crystallography or NMR, is invaluable in this process.[1]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a suitable linker to create a larger, more potent molecule.
-
Fragment Merging: If multiple fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of each fragment.
A case study in the development of p38 MAP kinase inhibitors demonstrated the power of fragment-based lead generation, where initial fragments were optimized into potent lead series by growing them into adjacent pockets.[15]
Case Study: The Difluoro-Sulfonyl Scaffold in Kinase Inhibition
While a direct example of a marketed drug containing the exact this compound fragment is not readily found in the public domain, the broader difluoro-phenyl-sulfonyl scaffold is present in inhibitors targeting various kinases. For instance, in the discovery of novel PI3 kinase inhibitors, an indazole substituted morpholino-triazine scaffold was explored, demonstrating the utility of related structural motifs in kinase inhibitor design.[16] The difluoro substitution pattern is often employed to enhance potency and modulate physicochemical properties. In the design of dual Mer/c-Met inhibitors, 2-substituted aniline pyrimidine derivatives were investigated, highlighting the importance of the aniline core in kinase binding.[17]
Conclusion: A Versatile Fragment for Future Drug Discovery
This compound represents a strategically valuable fragment for modern drug discovery. Its unique combination of a difluorinated aromatic ring, a methylsulfonyl group, and an aniline moiety provides a rich platform for establishing key interactions with a wide range of biological targets. The ability to engage in hydrogen bonding, halogen bonding, and to serve as a versatile anchor for chemical elaboration makes it an attractive starting point for FBDD campaigns. This in-depth technical guide has provided a comprehensive overview of its properties, rationale for use, and a practical experimental workflow for its application. As our understanding of molecular interactions continues to deepen, the strategic deployment of well-designed fragments like this compound will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. (2023).
- Saturation transfer difference NMR for fragment screening. PubMed. (n.d.).
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. (2023).
- Method of preparing 2,4-difluoroaniline.
- 4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. PubMed. (n.d.).
- Saturation Transfer Difference NMR for Fragment Screening.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025).
- Virtual screening filters for the design of type II p38 MAP kinase inhibitors: a fragment based library gener
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. (2023).
- Drug Discovery - Inhibitor. chemical-kinomics. (n.d.).
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. (2024).
- Method of preparing 2,4-difluoroaniline.
- Saturation Transfer Difference (STD) NMR. University of Maryland. (n.d.).
- Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. PMC. (n.d.).
- Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Method of preparing 2,4-difluoroaniline.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Fragment-based approaches to enzyme inhibition. PMC. (n.d.).
- Novel inhibitors of Plasmodium falciparum based on 2,5-disubstituted furans. PubMed. (2017).
- Fragment-based Drug Discovery of Potent and Selective MKK3/6 Inhibitors. PubMed. (2016).
- Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. (n.d.).
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
- Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation.
- Sarin. Wikipedia. (n.d.).
- Targeting Metallo-proteins by Fragment-Based Lead Discovery. PMC. (n.d.).
- Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead gener
- Workshop Kinase Ligand Design. YouTube. (2024).
- Synthesis of methylsulphonyl benzene compounds.
Sources
- 1. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 6. Virtual screening filters for the design of type II p38 MAP kinase inhibitors: a fragment based library generation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 2,5-Difluoro-4-(methylsulfonyl)aniline for Next-Generation Kinase Inhibitor Synthesis
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of 2,5-Difluoro-4-(methylsulfonyl)aniline, a critical building block in the synthesis of a new generation of potent and selective kinase inhibitors. We will explore the molecule's unique structural features, its role in establishing high-affinity interactions within the kinase active site, and provide detailed, field-proven protocols for its application in the synthesis of targeted therapeutics, with a focus on BRAF inhibitors like Dabrafenib.
Introduction: The Strategic Importance of Fluorinated Aniline Scaffolds in Kinase Inhibition
The ATP-binding site of protein kinases, while highly conserved, presents subtle but exploitable differences that medicinal chemists can target for inhibitor design. The strategic incorporation of fluorine atoms and sulfonyl groups into inhibitor scaffolds has proven to be a highly effective strategy for enhancing binding affinity, selectivity, and metabolic stability. This compound (CAS No: 1147557-75-2) has emerged as a particularly valuable reagent in this context.[3][4][5] Its distinct electronic properties and conformational rigidity contribute significantly to the overall efficacy of the final drug molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1147557-75-2 | [3][5] |
| Molecular Formula | C7H7F2NO2S | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥99% | [3] |
The rationale for employing this specific aniline derivative lies in the synergistic effects of its substituents:
-
Difluoro Substitution: The two fluorine atoms at the 2 and 5 positions create a unique electronic environment. They act as weak hydrogen bond acceptors and can engage in favorable orthogonal multipolar interactions with the kinase hinge region. Furthermore, their electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps.
-
Methylsulfonyl Group: The sulfonyl moiety is a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues in the kinase active site.[7] Its tetrahedral geometry allows for multi-directional hydrogen bonding, significantly contributing to the inhibitor's binding energy.[7] This group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a vector for further chemical modification.
Mechanistic Insights: The Role in BRAF Inhibition
A prime example of the successful application of this compound is in the synthesis of Dabrafenib , a potent inhibitor of BRAF kinase, particularly the V600E mutant prevalent in melanoma.[8][9] The MAPK/ERK signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation due to BRAF mutations is a key driver of tumorigenesis.
Caption: Simplified MAPK/ERK Signaling Pathway and BRAF Inhibition.
In the structure of Dabrafenib, the this compound moiety forms part of the core that interacts with the ATP-binding pocket of BRAF. The sulfonamide linkage, formed from this aniline, is a key structural feature that contributes to the high affinity and selectivity of the inhibitor.
Synthetic Protocol: Synthesis of a Dabrafenib Precursor
The following protocol outlines a key step in a reported synthesis of Dabrafenib, illustrating the practical application of this compound.[10] This procedure focuses on the formation of a key intermediate via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Sources
- 1. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1147557-75-2 [amp.chemicalbook.com]
- 6. Chemsigma International Co., Ltd. [chemsigma.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,5-Difluoro-4-(methylsulfonyl)aniline in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 2,5-Difluoro-4-(methylsulfonyl)aniline scaffold has emerged as a building block of significant interest, offering a unique combination of electronic and steric properties that can be leveraged to enhance potency, selectivity, and metabolic stability. This application note provides an in-depth guide to the utility of this scaffold, complete with synthetic protocols and design considerations for its application in drug discovery, with a particular focus on the development of protein kinase inhibitors.
The strategic placement of two fluorine atoms on the aniline ring, ortho and meta to the amino group, creates a distinct electronic environment. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group through induction, which can modulate the pKa of the aniline nitrogen. This modulation can be critical for establishing optimal interactions with target proteins.[1][2] Furthermore, the replacement of hydrogen with fluorine can block metabolic oxidation at those positions, a common strategy to improve the half-life of drug candidates.[3]
Complementing the difluoro substitution is the methylsulfonyl group at the para position. This group is a strong hydrogen bond acceptor and can significantly influence the solubility and electronic nature of the molecule.[4][5] The sulfonyl moiety is metabolically stable and can engage in crucial hydrogen bonding interactions within the active sites of enzymes, such as protein kinases, thereby anchoring the inhibitor and contributing to high-affinity binding.[5] The combination of these functionalities makes this compound a privileged scaffold for the design of targeted therapeutics.
Strategic Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets in oncology and immunology.[6] Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The this compound scaffold is particularly well-suited for this purpose.
The aniline nitrogen can act as a hydrogen bond donor to the kinase hinge region, a canonical interaction for many Type I and Type II kinase inhibitors. The difluoro substitution pattern can enhance this interaction by modulating the acidity of the N-H proton. The methylsulfonyl group, projecting into the solvent-exposed region or a nearby sub-pocket, can form additional hydrogen bonds, improving both potency and selectivity.[5]
Below is a diagram illustrating the hypothetical binding mode of a kinase inhibitor incorporating the this compound scaffold within a generic kinase ATP-binding site.
Caption: Hypothetical binding of an inhibitor with the this compound scaffold.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of the title compound, starting from commercially available materials. The strategy involves nitration, nucleophilic aromatic substitution to install the methylsulfonyl group, followed by reduction of the nitro group.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Nitration of 1,4-Difluorobenzene:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, add 1,4-difluorobenzene dropwise.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-difluoro-2-nitrobenzene.
-
-
Synthesis of 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene:
-
Dissolve 1,4-difluoro-2-nitrobenzene and sodium methanesulfinate in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2,5-difluoro-4-(methylsulfonyl)nitrobenzene.
-
-
Reduction to this compound:
-
Method A (Iron/Ammonium Chloride): To a mixture of 2,5-difluoro-4-(methylsulfonyl)nitrobenzene in ethanol and water, add ammonium chloride and iron powder. Heat the mixture to reflux for 2-4 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Extract the product into an organic solvent, wash, dry, and purify by column chromatography.
-
Method B (Catalytic Hydrogenation): Dissolve 2,5-difluoro-4-(methylsulfonyl)nitrobenzene in ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain the desired aniline.[7]
-
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor
This protocol describes the synthesis of a hypothetical kinase inhibitor, "Compound X," via a Buchwald-Hartwig amination, a powerful method for C-N bond formation.[8][9][10]
Reaction Scheme:
This compound + 2-chloro-4-(trifluoromethyl)pyrimidine → Compound X (in the presence of a palladium catalyst, ligand, and base)
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add 2-chloro-4-(trifluoromethyl)pyrimidine, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure "Compound X."
-
-
Characterization:
-
Confirm the structure and purity of "Compound X" using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) Insights
To illustrate the potential impact of the this compound scaffold, the following table presents hypothetical biological data for a series of analogs based on "Compound X."
| Compound | R1 | R2 | Kinase Y IC₅₀ (nM) | Rationale for Activity |
| X | F | SO₂Me | 15 | The difluoro and methylsulfonyl groups provide a balance of electronics and hydrogen bonding potential, leading to potent inhibition. |
| X-1 | H | SO₂Me | 85 | Removal of the fluorine atoms may reduce binding affinity due to altered electronics and potential loss of favorable interactions. |
| X-2 | F | H | 120 | The absence of the methylsulfonyl group removes a key hydrogen bond acceptor, significantly reducing potency.[5] |
| X-3 | Cl | SO₂Me | 25 | Chlorine is also electron-withdrawing but has different steric and electronic properties than fluorine, resulting in slightly reduced but still potent activity. |
| X-4 | F | SO₂NHMe | 10 | The sulfonamide can also act as a hydrogen bond acceptor and donor, potentially forming additional interactions and improving potency. |
This hypothetical SAR table underscores the importance of the specific substitution pattern of the this compound scaffold in achieving high potency.
Conclusion
The this compound scaffold is a valuable building block for medicinal chemists, offering a unique combination of properties that can be exploited to design potent and selective drug candidates, particularly in the field of kinase inhibition. The synthetic routes are accessible, and the strategic incorporation of this moiety can lead to compounds with improved pharmacological profiles. The protocols and insights provided in this application note are intended to serve as a guide for researchers looking to leverage the potential of this promising chemical entity in their drug discovery programs.
References
- U.S. Patent US4145364A, "Preparation of fluorinated anilines," issued March 20, 1979. [Link: patents.google.
- Guidechem. "How can 2-fluoro-5-nitroaniline be synthesized?". [Link: www.guidechem.com/faq/how-can-2-fluoro-5-nitroaniline-be-synthesized-240003.html]
- U.S. Patent US5856577A, "Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds," issued January 5, 1999. [Link: patents.google.
- ACS Publications. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Omega, 2021. [Link: pubs.acs.org/doi/10.1021/acsomega.1c05335]
- PMC - NIH. "Synthesis of Fluorinated Amines: A Personal Account." Acc. Chem. Res., 2018. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC6143419/]
- U.S. Patent US7154006B2, "Preparation of fluorinated anilines," issued December 26, 2006. [Link: patents.google.
- Organic Chemistry Portal. "Aniline synthesis by amination (arylation)." [Link: www.organic-chemistry.
- PubMed Central. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." J. Med. Chem., 2016. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC4904121/]
- Pharmacological Research. "Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update." Pharmacol. Res., 2021. [Link: pubmed.ncbi.nlm.nih.gov/33513356/]
- PharmaBlock. "Application of Methylsulfone in Drug Discovery." [Link: www.pharmablock.com/news/application-of-methylsulfone-in-drug-discovery.html]
- PubMed. "Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications." Curr. Med. Chem., 2012. [Link: pubmed.ncbi.nlm.nih.gov/22664250/]
- ACS Publications. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018. [Link: pubs.acs.org/doi/10.1021/acs.jmedchem.7b00787]
- MDPI. "The Development of BTK Inhibitors: A Five-Year Update." Molecules, 2021. [Link: www.mdpi.com/1420-3049/26/9/2467]
- PMC - PubMed Central. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." J. Med. Chem., 2012. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC3478832/]
- ResearchGate. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery." Expert Opin. Drug Discov., 2018. [Link: www.researchgate.net/publication/323333036_Applications_of_Fluorine_to_the_Construction_of_Bioisosteric_Elements_for_the_Purposes_of_Novel_Drug_Discovery]
- Books. "Chapter 3: Synthetic Methods for Primary Anilines." Modern Synthetic Methods for the Synthesis of Substituted Anilines, 2023. [Link: www.google.com/books/edition/Modern_Synthetic_Methods_for_the_Synthe/Os_qEAAAQBAJ?
- PMC - NIH. "Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement." Nutrients, 2017. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC5372953/]
- Elsevier. "Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions." The Practice of Medicinal Chemistry, 2008. [Link: www.sciencedirect.com/science/article/pii/B978012374194300014X]
- ResearchGate. "Buchwald-Hartwig amination reaction of chlorobenzene with aniline..." Mol. Catal., 2021. [Link: www.researchgate.
- Chemistry Stack Exchange. "Laboratory and commercial preparations of aniline other than reduction of nitroarenes." 2020. [Link: chemistry.stackexchange.com/questions/136050/laboratory-and-commercial-preparations-of-aniline-other-than-reduction-of-nitr]
-
PMC - PubMed Central. "Discovery of pyrrolo[2,1-f][8][11][12]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain." Sci. Rep., 2023. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC10239519/]
- Cambridge MedChem Consulting. "Bioisosteric Replacements." 2021. [Link: www.cambridgemedchemconsulting.com/resources/bioisosteres.html]
- MSD Manual Professional Edition. "Drug–Receptor Interactions." [Link: www.msdmanuals.com/professional/clinical-pharmacology/pharmacodynamics/drug%E2%80%93receptor-interactions]
- PubMed. "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity." J. Med. Chem., 2013. [Link: pubmed.ncbi.nlm.nih.gov/23394205/]
- Bentham Science. "Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health." Current Green Chemistry, 2021. [Link: www.benthambooks.com/book/9789811479703/chapter/174955/]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
Synthesis of Novel Heterocycles from 2,5-Difluoro-4-(methylsulfonyl)aniline: An Application Guide for Medicinal Chemistry
Introduction: The Strategic Importance of 2,5-Difluoro-4-(methylsulfonyl)aniline in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The starting material, this compound, represents a highly valuable building block for the synthesis of novel heterocyclic compounds, particularly those targeting kinase-mediated signaling pathways. Kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique electronic properties conferred by the difluoro substitution pattern, combined with the hydrogen bond accepting capability of the methylsulfonyl group, make this aniline derivative an attractive starting point for the design of potent and selective kinase inhibitors.
This technical guide provides a comprehensive overview of the synthetic routes to novel heterocyclic structures derived from this compound, with a focus on the preparation of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical guide to accessing these valuable molecular entities.
Synthetic Strategy: A Modular Approach to Pyrazolo[3,4-d]pyrimidines
The synthesis of the target pyrazolo[3,4-d]pyrimidine scaffold from this compound is best approached through a modular, multi-step sequence. This strategy allows for the controlled construction of the heterocyclic core and provides opportunities for diversification at various stages. The overall workflow can be conceptualized as a two-stage process:
-
Formation of the 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate: This initial phase involves the construction of the pyrazole ring, a critical pharmacophore in many kinase inhibitors.
-
Cyclization to the Pyrazolo[3,4-d]pyrimidine Core: The final heterocyclic system is forged through a cyclocondensation reaction, which establishes the pyrimidine ring fused to the pyrazole.
This strategic approach is depicted in the workflow diagram below:
Caption: Synthesis of the aminopyrazole carbonitrile intermediate.
Experimental Protocol: Synthesis of 5-Amino-1-(2,5-difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 207.21 | 10.0 g | 48.2 mmol |
| (Ethoxymethylene)malononitrile | 122.12 | 6.48 g | 53.1 mmol |
| Ethanol (absolute) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 48.2 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Add (Ethoxymethylene)malononitrile (6.48 g, 53.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting aniline), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: 12.5 - 13.5 g (85-92% of theoretical yield) of a white to off-white solid.
Characterization Data: The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Cyclization to the Final Product: 1-(2,5-Difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The final step in the synthesis of the target heterocyclic compound is the cyclocondensation of the aminopyrazole carbonitrile intermediate with formamide. This reaction proceeds via an initial formation of a formimidate intermediate, which then undergoes an intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.
Reaction Scheme:
Caption: Cyclization of the aminopyrazole to the pyrazolo[3,4-d]pyrimidine.
Experimental Protocol: Synthesis of 1-(2,5-Difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Amino-1-(2,5-difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile | 302.28 | 10.0 g | 33.1 mmol |
| Formamide | 45.04 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Amino-1-(2,5-difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile (10.0 g, 33.1 mmol) and formamide (50 mL).
-
Heat the mixture to 180-190 °C and maintain this temperature for 8-12 hours. The reaction should be monitored by TLC (ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(2,5-Difluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Dry the purified product under vacuum at 60 °C.
Expected Yield: 8.5 - 9.5 g (78-87% of theoretical yield) of a crystalline solid.
Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis to confirm its identity and purity.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of novel pyrazolo[3,4-d]pyrimidines from the readily available starting material, this compound. The modular nature of this synthetic route allows for the introduction of diversity at multiple points, making it highly amenable to the generation of compound libraries for drug discovery programs. The resulting heterocyclic scaffolds are of significant interest for the development of new therapeutic agents, particularly in the field of oncology. Further exploration of the reaction conditions and the scope of suitable substrates will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
- WO2023032961A1 - NOVEL PYRAZOLOPYRIMIDINE DERIV
-
El-Gazzar, A. B. A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 17(15), 5206-5214. [Link]
-
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
-
Hassan, A. E. A., et al. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 26(11), 3193. [Link]
Application Notes and Protocols for 2,5-Difluoro-4-(methylsulfonyl)aniline in Parallel Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The building block, 2,5-Difluoro-4-(methylsulfonyl)aniline , has emerged as a valuable asset for medicinal chemists, particularly in the parallel synthesis of focused compound libraries targeting a diverse range of protein classes, most notably kinases.
The unique substitution pattern of this aniline derivative offers a confluence of desirable attributes. The fluorine atoms at the 2- and 5-positions can enhance metabolic stability, modulate pKa, and promote favorable protein-ligand interactions through hydrogen bonding and orthogonal dipole interactions. The electron-withdrawing nature of the methylsulfonyl group at the 4-position significantly influences the electronic character of the aniline, impacting its reactivity and the properties of its derivatives. This application note provides an in-depth guide to leveraging the synthetic versatility of this compound in parallel synthesis workflows, with a focus on key bond-forming reactions that are the cornerstones of modern medicinal chemistry.
Chemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in library synthesis.
| Property | Value | Source |
| CAS Number | 1147557-75-2 | N/A |
| Molecular Formula | C₇H₇F₂NO₂S | N/A |
| Molecular Weight | 207.20 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Boiling Point | 373.3±42.0 °C (Predicted) | [1] |
| Density | 1.460±0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.06±0.10 (Predicted) | [1] |
The electron-withdrawing effects of the two fluorine atoms and the potent methylsulfonyl group render the aniline nitrogen significantly less nucleophilic than in unsubstituted aniline. This reduced reactivity necessitates the use of robust and efficient coupling protocols to achieve high conversion rates in library synthesis. Furthermore, the steric hindrance around the amino group, while minimal, should be considered when selecting coupling partners and reaction conditions.
Core Applications in Parallel Synthesis: Gateway to Diverse Chemical Matter
This compound serves as a versatile starting point for the generation of compound libraries through a variety of high-throughput synthetic methodologies. Its primary utility lies in its ability to participate in key C-N and C-C bond-forming reactions, enabling the exploration of vast chemical space around a core scaffold.
Workflow for Parallel Library Synthesis
The following diagram illustrates a generalized workflow for the parallel synthesis of a diverse library of compounds starting from this compound. This workflow is designed to be adaptable to various library sizes and chemistries.
Caption: A generalized workflow for parallel library synthesis.
Detailed Application Protocols
Protocol 1: Parallel Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2] Given the electron-deficient nature of this compound, robust coupling reagents are essential for achieving high yields in a parallel synthesis format.
Causality Behind Experimental Choices:
-
Coupling Reagents: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed. These reagents activate the carboxylic acid component, making it highly susceptible to nucleophilic attack by the weakly basic aniline. The choice of a uronium-based reagent is critical to overcome the low nucleophilicity of the aniline.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acidic byproducts of the reaction without competing in the coupling reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is typically used to ensure the solubility of all reactants and reagents.
Step-by-Step Methodology:
-
Array Preparation: In a 96-well reaction block, dispense a solution of a diverse library of carboxylic acids (1.1 equivalents) in DMF to each well.
-
Reagent Addition: To each well, add a solution of HATU (1.1 equivalents) and DIPEA (2.5 equivalents) in DMF. Allow the pre-activation to proceed for 15-30 minutes at room temperature.
-
Aniline Addition: Add a solution of this compound (1.0 equivalent) in DMF to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
Work-up and Purification: Upon completion, the reaction mixtures are typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layers are then dried, concentrated, and the products purified by parallel HPLC.
Data Presentation: Representative Amide Couplings
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 16 | 85 |
| 4-Chlorobenzoic Acid | HBTU | TEA | ACN | 18 | 82 |
| Cyclohexanecarboxylic Acid | HATU | DIPEA | DMF | 12 | 91 |
| Thiophene-2-carboxylic acid | HATU | DIPEA | DMF | 16 | 78 |
Protocol 2: Parallel Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][3][4] This reaction allows for the coupling of this compound with a wide array of aryl and heteroaryl halides, providing access to a rich diversity of diarylamine and heteroaryl-arylamine scaffolds.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical for the success of the Buchwald-Hartwig amination.[4] For electron-deficient anilines, bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often required to facilitate the catalytic cycle, particularly the reductive elimination step.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the aniline and facilitate the transmetalation step. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: Anhydrous, degassed solvents such as toluene or 1,4-dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
Step-by-Step Methodology:
-
Array Preparation: In an inert atmosphere (glovebox), dispense a diverse library of aryl or heteroaryl halides (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) into each well of a 96-well reaction block.
-
Base and Aniline Addition: Add the base (e.g., NaOtBu, 1.5 equivalents) and a solution of this compound (1.2 equivalents) in anhydrous, degassed toluene to each well.
-
Reaction: Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours. Monitor reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixtures are filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the residue is subjected to parallel purification.
Data Presentation: Representative Buchwald-Hartwig Couplings
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 75 |
| 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 68 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 81 |
| 2-Bromothiophene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 20 | 72 |
Protocol 3: Suzuki-Miyaura Coupling (Post-Functionalization)
While this compound itself is not directly used in a Suzuki-Miyaura coupling, its derivatives, such as a halogenated version, can be powerful coupling partners. This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl groups.
Causality Behind Experimental Choices:
-
Halogenation: Introduction of a bromine or iodine atom onto the aniline ring (e.g., via electrophilic aromatic substitution) provides a handle for the Suzuki-Miyaura coupling.
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, the choice of a palladium catalyst and ligand is crucial. Catalysts like Pd(PPh₃)₄ or systems with bulky phosphine ligands are effective.[5][6][7][8]
-
Base: A base such as potassium carbonate or cesium carbonate is required to activate the boronic acid partner for transmetalation.[7]
Step-by-Step Methodology (Illustrative Example):
-
Halogenation: Brominate this compound using a suitable brominating agent (e.g., NBS in DMF) to introduce a bromine atom at a reactive position.
-
Suzuki-Miyaura Coupling:
-
In a 96-well reaction block under an inert atmosphere, dispense the brominated aniline derivative (1.0 equivalent), a library of boronic acids or esters (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water mixture).
-
Seal the block and heat to 80-100 °C for 8-16 hours.
-
Perform work-up and parallel purification as described in the previous protocols.
-
Conclusion: A Versatile Tool for Accelerated Drug Discovery
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique electronic and structural features provide a solid foundation for the creation of diverse and medicinally relevant compound libraries. The robust protocols for amide bond formation and Buchwald-Hartwig amination detailed in these application notes offer reliable and high-yielding pathways to a vast array of novel chemical entities. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, researchers can effectively harness the potential of this building block to accelerate the discovery of new therapeutic agents.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]
-
Dorel R, van der Vlag R, Buil M-L, van den Hoogenband A, Feringa BL. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-17129. doi:
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631. doi:
-
Mótyán G, Csenki Z, Wölfling J, Frank É. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2020;16:1548-1556. doi:
-
Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. doi:
-
Pijper B, Abdiaj I, Mazuela J, et al. Multistep Library Synthesis in Flow: Production of Matrix Libraries in an Assembly Line. ChemRxiv. 2024. doi:
- Kinase inhibitor. US9499486B2.
-
Zhang D. SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. EP3661935B1. Available at: [Link]
- Cockerill GS, Lackey KE. Anilinoquinazolines as protein tyrosine kinase inhibitors. US6933299B1.
- Tyrosine kinase inhibitors. WO2003092595A3.
-
Furet P, Caravatti G, Lombao P, et al. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][9]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008;18(4):1354-1358. doi:
-
Miyaura N. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. 2002;653(1-2):54-57. doi:
-
Han C, Liu Z, Wang X, et al. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules. 2023;28(5):2072. doi:
- Method of preparing 2,4-difluoroaniline. US4294988A.
-
Wang Z, Yuan L, Li J, et al. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. 2023;130:106263. doi:
-
Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. 2021;26(24):7635. doi:
-
Kysilka O, Krchnak V. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules. 2012;17(5):5373-5386. doi:
-
Hricovíniová Z, Hricovíni M, Berkeš D. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. 2013;9:2019-2025. doi:
-
Johannes JW, Chuaqui C, Cowen S, et al. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. 2024;67(24):21717-21728. doi:
-
El-Sayed MA-A, Abdel-Aziz M, Abdel-Hafez A-A, et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024. doi:
-
Bobrov S, Shutalev A, Aksyonov D, Zavarzin I. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. 2021;2021(2):M1230. doi:
-
Iovine V, Bissyris E, Benni I, et al. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules. 2018;23(9):2181. doi:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Substitution Reactions of 2,5-Difluoro-4-(methylsulfonyl)aniline
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 2,5-Difluoro-4-(methylsulfonyl)aniline
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The unique substitution pattern—featuring a potent electron-donating amino group, two electron-withdrawing fluorine atoms, and a strongly deactivating methylsulfonyl group—creates a complex electronic environment. This complexity presents both challenges and opportunities for synthetic chemists. Understanding and controlling the reactivity of this scaffold towards electrophiles is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and advanced materials.
This guide provides a detailed analysis of the molecule's reactivity, outlines a robust strategy for controlling electrophilic aromatic substitution (SEAr), and presents validated, step-by-step protocols for key transformations.
Guiding Principles: Reactivity and Regioselectivity Analysis
The outcome of an electrophilic attack on the this compound ring is governed by the cumulative electronic effects of its four substituents. A thorough understanding of these effects is essential for predicting and controlling the reaction's regioselectivity.
Analysis of Substituent Electronic Effects
-
Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through a strong positive mesomeric effect (+M).[1][2] This effect significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[3][4]
-
Fluoro Groups (-F): Halogens exhibit a dual nature. They are deactivating due to their strong negative inductive effect (-I), withdrawing electron density through the sigma bond.[5] However, they are ortho, para-directing because they can donate a lone pair of electrons into the ring via a positive mesomeric effect (+M).[6] For fluorine, the inductive withdrawal generally outweighs the mesomeric donation, resulting in overall deactivation but still directing electrophiles to the ortho and para positions.[5][6]
-
Methylsulfonyl Group (-SO₂Me): This is a potent electron-withdrawing group, exhibiting both a strong negative inductive (-I) and a negative mesomeric (-M) effect.[7][8] It strongly deactivates the ring towards electrophilic attack and is a powerful meta-director.[4]
Predicting the Site of Electrophilic Attack
The directing influences of the substituents are in competition. However, the amino group is one of the most powerful activating and directing groups in electrophilic aromatic substitution.[9] Its influence will dominate the regiochemical outcome.
-
The -NH₂ group strongly directs incoming electrophiles to its ortho and para positions.
-
The para position (C4) is already substituted by the methylsulfonyl group.
-
Therefore, substitution is directed to the two ortho positions: C2 and C6.
-
The C2 position is already substituted with a fluorine atom.
-
This leaves the C6 position as the primary, and most sterically accessible, site for electrophilic attack.
Caption: Analysis of substituent directing effects on the aniline ring.
The Case for N-Protection: A Strategy for Controlled Synthesis
Direct electrophilic substitution on highly activated anilines is often problematic for several reasons:
-
Over-reaction: The strong activating nature of the -NH₂ group can lead to polysubstitution, which is difficult to control.[9]
-
Oxidation: Aniline rings are sensitive to oxidation, especially under nitrating conditions.[10]
-
Catalyst Poisoning: The basic lone pair on the nitrogen can form a complex with Lewis acid catalysts (e.g., AlCl₃) required for reactions like Friedel-Crafts, deactivating the catalyst.[9]
-
Protonation: In strongly acidic media (e.g., H₂SO₄/HNO₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the desired regiochemical outcome.[3][11]
To circumvent these issues, a protection-substitution-deprotection strategy is essential. The most common approach is the acetylation of the amino group to form an acetanilide. The resulting amide group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group, which allows for clean, controlled, monosubstitution.[9][12]
Caption: General workflow for controlled electrophilic substitution.
Experimental Application Notes & Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: N-Acetylation (Protection)
Rationale: This step moderates the reactivity of the aniline for controlled monosubstitution. Acetic anhydride is a common, effective, and readily available acetylating agent.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
To the stirring solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
The N-acetylated product will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to yield pure N-[2,5-difluoro-4-(methylsulfonyl)phenyl]acetamide. Dry the product under vacuum.
Protocol 2: Electrophilic Nitration
Rationale: Nitration is performed on the protected acetanilide using a standard nitric acid/sulfuric acid mixture. The acetamido group directs the nitronium ion (NO₂⁺) electrophile to the C6 position.[11][12]
Materials:
-
N-[2,5-difluoro-4-(methylsulfonyl)phenyl]acetamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the N-acetylated starting material (1.0 eq) in small portions to concentrated sulfuric acid at 0-5 °C (ice bath). Stir until a clear solution is obtained.
-
Cool the solution to 0 °C.
-
Prepare the nitrating mixture by cautiously adding nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-[2,5-difluoro-6-nitro-4-(methylsulfonyl)phenyl]acetamide.
Protocol 3: Electrophilic Bromination
Rationale: Bromination is a classic halogenation reaction. Using N-bromosuccinimide (NBS) provides a convenient and milder source of electrophilic bromine compared to liquid Br₂.
Materials:
-
N-[2,5-difluoro-4-(methylsulfonyl)phenyl]acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Acetic Acid
-
Sodium Thiosulfate solution (aqueous, 10%)
Procedure:
-
Dissolve the N-acetylated starting material (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
If using an organic solvent, remove it under reduced pressure. If using acetic acid, dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-[6-bromo-2,5-difluoro-4-(methylsulfonyl)phenyl]acetamide.
Protocol 4: Deprotection (Hydrolysis of the N-Acetyl Group)
Rationale: The final step is the removal of the N-acetyl protecting group to reveal the free amine. This is typically achieved via acid-catalyzed hydrolysis.
Materials:
-
Substituted N-[2,5-difluoro-4-(methylsulfonyl)phenyl]acetamide derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide solution (aqueous, 5M)
Procedure:
-
Suspend the N-acetylated compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully neutralize the solution by the dropwise addition of 5M NaOH solution until the pH is basic (pH ~8-9), which will precipitate the free aniline product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the final C6-substituted this compound.
Summary of Reaction Data
| Reaction | Key Reagents | Electrophile | Predicted Regioselectivity | Notes |
| N-Acetylation | Acetic Anhydride, Acetic Acid | CH₃CO⁺ (equivalent) | N-acylation | Protection step; essential for controlling subsequent reactions. |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C6-Nitro | Must be performed on the N-acetylated intermediate to prevent meta-direction and oxidation.[10][11] |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ (equivalent) | C6-Bromo | A milder alternative to using Br₂/Lewis Acid. |
| Deprotection | HCl, Ethanol, H₂O | H₃O⁺ | N-deacylation | Acid-catalyzed hydrolysis to regenerate the free aniline. |
Conclusion
The synthetic utility of this compound as a precursor in complex molecule synthesis is unlocked through a disciplined, strategic approach. The dominant activating and directing effect of the amino group dictates that electrophilic substitution will occur at the C6 position. However, to achieve high yields and avoid undesirable side reactions, a protection-substitution-deprotection workflow is mandatory. By converting the highly active amino group to a moderately activating acetamido group, chemists can perform a range of electrophilic aromatic substitutions—including nitration and halogenation—with excellent regiochemical control and efficiency. The protocols detailed herein provide a reliable foundation for researchers to build upon this versatile chemical scaffold.
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Crampton, M. R., & Gibson, B. (1979). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 57(17), 2275-2281. Retrieved from [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Friedel-Crafts Acylation with Amides. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]
-
Yagupolskii, L. M., & Yagupolskii, Y. L. (1960). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. Retrieved from [Link]
-
Sathee Forum. (2022). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Sammakia, T., & Stangel, T. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5432-5435. Retrieved from [Link]
- Kobayashi, S., & Mori, Y. (2003). Method of friedel-crafts acylation of anilides. Google Patents.
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
ResearchGate. (2002). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). THE NITRATION OF SUBSTITUTED ANILINES. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Püntener, K., & Scalone, M. (2004). Process for nitrating aniline derivatives. Google Patents.
- Filler, R. (1981). Method of preparing 2,4-difluoroaniline. Google Patents.
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]
-
SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
- Filler, R. (1979). Method of preparing 2,4-difluoroaniline. Google Patents.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(2), M1223. Retrieved from [Link]
- Filler, R. (1979). Method of preparing 2,4-difluoroaniline. Google Patents.
-
Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Difluoro-4-(methylsulfonyl)aniline
Introduction: Strategic Importance of 2,5-Difluoro-4-(methylsulfonyl)aniline in Drug Discovery
This compound is a key structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors. The unique electronic properties conferred by the difluoro substitution pattern, combined with the strong electron-withdrawing nature of the methylsulfonyl group, render this aniline derivative an important building block for creating potent and selective therapeutic agents. The fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, while the sulfonyl group can act as a hydrogen bond acceptor and influence the overall solubility and pharmacokinetic profile of a drug candidate.
Palladium-catalyzed cross-coupling reactions are indispensable tools for incorporating this valuable moiety into complex molecular architectures.[1] These reactions, which form the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, offer a versatile and efficient means to construct the intricate structures required for targeted therapies.[2] This guide provides detailed application notes and protocols for the three most widely utilized palladium-catalyzed cross-coupling reactions with this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors. The causality behind experimental choices is explained to empower users to rationally troubleshoot and adapt these methods to their specific needs.
Understanding the Reactivity of this compound in Cross-Coupling Reactions
The electronic nature of this compound presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing character of the fluoro and methylsulfonyl substituents significantly reduces the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. This has important implications for the key steps in the catalytic cycles of the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
For instance, in the Buchwald-Hartwig amination , the diminished nucleophilicity of the aniline nitrogen can make the initial coordination to the palladium center and the subsequent deprotonation more challenging.[3] This often necessitates the use of more electron-rich and bulky phosphine ligands to promote the crucial reductive elimination step, along with strong, non-nucleophilic bases to facilitate the formation of the key palladium-amido intermediate.[4]
Similarly, in the Suzuki-Miyaura coupling , the electron-deficient nature of the aryl halide derived from this aniline (e.g., an aryl bromide or iodide) can facilitate the initial oxidative addition of the palladium(0) catalyst. However, careful optimization of the base and ligand is still crucial to ensure efficient transmetalation with the organoboron reagent and to prevent unwanted side reactions.
In the Sonogashira coupling , the reactivity of the aryl halide is again a key consideration. The electron-deficient nature of the substrate can be advantageous for the oxidative addition step. The choice of copper co-catalyst (or copper-free conditions), base, and solvent system will significantly impact the efficiency of the coupling with terminal alkynes.[5][6]
These electronic factors underscore the importance of careful reaction optimization and the selection of appropriate catalytic systems, which will be detailed in the following protocols.
Visualizing the Catalytic Cycles
To provide a clear conceptual framework, the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are depicted below using the DOT language for Graphviz.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,5-Difluoro-4-(methylsulfonyl)aniline is a key building block in the synthesis of various pharmaceutically active compounds. Its structural motifs, including the difluoroaniline and methylsulfonyl groups, are prevalent in a range of targeted therapies. The increasing demand for this intermediate necessitates the development of robust, scalable, and safe manufacturing processes. This guide provides a comprehensive overview of a recommended scale-up synthesis strategy, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters to ensure a high-yielding and reproducible outcome.
The synthesis of substituted anilines is a cornerstone of industrial organic chemistry, with established methodologies for various transformations.[1] This document will focus on a practical and efficient two-step approach starting from the commercially available 2,5-difluoroaniline. The chosen strategy prioritizes regioselectivity, scalability, and safety, drawing upon established industrial practices for similar transformations.
Strategic Approach to Synthesis
The paramount challenge in the synthesis of this compound lies in the regioselective introduction of the methylsulfonyl group onto the 2,5-difluoroaniline backbone. The directing effects of the substituents on the aromatic ring—the ortho, para-directing amino group and the meta-directing fluorine atoms—must be carefully considered.
Our proposed and detailed synthetic strategy involves a two-step sequence:
-
Chlorosulfonation of 2,5-Difluoroaniline: This electrophilic aromatic substitution reaction is expected to proceed with high regioselectivity to yield 2,5-difluoro-4-aminobenzene-1-sulfonyl chloride. The strong activating and ortho, para-directing effect of the amino group, coupled with the steric hindrance at the ortho positions, should favor substitution at the para-position (C4).
-
Reductive Methylation of the Sulfonyl Chloride: The resulting sulfonyl chloride will be converted to the final product. A direct and efficient method involves the reaction with a suitable methylating agent.
This approach is advantageous for scale-up due to the availability of starting materials, the generally high conversions of each step, and the amenability of the procedures to standard industrial equipment.
Visualizing the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Part 1: Scale-Up Synthesis of 2,5-Difluoro-4-aminobenzene-1-sulfonyl chloride
Scientific Rationale
Chlorosulfonation is a classic and industrially relevant electrophilic aromatic substitution reaction.[2] The reaction of anilines with chlorosulfonic acid typically leads to the formation of the corresponding sulfonyl chlorides. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,5-difluoroaniline, the para position (C4) is sterically more accessible than the ortho position (C6), leading to the desired regioselectivity. The use of a co-reagent like thionyl chloride can facilitate the reaction and improve yields.[3]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2,5-Difluoroaniline | 129.11 | 10.0 | 0.0775 |
| Chlorosulfonic Acid | 116.52 | 36.1 | 0.310 |
| Thionyl Chloride | 118.97 | 18.4 | 0.155 |
| Dichloromethane | 84.93 | 100 L | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Equipment:
-
150 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser connected to a scrubber system for acidic gases (HCl and SO₂).
-
Cooling bath (e.g., ice-water or a chiller).
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 2,5-difluoroaniline (10.0 kg, 0.0775 kmol) and dichloromethane (100 L).
-
Cooling: Cool the stirred solution to 0-5 °C using an external cooling bath.
-
Reagent Premixing: In a separate, dry, and inerted vessel, carefully add thionyl chloride (18.4 kg, 0.155 kmol) to chlorosulfonic acid (36.1 kg, 0.310 kmol) while maintaining the temperature below 10 °C.
-
Slow Addition: Slowly add the premixed chlorosulfonic acid and thionyl chloride solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl) will occur.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approximately 200 kg) with vigorous stirring in a separate, appropriately sized, and well-ventilated vessel.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer with cold water (2 x 50 L) and then with a saturated sodium bicarbonate solution (2 x 50 L) until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,5-difluoro-4-aminobenzene-1-sulfonyl chloride.
Part 2: Scale-Up Synthesis of this compound
Scientific Rationale
The conversion of the sulfonyl chloride to the methyl sulfone can be achieved through a variety of methods. A robust and scalable approach involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by in-situ methylation. Sodium sulfite is a common and cost-effective reducing agent for this purpose. The subsequent methylation can be accomplished using a standard methylating agent like dimethyl sulfate.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2,5-Difluoro-4-aminobenzene-1-sulfonyl chloride | 227.62 | (Crude from Part 1) | ~0.0775 |
| Sodium Sulfite | 126.04 | 14.7 | 0.116 |
| Sodium Bicarbonate | 84.01 | 9.8 | 0.116 |
| Dimethyl Sulfate | 126.13 | 10.8 | 0.0853 |
| Water | 18.02 | 100 L | - |
| Toluene | 92.14 | 100 L | - |
Equipment:
-
250 L glass-lined reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser.
-
Heating and cooling system.
-
Filtration unit.
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the reactor with the crude 2,5-difluoro-4-aminobenzene-1-sulfonyl chloride from Part 1, water (100 L), and sodium sulfite (14.7 kg, 0.116 kmol).
-
Heating and Reduction: Heat the mixture to 60-70 °C and stir for 2-3 hours to facilitate the reduction to the sodium sulfinate salt. Monitor the reaction by TLC or HPLC.
-
Methylation: Cool the reaction mixture to 40-50 °C. Add sodium bicarbonate (9.8 kg, 0.116 kmol). Then, slowly add dimethyl sulfate (10.8 kg, 0.0853 kmol) over 1-2 hours, maintaining the temperature between 40-50 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated area with appropriate personal protective equipment.
-
Reaction Completion: After the addition, stir the mixture at 50 °C for an additional 3-4 hours until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add toluene (100 L) and stir for 30 minutes. Separate the organic layer.
-
Washing: Wash the organic layer with water (2 x 50 L) and then with brine (50 L).
-
Crystallization and Purification: Concentrate the toluene solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Workflow Visualization
Caption: Detailed experimental workflow for the two-part synthesis.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated area or a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[4][5][6]
-
Emergency eyewash stations and safety showers should be readily accessible.
Specific Hazards:
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Handle with extreme care, avoiding contact with skin, eyes, and moisture.[2]
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release HCl and SO₂ gases.
-
Methanesulfonyl Chloride (if used as an alternative): Corrosive, a lachrymator, and reacts with water.[4][5][6]
-
Dimethyl Sulfate: Highly toxic, a potent alkylating agent, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use in a closed system or with appropriate engineering controls.
-
Anilines: Can be toxic upon inhalation, ingestion, or skin absorption.[7]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Acidic and basic aqueous waste should be neutralized before disposal.
-
Organic waste should be collected in appropriately labeled containers.
Analytical Characterization
The identity and purity of the starting materials, intermediates, and the final product should be confirmed by appropriate analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Conclusion
The described two-step synthesis of this compound provides a robust and scalable route suitable for industrial production. The process leverages well-established chemical transformations and prioritizes regioselectivity and safety. Careful control of reaction parameters, particularly temperature during the exothermic chlorosulfonation step, is crucial for a successful outcome. Adherence to strict safety protocols is paramount due to the hazardous nature of some of the reagents involved. This guide serves as a comprehensive resource for researchers and process chemists involved in the development and manufacturing of this important pharmaceutical intermediate.
References
- Patents on the synthesis of difluoroanilines.
- Patents and literature on chlorosulfon
-
International Labour Organization. (n.d.). International Chemical Safety Cards: METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Process for preparing 2,5-dichloroaniline-4-sulfonic acid. SU1122648A1.
- Process for the prepar
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace.
- Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
-
CatScI. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]
- Considerations for successful scale-up and viral vector purific
- How To Scale Up Reactions From a Lab To Commercial Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2,5-Difluoro-4-(methylsulfonyl)aniline for the Synthesis of Next-Generation Anti-Inflammatory Agents
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,5-Difluoro-4-(methylsulfonyl)aniline in the synthesis of potent anti-inflammatory agents.
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines in COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] At the heart of many modern COX-2 inhibitors, known as 'coxibs', lies a diaryl-substituted heterocyclic core. The synthesis of these sophisticated molecules relies on versatile and highly functionalized building blocks.
Among these, this compound has emerged as a critical starting material. Its unique substitution pattern is not accidental but a product of rational drug design. The methylsulfonyl group serves as a key pharmacophore, conferring selectivity for the COX-2 enzyme, while the strategic placement of fluorine atoms is used to fine-tune the molecule's metabolic stability, potency, and pharmacokinetic profile.[4][5]
This guide provides an in-depth exploration of the application of this compound in synthesizing potent anti-inflammatory agents, using the celecoxib scaffold as a primary example. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and present a logical framework for researchers engaged in the discovery and development of novel therapeutics.
Scientific Foundation: The Rationale Behind the Molecular Architecture
The COX-2 Inhibition Pathway
Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6] Two main isoforms exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[6][8]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal toxicity due to the inhibition of protective COX-1.[1] Selective COX-2 inhibitors were designed to preferentially target the COX-2 enzyme, thereby reducing inflammation while sparing the gastroprotective functions of COX-1.[6][8]
The structural basis for this selectivity lies in a key difference between the active sites of the two enzymes. The COX-2 active site possesses a larger, hydrophilic side pocket that is absent in COX-1.[8] The methylsulfonyl (-SO₂CH₃) or sulfonamide (-SO₂NH₂) moiety on celecoxib and its analogs is specifically designed to bind within this side pocket, anchoring the inhibitor and conferring its selectivity.[8][9]
Caption: The dual pathways of COX-1 and COX-2 and their selective inhibition.
The Role of Fluorine in Modern Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4][5] The C-F bond is strong and the fluorine atom is highly electronegative, leading to several beneficial effects:
-
Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring and lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its target site.[4]
In this compound, the difluoro substitution pattern is a deliberate design choice to modulate these properties in a precise manner, balancing potency with desirable pharmacokinetic characteristics.
Core Synthetic Workflow: From Aniline to Diarylpyrazole
The synthesis of a celecoxib analog from this compound follows a robust and convergent strategy. The core of this process is the construction of the pyrazole ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11]
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for a celecoxib analog.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis. Each protocol is designed as a self-validating system, with recommendations for in-process controls and characterization.
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of 4-Hydrazinyl-2,5-difluoro-benzenesulfonamide Hydrochloride
Causality: This two-step procedure converts the primary aromatic amine into a hydrazine salt. Diazotization with sodium nitrite under acidic conditions forms a diazonium salt, which is a versatile intermediate. Subsequent reduction, typically with tin(II) chloride, yields the desired hydrazine, which is isolated as a stable hydrochloride salt, ready for the subsequent cyclization step.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Round-bottom flask
Procedure:
-
Diazotization: a. In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt. e. Stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Reduction: a. In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 equiv) in concentrated HCl. Cool this solution to 0-5 °C. b. Add the previously prepared cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring. A precipitate will form. c. After the addition is complete, allow the mixture to stir for 1-2 hours, letting it warm slowly to room temperature. d. In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the diazonium intermediate. e. Collect the solid precipitate by vacuum filtration. f. Wash the solid thoroughly with a small amount of cold water, followed by a suitable organic solvent (e.g., diethyl ether) to remove impurities. g. Dry the resulting white to off-white solid under vacuum to yield the 4-hydrazinyl-2,5-difluoro-benzenesulfonamide hydrochloride.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
Causality: This is a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.[10] A strong base (e.g., sodium hydride or sodium methoxide) deprotonates the α-carbon of 4-methylacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent workup yields the 1,3-diketone, a crucial electrophilic partner for the pyrazole synthesis.
Materials:
-
4-Methylacetophenone
-
Ethyl Trifluoroacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Aqueous HCl (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. b. Carefully add sodium hydride (1.8 equiv) to the THF. Caution: NaH is highly reactive with water. c. Cool the suspension to 0 °C and add 4-methylacetophenone (1.0 equiv) dropwise. d. Allow the mixture to stir at 0 °C for 10-15 minutes.
-
Condensation: a. Slowly add ethyl trifluoroacetate (1.3 equiv) to the reaction mixture at 0 °C. b. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. c. In-Process Control: Monitor the reaction by TLC, observing the consumption of the starting acetophenone.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and carefully quench it by pouring it into a beaker of ice water. b. Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude residue can often be used directly in the next step or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
-
Characterization: Confirm the structure of the diketone via ¹H NMR and ¹³C NMR.
Protocol 3: Cyclocondensation to Synthesize the Celecoxib Analog
Causality: This is the key ring-forming step. The hydrazine intermediate (from Protocol 1) reacts with the 1,3-diketone (from Protocol 2) in a condensation reaction, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.
Materials:
-
4-Hydrazinyl-2,5-difluoro-benzenesulfonamide hydrochloride (from Protocol 1)
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from Protocol 2)
-
Ethanol (or a similar protic solvent)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in ethanol. b. Add the hydrazine hydrochloride salt (1.0-1.1 equiv) to the solution. c. Add a few drops of glacial acetic acid if needed to catalyze the reaction.
-
Reaction Execution: a. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-8 hours. b. In-Process Control: Monitor the formation of the product and disappearance of starting materials by TLC or LC-MS.
-
Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution. b. If crystallization occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by adding water or an anti-solvent like hexane. c. Wash the collected solid with cold ethanol or an ethanol/water mixture to remove residual starting materials. d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure final compound. e. Dry the purified product under vacuum.
-
Final Characterization: Confirm the identity, purity, and structure of the final celecoxib analog using ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.
Data Presentation: Reaction Parameters and Biological Activity
Effective drug development requires meticulous tracking of synthetic parameters and biological outcomes.
Table 1: Representative Synthetic Parameters for Celecoxib Analog Synthesis
| Step | Key Reagents | Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Hydrazine Prep. | Aniline, NaNO₂, SnCl₂ | 1.0 / 1.1 / 3.5 | HCl/H₂O | 0-25 | 3-4 | 75-85 |
| 2. Diketone Prep. | Acetophenone, Et-TFA, NaH | 1.0 / 1.3 / 1.8 | THF | 0-25 | 3-5 | 80-90 (crude) |
| 3. Cyclization | Hydrazine, Diketone | 1.05 / 1.0 | Ethanol | 80 (reflux) | 4-8 | 85-95 |
Table 2: Comparative Biological Activity of Celecoxib and Analogs (Illustrative Data)
| Compound | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CH₃ | -SO₂NH₂ | 7.7[12] | 0.07[12] | ~110 |
| Analog A | -CH₃ | -SO₂CH₃ | >100 | 0.19[12] | >526 |
| Analog B | -Cl | -SO₂NH₂ | >50 | 0.04 | >1250 |
Note: Data is illustrative and sourced from literature to demonstrate the impact of structural modifications. IC₅₀ values can vary based on assay conditions.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of selective COX-2 inhibitors. The protocols and rationale presented in this guide demonstrate a clear and reproducible pathway for creating advanced anti-inflammatory agents. By understanding the causality behind each synthetic step—from the role of the methylsulfonyl pharmacophore in achieving selectivity to the use of fluorine in optimizing pharmacokinetics—researchers can confidently apply these methods and innovate further. The robust nature of this synthetic route provides a solid foundation for generating libraries of novel analogs, accelerating the discovery of safer and more effective anti-inflammatory therapies.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - J-Stage. (2021). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. (2009). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed. (2022). Retrieved from [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (2009). Retrieved from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - Digital Repository. (2012). Retrieved from [Link]
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed. (2012). Retrieved from [Link]
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - ResearchGate. (2012). Retrieved from [Link]
-
COX II Inhibitors - LITFL. (2024). Retrieved from [Link]
-
Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of deuterium-labeled celecoxib and its metabolites | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (n.d.). Retrieved from [Link]
-
Clinical pharmacology of selective COX-2 inhibitors | Request PDF - ResearchGate. (2002). Retrieved from [Link]
-
COX-2 inhibitors: pharmacological data and adverse effects - PubMed. (2005). Retrieved from [Link]
- CN102391184A - Synthesis method of celecoxib - Google Patents. (n.d.).
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Semantic Scholar. (2017). Retrieved from [Link]
- US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed. (2018). Retrieved from [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved from [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (n.d.). Retrieved from [Link]
-
Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed. (2015). Retrieved from [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: High-Throughput Screening for Novel MEK Kinase Inhibitors Derived from a 2,5-Difluoro-4-(methylsulfonyl)aniline Scaffold
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of novel kinase inhibitors based on a 2,5-difluoro-4-(methylsulfonyl)aniline chemical scaffold. Recognizing the pivotal role of the Raf/MEK/ERK signaling pathway in oncology, this guide details a robust screening cascade designed to identify and validate potent and selective inhibitors of MEK1/2.[1] The workflow progresses from a sensitive, automated primary biochemical screen to a physiologically relevant cell-based secondary assay, ensuring the efficient identification of high-quality lead compounds suitable for further drug development.
Introduction: Targeting the Raf/MEK/ERK Pathway
The Raf/MEK/ERK cascade is a critical intracellular signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in upstream proteins like Ras or Raf, is a hallmark of approximately 30% of all human cancers.[1] MEK1 and MEK2, the dual-specificity protein kinases at the heart of this cascade, represent highly validated and "druggable" targets for therapeutic intervention.[2][3]
The this compound core is a privileged chemical structure found in numerous approved and investigational kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket make it an ideal starting point for developing novel MEK inhibitors. This guide outlines the necessary assays to screen a library of derivatives built upon this scaffold.
The screening strategy is designed to first identify any compound that inhibits the enzymatic activity of MEK1 (Primary Assay) and then confirm this inhibition in a cellular context by measuring the downstream phosphorylation of ERK (Secondary Assay). This tiered approach maximizes efficiency and minimizes false positives.
The HTS Workflow: A Multi-Stage Approach
A successful screening campaign requires a logical progression from a broad primary screen to more complex, targeted secondary assays. This ensures that resources are focused on the most promising compounds. Our proposed workflow is designed to efficiently triage a large chemical library.
Figure 1: High-Throughput Screening Cascade. A four-phase workflow for identifying and validating MEK inhibitors.
Primary HTS: MEK1 Biochemical TR-FRET Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for primary HTS due to its homogeneous (no-wash) format, high sensitivity, and resistance to interference from library compounds.[1][4] This assay measures the phosphorylation of a substrate peptide by the MEK1 enzyme. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a GFP-labeled substrate peptide (e.g., inactive ERK) serves as the acceptor. When the substrate is phosphorylated by MEK1, the binding of the antibody brings the donor and acceptor into close proximity, resulting in an energy transfer and a detectable FRET signal.
Figure 2: TR-FRET Assay Principle for MEK1. Active MEK1 phosphorylates the substrate, enabling antibody binding and FRET.
Protocol: MEK1 LanthaScreen™ TR-FRET Assay
This protocol is adapted for a 384-well plate format, suitable for automated HTS.
Materials:
-
Enzyme: Recombinant active MEK1 kinase.
-
Substrate: GFP-ERK1 (inactive kinase).
-
Antibody: Terbium-labeled anti-phospho-ERK antibody.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Plates: Low-volume 384-well white plates.
-
Test Compounds: Library of this compound derivatives dissolved in DMSO.
-
Reference Inhibitor: U0126 or another known MEK inhibitor.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Using an acoustic liquid handler, dispense 20 nL of compound solution into the assay plates. For single-point screening, dispense a volume calculated to achieve a final concentration of 10 µM.
-
Enzyme/Substrate Preparation: Prepare a 2X MEK1/GFP-ERK1 substrate solution in assay buffer. The optimal concentrations should be determined empirically but are typically around 2 nM MEK1 and 200 nM GFP-ERK1.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X MEK1/GFP-ERK1 solution to each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for ATP (typically 10-50 µM).
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 2X Tb-anti-pERK antibody solution in TR-FRET dilution buffer containing EDTA (to stop the reaction). Add 10 µL of this solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX or equivalent).[4] Excite at 340 nm and measure emission at 520 nm (GFP acceptor) and 495 nm (Tb donor).
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 1000.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_max: Signal from wells with DMSO only (no inhibitor).
-
Ratio_min: Signal from wells with a high concentration of reference inhibitor.
-
-
For dose-response curves, plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low volume | Reduces reagent cost and is compatible with HTS automation. |
| Compound Conc. | 10 µM (Primary Screen) | A standard concentration to identify initial hits of moderate potency. |
| ATP Conc. | Apparent Kₘ (~25 µM) | Ensures sensitivity to ATP-competitive inhibitors. |
| Z'-factor | ≥ 0.6 | Indicates a robust and reliable assay suitable for HTS. |
| Hit Cutoff | > 50% Inhibition | A balance between capturing true hits and minimizing false positives. |
Secondary HTS: Cell-Based Phospho-ERK HTRF Assay
Principle: To validate that primary hits inhibit MEK within a cellular environment, a secondary assay measuring the phosphorylation of ERK (the direct substrate of MEK) is essential.[5] The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a no-wash, cell-based immunoassay that quantifies endogenous protein levels.[6] In this assay, cells are stimulated to activate the Raf/MEK/ERK pathway. After lysis, two antibodies are added: one targeting total ERK labeled with a FRET acceptor (e.g., d2) and another specifically targeting phosphorylated ERK (p-ERK) labeled with a FRET donor (Europium cryptate).[7] The HTRF signal is proportional to the amount of p-ERK, providing a direct readout of MEK activity in the cell.
Protocol: Phospho-ERK (Thr202/Tyr204) HTRF Assay
This protocol uses a "one-plate" method where cells are cultured, stimulated, and lysed in the same 384-well plate.[6][8]
Materials:
-
Cell Line: A human cancer cell line with known pathway activation (e.g., A375 with B-RAF V600E mutation, or HEK293 cells stimulated with EGF).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Stimulant (if needed): Epidermal Growth Factor (EGF).
-
HTRF Kit: Phospho-ERK (Thr202/Tyr204) kit containing lysis buffer and labeled antibodies.
-
Plates: 384-well tissue culture-treated white plates.
-
Test Compounds: Confirmed hits from the primary screen.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 12 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation (if required): For EGF-stimulated models, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.
-
Compound Treatment: Add 4 µL of 4X compound dilutions (prepared in serum-free medium) to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add 4 µL of 5X EGF solution (final concentration ~10 ng/mL) to all wells except the negative controls. Incubate for 10 minutes at room temperature. For constitutively active cell lines like A375, this step is omitted.
-
Cell Lysis: Add 4 µL of the supplemented HTRF lysis buffer to each well.[7]
-
Detection: Immediately add the pre-mixed HTRF anti-p-ERK-Eu and anti-Total-ERK-d2 antibodies to the lysate.
-
Incubation: Incubate for 4 hours to overnight at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (donor signal).
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate % Inhibition relative to stimulated (max) and unstimulated (min) controls.
-
Determine cellular potency (EC₅₀) by fitting dose-response data to a four-parameter logistic equation.
| Parameter | Recommended Value | Rationale |
| Cell Line | A375 (B-RAF V600E) | Provides a strong, constitutive signal window without external stimulation. |
| Cell Density | 8,000 cells/well | Optimized for signal window and assay robustness in a 384-well format. |
| Compound Incubation | 2 hours | Sufficient time for cell penetration and target engagement. |
| Lysis/Detection | 4 hours | Allows the immunoassay to reach equilibrium for a stable signal. |
| Confirmation | EC₅₀ < 5 µM | A potent cellular EC₅₀ confirms the compound's therapeutic potential. |
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, each assay plate must include a self-validating set of controls.
-
Negative Control (0% Inhibition): Wells containing cells/enzyme and DMSO vehicle only. This defines the high signal (max) of the assay window.
-
Positive Control (100% Inhibition): Wells containing a known, potent MEK inhibitor (e.g., U0126, Selumetinib). This defines the low signal (min) of the assay window.
-
Z'-factor Calculation: For each plate, the Z'-factor should be calculated using the max and min controls. A Z' ≥ 0.5 indicates a high-quality assay suitable for making decisions.[9]
-
Orthogonal Confirmation: Hits from the primary TR-FRET assay should be confirmed with an orthogonal biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[9] This ensures that hits are not artifacts of the TR-FRET detection technology (e.g., light-absorbing or fluorescent compounds).
Conclusion
This application note details a robust, industry-standard HTS cascade for the discovery of novel MEK inhibitors derived from a this compound scaffold. By combining a highly sensitive TR-FRET biochemical primary screen with a physiologically relevant HTRF cell-based secondary assay, this workflow enables the efficient and reliable identification of potent, cell-active lead compounds. The inclusion of rigorous quality control metrics and orthogonal validation steps ensures the trustworthiness of the data, providing a solid foundation for subsequent lead optimization and preclinical development.
References
- Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- High-throughput screening for kinase inhibitors. PubMed.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling P
- Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Form
- HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points. PerkinElmer.
- Kinase Screening Assay Services. Reaction Biology.
- High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.
- Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology.
- HTRF ERK P-T202/Y204 KIT. Shanghai Weichi Biotechnology Co., Ltd..
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activ
- (PDF) Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK signaling pathway.
- TR-FRET Measurements. BMG LABTECH.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
Sources
- 1. dovepress.com [dovepress.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF ERK P-T202/Y204 KIT [weichilab.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS 1147557-75-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and maximize the yield and purity of this valuable pharmaceutical intermediate.[1][2][3]
Synthetic Strategy Overview
The most reliable and scalable synthesis of this compound involves a three-step sequence starting from 1-bromo-2,5-difluoro-4-nitrobenzene. This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of the individual transformations.
The core strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Installation of a methylthio group by displacing the bromine with a methanethiolate salt.
-
Oxidation: Conversion of the intermediate thioether to the target sulfone using a suitable oxidizing agent.
-
Reduction: Conversion of the nitro group to the final aniline functionality.
The overall transformation is depicted below.
Caption: General three-step synthesis pathway for this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during synthesis.
Step 1: Thiolation (SNAr)
Question: My SNAr reaction to form 2,5-Difluoro-4-(methylthio)-1-nitrobenzene is sluggish or shows no conversion. What's wrong?
Possible Causes & Solutions:
-
Poor Nucleophile Reactivity: The sodium methanethiolate (NaSMe) may have degraded due to moisture or oxidation.
-
Solution: Use freshly opened or properly stored NaSMe. Alternatively, generate the thiolate in situ by treating methanethiol with a strong base like sodium hydride (NaH) in an anhydrous solvent, though this is more hazardous.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP.[4] These solvents effectively solvate the sodium cation without hydrogen-bonding to the thiolate anion, maximizing its nucleophilicity.[5] Avoid protic solvents like ethanol or water, which will protonate and deactivate the nucleophile.
-
-
Insufficient Temperature: While SNAr on this activated ring is generally facile, some thermal energy may be required to achieve a reasonable rate.
-
Solution: Gently heat the reaction mixture to 50-80 °C. Monitor the progress by TLC or LC-MS to avoid decomposition or side-product formation at higher temperatures.
-
-
Side Reaction - Disulfide Formation: The methanethiolate anion is susceptible to oxidation, forming dimethyl disulfide.
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Using degassed solvents can also be beneficial.
-
Question: I'm observing multiple spots on my TLC plate during the thiolation step. What are they?
Possible Causes & Solutions:
-
Disulfide Impurity: As mentioned above, oxidation can lead to dimethyl disulfide. This is typically non-polar and can be removed during aqueous workup or chromatography.
-
Displacement of Fluorine: While bromine is a better leaving group, displacement of the fluorine atoms (particularly the one ortho to the nitro group) can occur under harsh conditions (e.g., very high temperatures).
-
Solution: Maintain a controlled temperature (typically not exceeding 80 °C). The electron-withdrawing nitro group strongly activates the para-position (where Br is located), making its displacement kinetically favored over the fluorines.
-
Step 2: Oxidation of Thioether to Sulfone
Question: My oxidation reaction stopped at the sulfoxide intermediate. How can I drive it to the sulfone?
Possible Causes & Solutions:
-
Insufficient Oxidant: The oxidation of a thioether to a sulfone is a two-step process (Thioether → Sulfoxide → Sulfone). Each step consumes one equivalent of the active oxidizing species.
-
Solution: Ensure you are using at least two molar equivalents of the oxidant (e.g., m-CPBA) or a slight excess (2.2-2.5 equivalents) of hydrogen peroxide.[6]
-
-
Low Reaction Temperature: The second oxidation (sulfoxide to sulfone) is generally slower and may require more thermal energy than the first.
-
Solution: If the reaction stalls at room temperature, gently heat it to 40-60 °C. Acetic acid is a common solvent when using H₂O₂ as it can tolerate moderate heating.
-
-
Oxidant Decomposition: Hydrogen peroxide can decompose over time or in the presence of metal contaminants.
-
Solution: Use a fresh, stabilized bottle of 30-35% hydrogen peroxide. Titrate the H₂O₂ solution if its concentration is uncertain.
-
Question: The yield of my sulfone is low, and the product is difficult to purify. What can I do?
Possible Causes & Solutions:
-
Over-oxidation/Side Reactions: Using overly harsh conditions or a non-selective oxidant can lead to degradation of the aromatic ring, although the difluoro-nitro-phenyl system is quite robust.
-
Solution: A highly reliable and clean method is using hydrogen peroxide in glacial acetic acid. This system is efficient and the byproducts are benign (water). Alternatively, Oxone® (potassium peroxymonosulfate) in a solvent mixture like methanol/water provides a clean oxidation.[7]
-
-
Poor Workup Procedure: The sulfone product is a stable, often crystalline solid. A proper workup is key to isolating it in high purity.
-
Solution: A common procedure is to quench the excess oxidant (e.g., with sodium bisulfite solution) and then precipitate the product by pouring the reaction mixture into a large volume of ice-water. The solid sulfone can then be collected by filtration, washed thoroughly with water, and dried. This often yields a product pure enough for the next step without requiring chromatography.
-
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| H₂O₂ / Acetic Acid | 2.2 eq. H₂O₂, AcOH, 25-60 °C | Inexpensive, clean byproducts (H₂O) | Can require heating, requires careful handling |
| m-CPBA | >2.0 eq., DCM or CHCl₃, 0-25 °C | High reactivity at low temp, good for sensitive substrates | More expensive, byproduct (m-CBA) must be removed |
| Oxone® | >2.0 eq., MeOH/H₂O, 25 °C | Stable solid, easy to handle, effective | Requires biphasic solvent system |
Step 3: Reduction of Nitro Group
Question: My catalytic hydrogenation is very slow or fails completely. What is the issue?
Possible Causes & Solutions:
-
Catalyst Poisoning: While sulfones are generally stable to hydrogenation conditions, trace impurities from the previous steps (e.g., residual thioether or sulfoxide) can act as catalyst poisons for Palladium (Pd) catalysts.
-
Solution: Ensure the starting nitro-sulfone is highly pure. If poisoning is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Alternatively, switch to a reduction method that is insensitive to sulfur compounds.
-
-
Inefficient Hydrogen Transfer: Poor mixing or low hydrogen pressure can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. If using a balloon, ensure it is freshly filled. For larger scales, a Parr shaker or autoclave is recommended to maintain adequate hydrogen pressure (e.g., 50 psi).[8]
-
Question: I am observing dehalogenation (loss of fluorine) during the reduction. How can I prevent this?
Possible Causes & Solutions:
-
Overly Aggressive Hydrogenation Conditions: Palladium catalysts, especially in the presence of a base, can sometimes catalyze hydrodehalogenation.
-
Solution: Avoid adding a base (like triethylamine) unless necessary. Use a lower hydrogen pressure or switch to a different catalyst, such as Platinum(IV) oxide (PtO₂).
-
-
Superior Alternative - Chemical Reduction: Chemical reduction methods completely avoid the risk of dehalogenation and are often more tolerant of sulfur-containing functional groups.
-
Solution: Reduction with iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an ethanol/water mixture is a classic, highly effective, and scalable method.[9] Another excellent option is using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate. These methods are often faster and more reliable for this specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: Can I introduce the sulfonyl group directly, avoiding the thioether intermediate? It is synthetically challenging. Direct sulfonation of the 2,5-difluoroaniline precursor would likely lead to a sulfonic acid, not a methyl sulfone, and regioselectivity would be poor. Building the C-S bond first as a thioether and then oxidizing is a much more controlled and higher-yielding approach.[10]
Q2: What is the best way to purify the final this compound? The final product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) is the most effective method for achieving high purity on a large scale. For smaller amounts or to remove stubborn impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
Q3: Are there any major safety concerns I should be aware of? Yes.
-
Oxidation Step: Hydrogen peroxide (30%+) is a strong oxidizer and can cause severe skin burns. m-CPBA can be shock-sensitive when dry. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrogenation: Hydrogen gas is extremely flammable. Ensure all equipment is properly grounded and perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.
Q4: How do I monitor the progress of these reactions effectively? Thin-Layer Chromatography (TLC) is the primary tool. Use a solvent system like 30% ethyl acetate in hexanes. The product of each step will have a different polarity and thus a different Rf value:
-
Rf (Nitro-thioether) > Rf (Nitro-sulfone) > Rf (Anilino-sulfone) Stain the TLC plates with potassium permanganate to visualize the thioether and sulfoxide, which may not be UV-active. The final aniline product is typically UV-active and may stain with ninhydrin.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-Difluoro-4-(methylthio)-1-nitrobenzene (INT1)
-
To a solution of 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (4 mL per 1 g of starting material), add sodium methanethiolate (1.2 eq).
-
Stir the mixture under a nitrogen atmosphere at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into ice-water (20 mL per 1 g of starting material).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which can be used directly in the next step.
Protocol 2: Synthesis of 2,5-Difluoro-4-(methylsulfonyl)-1-nitrobenzene (INT2)
-
Dissolve the crude 2,5-difluoro-4-(methylthio)-1-nitrobenzene (1.0 eq) in glacial acetic acid (5 mL per 1 g).
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add 35% hydrogen peroxide (2.5 eq) dropwise, keeping the internal temperature below 30 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50 °C for 2-3 hours.
-
Monitor by TLC until the starting thioether and intermediate sulfoxide are fully converted to the sulfone.
-
Cool the mixture and pour it slowly into a vigorously stirred beaker of ice-water (30 mL per 1 g).
-
Collect the resulting precipitate by vacuum filtration, wash the solid extensively with water until the filtrate is neutral, and dry in a vacuum oven to yield the pure sulfone.
Caption: Troubleshooting workflow for the oxidation of the thioether intermediate.
Protocol 3: Synthesis of this compound (Final Product)
-
Set up a round-bottom flask with a reflux condenser.
-
To the flask, add 2,5-difluoro-4-(methylsulfonyl)-1-nitrobenzene (1.0 eq), ethanol (10 mL per 1 g), and water (2.5 mL per 1 g).
-
Add ammonium chloride (4.0 eq) and iron powder (3.5 eq).
-
Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue. Separate the layers.
-
Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
References
-
ResearchGate. Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of... Available at: [Link]
-
PrepChem.com. Synthesis of 2,5-difluoroaniline. Available at: [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
-
Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available at: [Link]
-
Chemical Technology Co.,LTD. This compound. Available at: [Link]
-
National Institutes of Health (NIH). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. Available at: [Link]
-
Reddit. Chemoselective thioether oxidation. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Reddit. Reaction mechanism. Sulfone to thioether. Available at: [Link]
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
PubChem. 2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide. Available at: [Link]
-
ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available at: [Link]
- Google Patents. US3406202A - Preparation of aniline thioethers.
-
PubMed Central. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
-
ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]
-
YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available at: [Link]
-
PubMed. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Available at: [Link]
-
National Institutes of Health (NIH). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Available at: [Link]
- Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
Oakwood Chemical. 4-(Methylthio)aniline. Available at: [Link]
-
ResearchGate. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Available at: [Link]
-
PubChem. 4-(Methylthio)aniline. Available at: [Link]
-
National Institutes of Health (NIH). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Available at: [Link]
Sources
- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 2,5-Difluoro-4-(methylsulfonyl)aniline
Welcome to the dedicated technical support center for the purification of 2,5-Difluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for troubleshooting common issues encountered during its purification and offers detailed protocols for achieving the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. While the specific impurity profile depends on the synthetic route, common contaminants in the synthesis of related difluoroaniline derivatives may include:
-
Isomeric Impurities: Incomplete regioselectivity during fluorination or other substitution reactions can lead to the formation of other difluoro- or mono-fluoro- (methylsulfonyl)aniline isomers.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may remain in the crude product.
-
Over-reacted or Side-Reaction Products: The synthesis of aromatic amines and sulfones can sometimes lead to the formation of colored byproducts or polymeric material.
-
Residual Solvents and Reagents: Solvents used in the synthesis and work-up, as well as any excess reagents, may be present.
Q2: How do I choose the best purification method for my crude material?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product, especially if the crude material is already of reasonable purity. It is highly scalable.
-
Column Chromatography: This technique is ideal for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product. It offers high resolution but can be less practical for very large scales.
-
Distillation (under vacuum): For thermally stable anilines, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[1]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small portions to see if dissolution occurs. Be mindful that using an excessive amount of solvent will reduce your final yield.
-
Try a Different Solvent: Consult the solvent selection table below. For aromatic sulfones, solvent mixtures like hexane/ethyl acetate or hexane/chloroform can be effective.[2] For aromatic compounds in general, ethanol or hexane are common choices.[3]
-
Increase Temperature: Ensure you are at the boiling point of the solvent.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.
-
Solution:
-
Add More Solvent: Diluting the solution can sometimes prevent oiling out.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to induce nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Issue 3: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The solution was not cooled sufficiently.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Thorough Cooling: Ensure the flask is adequately cooled in an ice bath to maximize crystal formation.
-
Preheat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Solvent Selection for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Variable | A common and effective system for many organic compounds. |
| Isopropanol | Polar | 82.6 | Often a good choice for moderately polar compounds. |
| Ethyl Acetate/Hexane | Medium | Variable | Good for compounds of intermediate polarity; allows for fine-tuning of polarity. |
| Toluene | Non-polar | 111 | Can be effective for less polar aromatic compounds. |
| Dichloromethane/Hexane | Non-polar | Variable | A lower-boiling point option for less polar compounds. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Issue 1: Poor separation of the product from impurities.
-
Possible Cause:
-
Incorrect eluent system (mobile phase).
-
Column overloading.
-
Improper column packing.
-
-
Solution:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to identify an eluent system that gives good separation (Rf of the desired product around 0.3-0.4).
-
Reduce Sample Load: Do not overload the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Properly Pack the Column: Ensure the silica gel is packed uniformly to avoid channeling.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Consider Basicity: The aniline group is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
-
Issue 3: Streaking or tailing of the product band on the column and TLC.
-
Possible Cause:
-
Strong interaction with the stationary phase (as described above).
-
The compound is degrading on the silica gel.
-
The sample is not fully dissolved when loaded onto the column.
-
-
Solution:
-
Add a Basic Modifier: As mentioned, adding triethylamine to the eluent can significantly improve peak shape for basic compounds.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Ensure Complete Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent before loading it onto the column.
-
Caption: Troubleshooting flowchart for column chromatography.
Experimental Protocol: Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of the product by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
References
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved January 21, 2026, from [Link]
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
- Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,5-Difluoro-4-(methylsulfonyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS No. 1147557-75-2). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide field-proven insights and detailed protocols to ensure the successful integration of this molecule into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A: The solubility profile of this compound is a direct consequence of its molecular architecture:
-
Aromatic Ring: The core benzene ring is hydrophobic, which inherently limits aqueous solubility.[1]
-
Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. While it adds polarity, its strong dipole moment can contribute to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. This is a common challenge in drug discovery, where improving solubility often requires disrupting these crystal packing forces.[2]
-
Difluoro Substitution (-F): The two fluorine atoms increase the molecule's lipophilicity and can alter crystal packing, often reducing solubility in polar solvents.
-
Aniline Group (-NH₂): This basic amino group is the key to manipulating solubility. Under acidic conditions, it can be protonated to form an anilinium salt (R-NH₃⁺), which is significantly more water-soluble than the neutral form.[1][3]
Q2: I need to prepare a stock solution. What is the recommended starting solvent?
A: For initial stock solutions, we strongly recommend using a high-purity, anhydrous grade of a dipolar aprotic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its excellent solvating power for a wide range of organic molecules. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also effective alternatives. Always store stock solutions tightly sealed at -20°C or -80°C to prevent degradation and absorption of atmospheric moisture.
Q3: Why did my compound "crash out" or precipitate when I diluted my DMSO stock into an aqueous buffer?
A: This is a classic issue of solvent-shifting. The compound is highly soluble in the 100% organic stock solvent (e.g., DMSO) but has very low solubility in the final aqueous buffer. When you dilute the stock, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate. Subsequent troubleshooting guides will address how to mitigate this.
Q4: Is this compound stable in acidic or basic solutions?
A: The aniline functional group provides a handle for pH modification.[1] It is generally stable in mildly acidic to neutral conditions (pH 2-7.5). In strongly acidic conditions, the anilinium salt forms, enhancing solubility. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could risk hydrolysis or degradation. We recommend performing a preliminary stability test if your experimental conditions are outside this range.
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Compound Precipitation During Preparation of Aqueous Working Solutions
Symptom: Upon diluting a DMSO stock solution into a physiological buffer (e.g., PBS, TRIS), the solution becomes cloudy, or a visible precipitate forms immediately.
Root Cause Analysis: The thermodynamic insolubility of the neutral form of this compound in a high-water-content medium. The final concentration of the organic co-solvent (DMSO) is too low to maintain solubility.
Solutions Workflow:
// Node Definitions start [label="Precipitation Observed\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dmso [label="Is final DMSO\nconcentration <1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_dmso [label="Action: Increase co-solvent.\nAttempt dilution with final DMSO\nconcentration of 1-5%.\n(Check assay tolerance first!)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Still Precipitating?\nConsider pH Modification.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acidify [label="Action: Use pH Adjustment Protocol.\nPrepare an acidic stock (e.g., in 10 mM HCl)\nto protonate the aniline group.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_complex [label="Is pH adjustment\nnot an option?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; complexation [label="Action: Use a Solubilizing Excipient.\nIncorporate cyclodextrins (e.g., HP-β-CD)\nto form an inclusion complex.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult Advanced Formulation\n(e.g., Solid Dispersions)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Node Definitions start [label="Precipitation Observed\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dmso [label="Is final DMSO\nconcentration <1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_dmso [label="Action: Increase co-solvent.\nAttempt dilution with final DMSO\nconcentration of 1-5%.\n(Check assay tolerance first!)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Still Precipitating?\nConsider pH Modification.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acidify [label="Action: Use pH Adjustment Protocol.\nPrepare an acidic stock (e.g., in 10 mM HCl)\nto protonate the aniline group.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_complex [label="Is pH adjustment\nnot an option?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; complexation [label="Action: Use a Solubilizing Excipient.\nIncorporate cyclodextrins (e.g., HP-β-CD)\nto form an inclusion complex.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult Advanced Formulation\n(e.g., Solid Dispersions)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_dmso; check_dmso -> increase_dmso [label="Yes"]; check_dmso -> check_ph [label="No"]; increase_dmso -> check_ph; check_ph -> acidify [label="Yes"]; check_ph -> check_complex [label="No"]; acidify -> success; check_complex -> complexation [label="Yes"]; check_complex -> fail [label="No"]; complexation -> success; } Caption: Troubleshooting workflow for compound precipitation.
Scenario 2: Inconsistent Results in Cell-Based Assays
Symptom: High variability in dose-response curves or inconsistent biological activity between experimental replicates.
Root Cause Analysis: The compound may be precipitating at the micro-level within the cell culture media over the course of the experiment. This changes the effective concentration of the compound available to the cells, leading to unreliable data.
Solutions & Best Practices:
-
Verify Solubility in Final Media: Before a large-scale experiment, perform a kinetic solubility test. Prepare the compound at your highest intended concentration in the complete cell culture medium (including serum) and incubate under assay conditions (e.g., 37°C, 5% CO₂). Check for precipitation by visual inspection (Tyndall effect) or light microscopy at several time points (e.g., 0, 2, 8, 24 hours).
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO is well below the cytotoxic limit for your cell line, typically <0.5%.
-
Consider Serum Protein Binding: If using serum, the compound may bind to proteins like albumin. While this can act as a carrier and increase apparent solubility, it also reduces the free concentration of the drug available for activity. Be aware of this potential discrepancy.
-
Use a Solubilizing Excipient: For stubborn compounds, formulating with a non-toxic carrier like hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically improve aqueous solubility and stability in media.[4] Cyclodextrins encapsulate the hydrophobic molecule in their core, presenting a hydrophilic exterior to the aqueous environment.[5]
Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
|---|---|---|---|---|
| Co-Solvency | Reduces solvent polarity.[6] | Simple to implement. | Limited by co-solvent toxicity; risk of precipitation on dilution. | In vitro screening, initial activity tests. |
| pH Adjustment | Forms a more soluble salt by protonating the aniline nitrogen.[1] | Highly effective for ionizable compounds; cost-effective. | Not suitable for all downstream applications; potential for pH to affect biology. | Assays tolerant of lower pH; certain formulations. |
| Complexation | Encapsulates the drug in a hydrophilic carrier (e.g., cyclodextrin).[4] | Significant solubility increase; can improve stability. | Increases formulation complexity and cost; may alter pharmacokinetics. | Cell-based assays, in vivo studies. |
| Solid Dispersion | Disperses the drug in a solid hydrophilic matrix at a molecular level.[7] | Greatly enhances dissolution rate and bioavailability. | Requires specialized formulation equipment (e.g., spray drying, hot-melt extrusion).[7] | Oral drug formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration, stable stock solution for long-term storage and serial dilution.
Materials:
-
This compound (MW: 207.20 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 207.20 g/mol * (1000 mg / 1 g) = 2.072 mg
-
-
Weighing: Carefully weigh out approximately 2.1 mg of the compound into a tared amber vial. Record the exact mass.
-
Solubilization: Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Example: If you weighed 2.15 mg, the volume of DMSO needed is: (2.15 mg / 207.20 mg/mmol) / 10 mmol/L = 0.001037 L = 1.037 mL
-
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Based Solubilization for Aqueous Applications
Objective: To leverage the basic aniline group to create a soluble anilinium hydrochloride salt for aqueous working solutions.
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
1 M Hydrochloric Acid (HCl)
-
Purified Water (e.g., Milli-Q)
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Prepare an Acidic Intermediate Stock: Create a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in an acidic aqueous solution.
-
Pipette 900 µL of an aqueous solution containing a slight molar excess of acid (e.g., 10 mM HCl in purified water).
-
Add 100 µL of the 10 mM DMSO stock solution.
-
Vortex immediately and thoroughly. The solution should remain clear. The aniline is now protonated (R-NH₃⁺), and the final solvent is 10% DMSO/90% aqueous.
-
-
Final Dilution: This 1 mM acidic stock can now be further diluted into your final buffer. The small amount of acid carried over is typically buffered by the system (e.g., PBS).
-
Example: To make a 10 µM working solution, dilute the 1 mM stock 1:100 into your final assay buffer.
-
-
Validation: Always confirm that the final pH of your working solution is within the acceptable range for your experiment.
Decision Logic for Solubility Strategy Selection:
// Node Definitions start [label="Goal: Solubilize Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Application Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="In Vitro Screening\n(Biochemical/Cell-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; invivo [label="In Vivo Study\n(e.g., Oral Dosing)", fillcolor="#F1F3F4", fontcolor="#202124"]; organic [label="Organic Synthesis\n(Reaction Medium)", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is co-solvent\ntolerated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="Use Co-solvent Protocol\n(e.g., DMSO, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is pH < 6\ntolerated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_ph [label="Use pH Adjustment\nProtocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_complex [label="Use Cyclodextrin\nFormulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
use_formulation [label="Advanced Formulation:\n- Solid Dispersions\n- Nanosuspensions", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_organic [label="Use Aprotic Solvents:\nTHF, Dioxane, DCM,\nDMF, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> invitro [label="In Vitro"]; q1 -> invivo [label="In Vivo"]; q1 -> organic [label="Synthesis"];
invitro -> q2; q2 -> use_cosolvent [label="Yes"]; q2 -> q3 [label="No"]; q3 -> use_ph [label="Yes"]; q3 -> use_complex [label="No"];
// Node Definitions start [label="Goal: Solubilize Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Application Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="In Vitro Screening\n(Biochemical/Cell-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; invivo [label="In Vivo Study\n(e.g., Oral Dosing)", fillcolor="#F1F3F4", fontcolor="#202124"]; organic [label="Organic Synthesis\n(Reaction Medium)", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is co-solvent\ntolerated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="Use Co-solvent Protocol\n(e.g., DMSO, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is pH < 6\ntolerated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_ph [label="Use pH Adjustment\nProtocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_complex [label="Use Cyclodextrin\nFormulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
use_formulation [label="Advanced Formulation:\n- Solid Dispersions\n- Nanosuspensions", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_organic [label="Use Aprotic Solvents:\nTHF, Dioxane, DCM,\nDMF, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> invitro [label="In Vitro"]; q1 -> invivo [label="In Vivo"]; q1 -> organic [label="Synthesis"];
invitro -> q2; q2 -> use_cosolvent [label="Yes"]; q2 -> q3 [label="No"]; q3 -> use_ph [label="Yes"]; q3 -> use_complex [label="No"];
invivo -> use_formulation; organic -> use_organic; } Caption: Decision tree for selecting a solubilization strategy.
References
- Solubility of Things. (n.d.). Aniline.
- Williams, H., Trevaskis, N. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- ChemicalBook. (2022). The Solubility of Aniline.
- The Journal of Chemical Physics. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy.
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
I. Overview of the Synthesis
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a highly activated polyfluoroaromatic precursor. The reaction pathway hinges on the potent electron-withdrawing nature of the methylsulfonyl group, which facilitates the displacement of a fluoride ion by an amine source, typically ammonia.
A likely precursor for this synthesis is 1,2,4-Trifluoro-5-(methylsulfonyl)benzene . The fluorine atoms on this ring are activated to different extents, leading to potential regioselectivity challenges and the formation of side products.
II. Troubleshooting Guide & FAQs
Our troubleshooting guide is structured to address the most common issues encountered during the synthesis of this compound.
Q1: My reaction is complete, but I have a mixture of products. What are the likely side products and why do they form?
A1: The formation of multiple products is a common issue in this synthesis and is primarily due to the regioselectivity of the amination reaction on the 1,2,4-Trifluoro-5-(methylsulfonyl)benzene precursor. The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group and activates the fluorine atoms at the ortho and para positions for nucleophilic attack.
-
Expected Product: this compound is formed by the substitution of the fluorine atom at the C4 position (para to the methylsulfonyl group).
-
Primary Side Product: The main side product is typically the isomeric 2,4-Difluoro-5-(methylsulfonyl)aniline . This arises from the substitution of the fluorine atom at the C2 position (ortho to the methylsulfonyl group).
-
Minor Side Products: Di-substituted products, such as 2-Amino-5-fluoro-4-(methylsulfonyl)aniline , can also form, especially if the reaction conditions are too harsh or if there is an excess of the aminating agent.
The ratio of these products is influenced by both kinetic and thermodynamic factors. The C4 position is generally more sterically accessible, but the C2 position is also strongly activated.
Diagram: Reaction Pathway and Side Products
Technical Support Center: Enhancing the Stability of 2,5-Difluoro-4-(methylsulfonyl)aniline Derivatives
Welcome to the technical support center for 2,5-Difluoro-4-(methylsulfonyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving the chemical stability of these valuable compounds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.
Aniline derivatives are foundational in pharmaceutical development but are often flagged as "structural alerts" due to their potential for metabolic instability and the formation of reactive metabolites.[1][2][3] The this compound scaffold, while promising, is susceptible to degradation under various environmental conditions. Understanding and mitigating these instabilities is crucial for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and intermediates.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| 1. Color Change (e.g., white powder turning yellow/brown) | Oxidative Degradation: The electron-rich aniline nitrogen is highly susceptible to oxidation, especially when exposed to air and/or light.[4][5] This can form colored impurities like nitro or azo compounds. | Action: Store the compound under an inert atmosphere (Nitrogen or Argon). Use amber vials or wrap containers in aluminum foil to protect from light.[4] For long-term storage, keep at 2-8°C.[4] |
| 2. Appearance of New Peaks in HPLC/LC-MS Analysis | Multiple Degradation Pathways: New peaks indicate the formation of degradants. This can be caused by hydrolysis (if in solution), photodecomposition, or oxidation.[6][7][8] | Action: Perform a forced degradation study (see protocol below) to systematically identify the nature of the degradants under acidic, basic, oxidative, thermal, and photolytic stress. This will help pinpoint the specific vulnerability of your derivative. |
| 3. Poor Reproducibility in Bioassays | Compound Instability in Assay Medium: The pH, temperature, or components of your assay buffer (e.g., presence of oxidizing agents) may be degrading the compound, leading to variable effective concentrations. | Action: Assess the stability of your compound directly in the assay medium over the time course of the experiment. Use a stability-indicating HPLC method (see protocol below) to quantify the compound at t=0 and subsequent time points. Consider adjusting the buffer pH or adding antioxidants if oxidative degradation is suspected. |
| 4. Decrease in Potency/Purity Over Time | Intrinsic Chemical Instability: The compound may be inherently unstable in its free base form, especially during long-term storage.[9] | Action: Consider converting the aniline to a more stable salt form, such as a hydrochloride (HCl) salt.[9] Salts often have higher melting points and reduced susceptibility to oxidation. Confirm the stability of the salt form using a long-term stability study. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways for this compound derivatives? A1: Based on the chemistry of anilines and related structures, three primary degradation pathways are of concern:
-
Oxidative Degradation: This is often the most significant pathway. The amino group can be oxidized to form nitroso, nitro, or hydroxylamine species. These can further react to form colored dimeric or polymeric impurities.[6][10] The presence of strong oxidizing agents or even atmospheric oxygen, often accelerated by light or heat, drives this process.[4][7]
-
Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation.[11][12] This can involve cleavage of the C-S bond, reactions of the aniline moiety, or interaction with solvent molecules to form radical species.[6] Photolytic stress on similar haloanilines can lead to hydroxylation and dehalogenation.[9]
-
Hydrolysis: While the aniline and sulfonyl groups are generally stable to hydrolysis, extreme pH conditions (strong acid or base) can promote degradation, especially at elevated temperatures.[13] The specific structure of substituents on the aniline ring can influence this susceptibility.
Handling and Storage
Q2: What are the ideal storage conditions for these compounds? A2: To ensure long-term stability, store this compound derivatives under the following conditions:
-
Temperature: Cool, typically 2-8°C. Some suppliers may recommend storing below +30°C for shorter periods.[9]
-
Atmosphere: Under an inert gas like Argon or Nitrogen to prevent oxidation.[4]
-
Light: Protected from light using amber glass vials or by wrapping the container.
-
Moisture: In a tightly sealed container in a dry environment or desiccator to prevent hydrolysis and moisture-related degradation.[4]
Q3: Are there any materials I should avoid when handling or storing these compounds? A3: Yes. Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can cause vigorous reactions and degradation.[9] Also, avoid using equipment made of copper or its alloys, as anilines can be corrosive to these materials.[5]
Analytical Methods
Q4: How do I develop an analytical method to monitor the stability of my compound? A4: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[9][14][15] The key is to develop a method that can separate the parent compound from all potential degradation products. The general workflow involves:
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate a representative sample of degradants.[8]
-
Method Development: Use the stressed samples to develop an HPLC method (typically reversed-phase with a C18 column) that shows baseline separation between the parent peak and all degradant peaks.[16]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[8]
-
Preparation: Prepare stock solutions of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][17] Keep a control sample wrapped in foil.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS. Compare the chromatograms of the stressed samples to the control to identify and characterize degradants.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a robust method for purity and stability analysis.[9][16]
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH to ensure consistent protonation of the aniline, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A gradient is recommended to ensure elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overload. |
| Detection | UV, Diode Array Detector (DAD) | Set at the λmax of the parent compound. A DAD is crucial for assessing peak purity and detecting co-eluting impurities. |
Method Validation Steps:
-
Specificity: Inject stressed samples to demonstrate that degradant peaks do not co-elute with the main peak.
-
Linearity: Analyze a series of dilutions to confirm a linear relationship between concentration and peak area.
-
Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is accurate and reproducible.
References
-
Walsh, J. S., & Miwa, G. T. (2011). Bioactivation through drug metabolism. Annual Review of Pharmacology and Toxicology, 51, 145-167. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Anitescu, G., et al. (1998). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Desta, Z. T. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
García-Segura, S., et al. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Water Research. [Link]
-
Sponza, D. T., & Gök, O. (2011). Aniline degradation by electrocatalytic oxidation. Journal of Hazardous Materials. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. news.umich.edu [news.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sepscience.com [sepscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Catalyst Selection for Reactions Involving 2,5-Difluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-(methylsulfonyl)aniline. This molecule presents unique challenges due to its pronounced electron-deficient nature, a direct consequence of the cumulative electron-withdrawing effects of two fluorine atoms and a methylsulfonyl group. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common and critical transformation involving this substrate: the Buchwald-Hartwig C-N cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a Buchwald-Hartwig amination with this compound. What is the best starting point for catalyst system selection?
Answer: The low nucleophilicity of this compound is the primary hurdle. Its basicity is significantly reduced by the potent electron-withdrawing groups, making the C-N bond-forming reductive elimination step of the catalytic cycle particularly challenging.[1] Consequently, a highly active catalyst system is not just recommended; it is essential for success.
Your starting point should be a palladium system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the oxidative addition of the aryl halide, and, most critically, facilitate the difficult reductive elimination step with the electron-poor aniline.[2][3]
Recommended Starting Catalyst Systems:
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3, AdBrettPhos Pd G3) | These are air- and moisture-stable complexes that reliably and rapidly generate the active, monoligated Pd(0) species in solution, leading to more consistent and reproducible results than generating the catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][4] |
| Ligand | Bulky Biaryl Phosphines (e.g., XPhos, AdBrettPhos, RuPhos) | These ligands possess the necessary steric bulk and electron-donating properties to accelerate the key steps in the catalytic cycle for electron-deficient substrates.[3][5] If one ligand fails, screening others from this class is a logical next step. |
| Base | Strong, Non-nucleophilic Bases (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) | A strong base is required to deprotonate the weakly acidic electron-deficient aniline.[1] NaOtBu is a common choice, but its solubility can be limited. LiHMDS offers a more soluble alternative. Ensure the base is fresh and handled under strictly anhydrous conditions. |
| Solvent | Anhydrous, Aprotic Ethers or Aromatic Hydrocarbons (e.g., Dioxane, Toluene, THF) | These solvents are standard for Buchwald-Hartwig aminations. The choice can influence solubility and reaction rate. The solvent must be thoroughly degassed to prevent catalyst deactivation by oxygen.[1][6] |
| Temperature | 80 - 120 °C | Challenging couplings with electron-deficient substrates rarely proceed at room temperature. Elevated temperatures are typically required to provide the necessary energy to overcome the activation barrier for reductive elimination.[1] |
Q2: My Buchwald-Hartwig reaction with this compound has stalled or shows very low conversion. How can I troubleshoot this?
Answer: Low or no conversion in this specific reaction is a common issue that almost always traces back to one of five key areas: catalyst activity, base effectiveness, atmospheric integrity, temperature, or substrate/reagent purity. The following guide provides a logical workflow for diagnosing the problem.
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[1] Improperly degassed solvents or a poor inert atmosphere will kill the catalyst before the reaction can proceed. Using robust, well-defined precatalysts minimizes the exposure of the sensitive Pd(0) intermediate during reaction setup.[6]
-
Ineffective Deprotonation: The pKa of the N-H bond in this compound is significantly higher than in simple anilines. If the base is not strong enough, or if it has been deactivated by moisture, the concentration of the deprotonated amine (the active nucleophile) will be too low for the reaction to proceed at a reasonable rate.
Q3: I am observing significant hydrodehalogenation of my aryl halide coupling partner and other side products. What is the cause and how can I fix it?
Answer: The formation of a hydrodehalogenated arene (where the halide on your coupling partner is replaced by hydrogen) is a known side reaction in Buchwald-Hartwig aminations. It typically arises from a competing pathway to reductive elimination known as β-hydride elimination from the palladium amide intermediate. While your specific aniline lacks β-hydrogens, other species in the reaction mixture can serve as hydride sources.
Another common side product is the homocoupling of your aryl halide.
Mitigation Strategies:
-
Ligand Choice is Critical: This is often the most effective solution. Switching to a more sterically hindered ligand (e.g., from XPhos to AdBrettPhos or trying a biaryl phosphorinane ligand) can physically block the approach of a hydride source or disfavor the conformation required for the side reaction, thereby promoting the desired C-N reductive elimination.[3]
-
Lower the Reaction Temperature: Side reactions often have a different activation energy than the desired reaction. Lowering the temperature (e.g., from 110 °C to 90 °C) can sometimes slow the undesired pathway more than the productive one, improving selectivity.
-
Re-evaluate the Base: In some cases, the choice of base can influence the prevalence of side reactions. If using NaOtBu, consider screening K₃PO₄ or LiHMDS, as a change in the cation and overall reaction environment can alter the rates of competing pathways.[1]
-
Ensure Purity: Impurities in the starting materials or solvent can sometimes act as hydride donors or promote catalyst decomposition pathways that lead to side products.
Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.
Q4: Can you provide a reliable starting protocol for a test reaction?
Answer: Certainly. This protocol is designed for a small-scale (0.5 mmol) test reaction to confirm catalyst system viability before proceeding to a larger scale. It utilizes a robust G3 precatalyst for reliable results.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl Bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (2.5 mL, to make 0.2 M solution)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add the Aryl Bromide (if solid), this compound, XPhos Pd G3, and NaOtBu.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.[6]
-
Solvent/Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed toluene via syringe. If the Aryl Bromide is a liquid, add it at this stage.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after 2 hours and then periodically until the starting material is consumed or the reaction stalls. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 mL) and filter through a short plug of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-67). Thieme.
- Nolan, S. P., et al. (2015). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- Wikipedia. (n.d.).
- Guram, A. S., & Buchwald, S. L. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Gagnon, A., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., & Jessiman, J. E. (2020).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects on 2,5-Difluoro-4-(methylsulfonyl)aniline Reactivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-(methylsulfonyl)aniline. This document provides in-depth, field-proven insights into a critical experimental variable: the choice of solvent. Understanding how solvents modulate the reactivity of this aniline derivative is paramount for reaction optimization, yield maximization, and impurity control. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mode of reactivity for this compound, and how does a solvent influence it?
Answer: The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNA r) , where the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2]
The solvent plays a crucial role in this mechanism by:
-
Solvating the Reactants: Ensuring the aniline and the electrophile are in the solution phase to react.
-
Stabilizing the Transition State and Intermediate: The rate-determining step is often the formation of the charged Meisenheimer complex. Polar solvents can stabilize this intermediate, accelerating the reaction.[2]
-
Modulating Nucleophilicity: The solvent can interact with the aniline's nitrogen. Protic solvents, in particular, can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[2][3]
Q2: My reaction is proceeding very slowly or not at all. Could the solvent be the problem?
Answer: Yes, this is a classic symptom of suboptimal solvent selection, especially in SNAr reactions.
Troubleshooting Steps:
-
Identify Your Solvent Type: Are you using a protic or aprotic solvent?
-
Protic Solvents (e.g., ethanol, methanol, water): These solvents possess acidic protons (O-H, N-H) and are generally not recommended for SNAr reactions involving aniline nucleophiles. They can form strong hydrogen bonds with the lone pair on the aniline nitrogen, significantly decreasing its nucleophilicity and hindering its ability to attack the electrophile.[2] While some SNAr reactions are conducted in protic solvents, they are often slower.[1][4]
-
Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents lack acidic protons. Polar aprotic solvents are the preferred choice as they can dissolve the reactants and stabilize charged intermediates without deactivating the aniline nucleophile.[3] If your reaction is slow, switching from a nonpolar or protic solvent to a polar aprotic one is the first recommended change.
-
-
Consider Polarity: Within aprotic solvents, polarity matters. Highly polar solvents like DMSO and DMF are excellent at stabilizing the charged Meisenheimer complex, often leading to significant rate enhancements compared to less polar options like THF or toluene.[1][5]
dot
Caption: Solvent influence on the SNAr reaction pathway.
Q3: I'm having solubility issues with this compound or my other reagents. What should I do?
Answer: Poor solubility is a common hurdle. While specific solubility data for this compound is not widely published, we can infer its behavior from its structure—an aniline derivative with polar sulfonyl and C-F groups, but also a nonpolar benzene ring.
Solvent Selection Strategy:
-
Start with Polar Aprotic Solvents: Solvents like DMF, NMP (N-Methyl-2-pyrrolidone), DMSO, and acetonitrile are excellent starting points. They are generally effective at dissolving a wide range of organic molecules, including polar intermediates.[1]
-
Use Hansen Solubility Parameters (HSP) for Guidance: HSP breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] For a molecule like our aniline, a solvent with balanced HSP values is ideal. Aniline itself has HSP values of (δD=20.1, δP=5.8, δH=11.2).[8] Solvents with a similar profile are more likely to be effective.
-
Consider Solvent Mixtures: If a single solvent doesn't work, a binary mixture can be effective. For example, a mixture of toluene and a more polar solvent like DMF can sometimes provide the right balance to dissolve both a nonpolar electrophile and the polar aniline.
Table 1: Properties of Common Solvents for Reactions with Anilines
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Warnings |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent default choice. High boiling point allows for a wide temperature range. Can decompose to dimethylamine at high temperatures, which can act as a competing nucleophile. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, excellent solvating power. [1] Can be difficult to remove during workup. May act as an oxidant at elevated temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice for moderate temperatures. Easier to remove than DMF/DMSO. Partial solubility of some reagents can sometimes lead to more controlled reactions.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar option. Useful if high polarity leads to side reactions. Lower boiling point limits the reaction temperature. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 32.7 / 24.6 | 65 / 78.5 | Generally avoid. Reduces aniline nucleophilicity via H-bonding.[2][4] Can act as a competing nucleophile (solvolysis).[3] |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Poor choice for dissolving the aniline or stabilizing intermediates unless used in a mixture or with a phase-transfer catalyst.[5] |
Q4: I'm observing unexpected side products. How can the solvent choice help minimize them?
Answer: Solvent choice is critical for controlling selectivity and minimizing side reactions.
Troubleshooting Flowchart for Side Products:
dot
Caption: Troubleshooting flowchart for side product formation.
Experimental Protocol: General Procedure for SNAr
This protocol provides a robust starting point for a typical SNAr reaction involving this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl halide/electrophile (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, see table above)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound, the aryl halide, and the base.
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe to achieve a typical concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C for DMF or 60-80 °C for acetonitrile).
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove the reaction solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Xu, L., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Available at: [Link]
-
Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]
-
AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Available at: [Link]
-
Hep Journals. (n.d.). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Available at: [Link]
-
Facco, P. (2025). Predicting drug solubility through digital models: towards pharmaceutical industry 5.0. ENBIS Conferences. Available at: [Link]
-
Nature. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility Parameters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Available at: [Link]
-
ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available at: [Link]
-
Chem-space.com. (2026). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Um, I. H., et al. (2011). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. Available at: [Link]
- Bıçak, N., et al. (2005). Preparation of organo-soluble polyanilines in ionic liquid. Synthetic Metals.
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ACS Publications. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Available at: [Link]
-
Royal Society of Chemistry. (1979). The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four potential green solvents.... Available at: [Link]
-
Solubility of Things. (n.d.). Aniline. Available at: [Link]
-
Chem Help ASAP. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment [Video]. YouTube. Available at: [Link]
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.se]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in 2,5-Difluoro-4-(methylsulfonyl)aniline Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline. This molecule is a crucial building block in the development of advanced pharmaceutical and agrochemical compounds. Its synthesis, while conceptually straightforward, involves reaction steps that are highly sensitive to temperature fluctuations. Improper thermal management is a primary cause of low yield, impurity formation, and significant safety hazards.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the 'why' behind critical temperature control measures. By understanding the underlying principles, you can troubleshoot effectively, optimize your synthesis, and ensure both the integrity of your results and the safety of your laboratory.
Synthesis Pathway Overview
The most common and reliable synthetic route involves a two-stage process starting from 2,5-difluoroaniline. The critical stage for thermal control is the oxidation of the intermediate thioether to the final sulfone.
Caption: General synthesis pathway for this compound.
Core Principles of Thermal Management in Sulfone Synthesis
Expertise & Experience: The oxidation of a sulfide to a sulfone is a notoriously exothermic process. The rate of heat generation increases exponentially with temperature (as described by the Arrhenius equation), whereas the rate of heat removal by your cooling system is typically linear.[1][2] This fundamental mismatch means that a small, initial loss of control can rapidly escalate into a thermal runaway, posing a severe safety risk.[2][3] The key to success is to ensure the rate of heat generation never exceeds the system's capacity for heat removal.
Trustworthiness: A robust protocol is one where control is maintained even during process deviations. The procedures and troubleshooting steps outlined below are designed to build safety and control directly into the workflow. The primary strategy is to control the reaction rate by limiting the addition of the oxidizing agent, allowing the reaction to be "starve-fed."
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Issue 1: Uncontrolled Exotherm During Oxidation
Q: My reaction temperature is spiking uncontrollably after adding the oxidant. What are the immediate steps and root causes?
A: This is a critical safety event indicating a potential thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the dropwise addition of the oxidizing agent (e.g., hydrogen peroxide).
-
Maximize Cooling: Ensure your cooling bath (e.g., ice-water) is making full contact and has sufficient capacity. If necessary, add more ice or switch to a colder bath like ice/brine.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction by adding a pre-chilled anti-solvent or a reducing agent like sodium bisulfite solution. This should be a pre-planned emergency procedure.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause. The oxidant was added faster than the reaction could consume it and the cooling system could remove the generated heat.
-
Inadequate Cooling: The cooling bath may have been too small, at too high a temperature, or inefficiently transferring heat (e.g., flask not sufficiently submerged).
-
Incorrect Initial Temperature: Starting the addition at room temperature instead of cooling to 0-5 °C provides no thermal buffer to absorb the initial heat of reaction.
Caption: Decision workflow for managing a thermal event during oxidation.
Issue 2: Low Yield and High Impurity Profile
Q: My final product yield is low and analysis (TLC/HPLC) shows multiple impurity spots. How is this related to temperature?
A: This is a classic symptom of poor temperature control, leading to side reactions.
Analysis:
-
Over-Oxidation: If the temperature gets too high, the desired sulfone can be further oxidized, or the aniline group can be affected, leading to complex byproducts.
-
Ring Degradation: Aromatic compounds, especially those with activating amine groups, can be susceptible to degradation or polymerization at elevated temperatures in the presence of strong oxidants.
-
Incomplete Reaction: Conversely, if the temperature is kept too low for the entire duration, the reaction may not go to completion, leaving unreacted thioether intermediate in your final product.
Solution:
-
Strict Temperature Profile: Maintain a strict temperature profile. The addition of the oxidant should be done at a low temperature (0-10 °C) to control the exotherm.
-
Controlled Warming: After the addition is complete, the reaction may need to be allowed to warm slowly to room temperature or be gently heated (e.g., to 40-50 °C) to ensure it proceeds to completion. This must be done after the risk of a runaway exotherm has passed (i.e., all the oxidant has been added slowly).
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Do not rely on time alone. Once the starting material is consumed, proceed with workup to prevent byproduct formation from extended heating.
Experimental Protocols & Data
Protocol: Oxidation of 2,5-Difluoro-4-(methylthio)aniline
This protocol emphasizes the critical temperature control points for the exothermic oxidation step.
Materials:
-
2,5-Difluoro-4-(methylthio)aniline (1 equivalent)
-
Glacial Acetic Acid (10 volumes)
-
30-35% Hydrogen Peroxide (H₂O₂) (2.5-3 equivalents)
-
Ice-water bath
-
Reaction flask with magnetic stirrer, thermometer, and pressure-equalizing addition funnel
Procedure:
-
Setup: Charge the reaction flask with 2,5-Difluoro-4-(methylthio)aniline and glacial acetic acid.
-
Initial Cooling: Place the flask in the ice-water bath and stir until the internal temperature of the solution is stable between 0 °C and 5 °C.
-
Controlled Addition: Add the hydrogen peroxide to the addition funnel. Begin adding the H₂O₂ dropwise to the reaction mixture. Crucially, monitor the internal thermometer constantly.
-
Thermal Management: Adjust the addition rate to ensure the internal temperature does not exceed 15 °C. If the temperature approaches this limit, stop the addition and allow the cooling system to bring it back down before resuming.
-
Reaction Completion: After the addition is complete (typically over 1-2 hours for lab scale), leave the reaction to stir in the cooling bath and allow it to slowly warm to room temperature over 2-4 hours.
-
Monitoring: Continue to stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by pouring it into a beaker of ice water, which will precipitate the product. The product can then be filtered, washed with water, and dried.
Table 1: Key Temperature Parameters for Oxidation
| Parameter | Recommended Value | Rationale & Justification |
| Initial Reaction Temperature | 0 - 5 °C | Provides a thermal sink to absorb the initial heat of reaction, preventing a sharp temperature spike upon addition of the first drops of oxidant. |
| Oxidant Addition Temperature | Maintain < 15 °C | This is the critical control limit to prevent the rate of heat generation from overwhelming the cooling capacity, thereby avoiding a thermal runaway.[1][3] |
| Post-Addition Temperature | Slow warm to 20-25 °C | After the highly exothermic phase is complete, allowing a slow warm-up ensures the reaction proceeds to completion without unnecessary energy input. |
| Optional Drive to Completion | 40 - 50 °C (with caution) | Gentle heating may be applied after all oxidant is added and the initial exotherm has subsided to push a sluggish reaction to completion. This must be monitored closely. |
References
- BenchChem (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
- IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?.
- BenchChem (2025). Technical Support Center: Managing Temperature Control in Large-Scale Amino Alcohol Reactions.
- University of Pennsylvania EHRS. (2021). Fact Sheet: Heating Reactions.
Sources
Technical Support Center: Analytical Methods for Impurities in 2,5-Difluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for the analysis of 2,5-Difluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting, identifying, and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. Our focus is on the causality behind experimental choices to ensure robust and reliable results.
The Regulatory Imperative: Why Impurity Profiling is Non-Negotiable
Before delving into specific methods, it's crucial to understand the regulatory landscape. Global regulatory bodies, under the umbrella of the International Council for Harmonisation (ICH), have established strict guidelines for impurity control in new drug substances.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]
Impurity profiling is a mandatory process to ensure compliance with these guidelines, primarily ICH Q3A(R2), which deals with impurities in new drug substances.[3][4] This involves the comprehensive identification, quantification, and characterization of each impurity.[4] Regulatory agencies mandate that any impurity detected above a certain threshold must be reported, identified, and qualified (i.e., its safety assessed).[1][3]
Understanding the Thresholds
The action required for a given impurity is determined by its concentration relative to the API and the maximum daily dose of the final drug. The ICH Q3A(R2) guideline establishes the following key thresholds:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Rationale |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level above which an impurity must be reported in a regulatory submission.[1] |
| Identification | ≥ 0.10% | ≥ 0.05% | The level above which the structure of an impurity must be determined.[1][4] |
| Qualification | ≥ 0.15% | ≥ 0.05% | The level above which toxicological data is required to justify the impurity's safety.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the analysis of this compound.
Part 1: General Questions & Potential Impurities
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities are typically classified into three categories: organic, inorganic, and residual solvents.[3] For this compound, you should anticipate:
-
Organic Impurities: These are the most common and critical.
-
Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials, synthetic intermediates, and by-products from unintended side reactions (e.g., positional isomers, over- or under-methylated/sulfonated species).
-
Degradation Products: These form during manufacturing or storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[4] A forced degradation study is essential to identify these potential impurities.[5][6]
-
-
Inorganic Impurities: These arise from the manufacturing process and include reagents, catalysts (e.g., heavy metals), and inorganic salts.[3] They are typically detected using pharmacopoeial methods.[7]
-
Residual Solvents: These are organic solvents used during synthesis or purification that are not completely removed.[4] Their control is governed by the ICH Q3C guideline.[1]
Q2: Which primary analytical techniques are recommended for impurity profiling of this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[8][9] A UV or Photodiode Array (PDA) detector is typically used. For higher sensitivity and structural information, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[9][10]
-
Gas Chromatography (GC): GC is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[8][11][12] Coupling with a Mass Spectrometer (GC-MS) is standard practice for identification.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities that have been isolated, which is a requirement when the identification threshold is exceeded.[2][14][15]
-
Mass Spectrometry (MS): MS provides critical molecular weight information and fragmentation patterns that aid in identifying impurities, often in tandem with a chromatographic separation technique (LC-MS, GC-MS).[12]
Part 2: High-Performance Liquid Chromatography (HPLC) Guide
Q3: How do I select the right HPLC column and mobile phase to start my method development?
A3: The goal is to develop a stability-indicating method that separates the main API peak from all potential impurities and degradation products.
-
Column Selection: Based on the structure of this compound (an aromatic amine with polar sulfonyl and fluoro groups), a reversed-phase (RP-HPLC) method is the logical choice.
-
Initial Choice: A C18 (octadecylsilane) column is the most versatile and a great starting point.[10] A standard dimension like 4.6 mm x 150 mm with 3.5 or 5 µm particle size is suitable for initial development.
-
Rationale: The non-polar C18 stationary phase will interact with the aromatic ring of the aniline, while the polar mobile phase allows for elution. The polarity of the molecule can be tuned by adjusting the mobile phase composition.
-
-
Mobile Phase Selection:
-
Aqueous Phase (A): Start with an acidic buffer, such as 0.1% formic acid or phosphoric acid in water. The acidic pH suppresses the ionization of the basic aniline group, leading to better peak shape and retention.
-
Organic Phase (B): Acetonitrile is a common first choice due to its low UV cutoff and viscosity. Methanol is a suitable alternative.
-
Gradient Elution: A gradient elution (e.g., starting at 5-10% B and ramping up to 95% B) is highly recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.
-
Q4: I'm seeing poor peak shape (tailing or fronting) for my main analyte peak. What's the cause and how do I fix it?
A4: Poor peak shape is a common issue that compromises resolution and integration accuracy.
-
Peak Tailing:
-
Cause 1: Secondary Silanol Interactions: The basic aniline group can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the aniline protonated and minimize these interactions. Using a high-purity, end-capped C18 column can also significantly reduce silanol activity.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, but can also be caused by injecting the sample in a solvent that is much stronger than the initial mobile phase.
-
Solution: Dilute the sample and/or ensure the sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
Part 3: Gas Chromatography (GC) Guide
Q5: When should I use GC instead of HPLC?
A5: GC is the preferred method for impurities that are volatile and thermally stable.[16] For this compound analysis, GC-MS is primarily used for:
-
Residual Solvent Analysis: To quantify solvents like Toluene, Heptane, Dichloromethane, etc., used in the synthesis, as per ICH Q3C.[1] Headspace GC is the standard technique for this application.[13]
-
Volatile Organic Impurities: To detect low molecular weight, volatile by-products or starting materials that may not be amenable to HPLC.[11]
Q6: I'm developing a GC-MS method for process impurities. What are the key parameters to consider?
A6:
-
Column Selection: A low- to mid-polarity column is generally suitable for aniline derivatives. A common first choice is a 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5, HP-5ms).[11][17] These columns offer good selectivity for a wide range of semi-volatile organic compounds.
-
Injector Temperature: The injector must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.[18] A starting point of 250°C is common, but it should be optimized to prevent analyte breakdown.[18]
-
Oven Temperature Program: A temperature ramp is necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-70°C) to resolve volatile components and then ramp up (e.g., at 10-15°C/min) to a final temperature (e.g., 280-300°C) to elute higher-boiling impurities.[18]
-
MS Detector: Use full scan mode during method development to identify all detectable impurities. Once impurities are identified, you can develop a Selected Ion Monitoring (SIM) method for higher sensitivity and specificity during routine quantification.
Part 4: Structural Elucidation of Unknowns
Q7: My HPLC analysis shows an unknown impurity above the 0.10% identification threshold. How do I identify its structure?
A7: This requires a systematic approach using hyphenated techniques and spectroscopic analysis.[19]
-
Gather Preliminary Data with LC-MS: The first step is to analyze the sample using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap). This will provide an accurate mass of the impurity, allowing you to propose a molecular formula. The MS/MS fragmentation pattern will offer clues about the impurity's structure by showing how it differs from the parent API.[9][12]
-
Isolate the Impurity: To get a definitive structure, the impurity must be isolated and purified. This is typically done using preparative HPLC or flash chromatography.[20]
-
Perform NMR Spectroscopy: Once the impurity is isolated in sufficient quantity (typically >1 mg) and purity, a suite of NMR experiments is performed.[14][15]
-
1D NMR (¹H, ¹³C): Provides primary information on the number and type of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the structure together like a puzzle.[21][22] This is the gold standard for unambiguous structure elucidation.[21]
-
Part 5: Forced Degradation Studies
Q8: Why do I need to perform a forced degradation study, and what conditions should I use?
A8: A forced degradation or "stress testing" study is a regulatory requirement (ICH Q1A/Q1B) to demonstrate the specificity of your analytical method, making it "stability-indicating."[23] The study helps identify likely degradation products and understand the degradation pathways of the API.[23][24]
The goal is to achieve a target degradation of 5-20% of the API.[6] If the molecule is very stable, you should apply reasonably stringent conditions, but excessive degradation (>20%) should be avoided as it can lead to secondary degradation products that are not relevant to real-world stability.[6][24]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then heated (e.g., 60°C) if no degradation is observed.[24]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then heated if necessary.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid API is exposed to high heat (e.g., 80-100°C).[6]
-
Photostability: The API is exposed to a combination of UV and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
This protocol provides a robust starting point for method development.
-
Chromatographic System:
-
Instrument: HPLC or UHPLC system with a PDA or UV detector.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30°C.
-
Detector Wavelength: Monitor at a wavelength where the API and expected impurities have good absorbance (e.g., 254 nm, or use PDA to assess peak purity).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) % B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Check the tailing factor for the main peak (should be ≤ 2.0).
-
-
Analysis:
-
Inject a blank (diluent), followed by the sample solution.
-
Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% of the main peak area). Calculate the percentage of each impurity using the area normalization method.
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying and quantifying volatile process-related impurities.
-
Chromatographic System:
-
Instrument Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10 mg/mL.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Visualized Workflows
// Node Definitions start [label="Sample Received\n(API Batch)", fillcolor="#F1F3F4", fontcolor="#202124"]; method_dev [label="Develop Stability-Indicating\nAnalytical Method (e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_val [label="Validate Method\n(ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; routine_analysis [label="Routine Batch Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect_impurity [label="Impurity Detected", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_threshold [label="Impurity > Identification\nThreshold (e.g., 0.10%)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; report_quantify [label="Report and Quantify", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="Isolate Impurity\n(Prep-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elucidate [label="Structural Elucidation\n(NMR, HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qualify [label="Qualify Impurity\n(Toxicological Assessment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_report [label="Final Report & Batch Release", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> method_dev; method_dev -> method_val; method_val -> routine_analysis; routine_analysis -> detect_impurity; detect_impurity -> check_threshold [label="Yes"]; detect_impurity -> report_quantify [label="No (< Reporting Threshold)"]; report_quantify -> end_report; check_threshold -> isolate [label="Yes"]; check_threshold -> report_quantify [label="No"]; isolate -> elucidate; elucidate -> qualify; qualify -> end_report; } end_dot Caption: General workflow for impurity identification and qualification.
// Node Definitions api_sample [label="API Sample\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; stress_conditions [label="Apply Stress Conditions", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base Hydrolysis\n(NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal\n(Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photolytic\n(UV/Vis Light)", fillcolor="#FBBC05", fontcolor="#202124"];
analysis [label="Analyze Stressed Samples &\nControl via Stability-Indicating\nMethod (e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
peak_tracking [label="Peak Purity & Mass Balance\nAssessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; identify_degradants [label="Identify & Characterize\nSignificant Degradants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Final Report on Degradation\nPathways & Method Specificity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges api_sample -> stress_conditions; stress_conditions -> {acid, base, oxidation, thermal, photo} [dir=none]; {acid, base, oxidation, thermal, photo} -> analysis; analysis -> peak_tracking; peak_tracking -> identify_degradants; identify_degradants -> report; } end_dot Caption: Workflow for conducting forced degradation studies.
References
- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
- The Importance of API Impurity Profiling in Drug Development. (2025, January 28).
- The control of API impurities - A critical issue to the pharmaceutical industry.
- GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline. Benchchem.
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
- method 8131 aniline and selected derivatives by gas chrom
- Stability Indicating Forced Degrad
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Forced Degradation – A Review. (2022, November 30). American Pharmaceutical Review.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- Aniline purity. Agilent.
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
- Analytical Strategies for Monitoring Residual Impurities.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation.
- Structure Elucid
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.
- Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. (2025, July 12). NIH.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. bfarm.de [bfarm.de]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. soeagra.com [soeagra.com]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ajrconline.org [ajrconline.org]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medcraveonline.com [medcraveonline.com]
- 24. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2,5-Difluoro-4-(methylsulfonyl)aniline by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-(methylsulfonyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even trace-level impurities can lead to the formation of undesired side products, affect the stability of the API, or exhibit toxicological properties.[1] Therefore, a robust and reliable analytical method for the purity assessment of this compound is a critical requirement in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in pharmaceutical manufacturing due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[2] This guide presents a comprehensive analysis of a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound. The rationale behind the method development is discussed in detail, followed by a comparative evaluation with other relevant analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This guide is intended to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for the quality control of this vital pharmaceutical intermediate.
The Premier Choice: A Proposed RP-HPLC Method
Given the polar nature of the aniline moiety and the presence of fluorine and sulfonyl groups, a reversed-phase HPLC method is the most suitable approach for the purity analysis of this compound. RP-HPLC separates compounds based on their hydrophobicity, making it ideal for the separation of polar analytes from their potentially less polar or more polar impurities.[2]
Proposed HPLC Method Parameters
The following table outlines a robust starting point for an HPLC method, based on common practices for analyzing substituted anilines and related pharmaceutical intermediates.[2][3]
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | A C18 column provides a non-polar stationary phase, ideal for retaining and separating the polar analyte and its potential impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A buffered aqueous mobile phase (A) controls the ionization of the aniline group, leading to better peak shape and reproducibility. Acetonitrile (B) is a common organic modifier with good UV transparency and elution strength. |
| Gradient | Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | A gradient elution is necessary to ensure the elution of a wide range of potential impurities with varying polarities, from polar starting materials to non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The aromatic nature of the aniline derivative suggests strong UV absorbance at this wavelength, providing good sensitivity for the main component and related impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
Experimental Protocol: HPLC Purity Analysis
1. Standard Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to prepare a working standard of 0.1 mg/mL.
2. Sample Preparation:
-
Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[4]
3. Chromatographic Run:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions into the HPLC system and run the gradient program.
4. Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Identify and quantify any impurities by comparing their retention times and response factors (if known) to the main peak.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Method Validation: A Trustworthy System
To ensure the reliability of the analytical data, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6] This process demonstrates that the method is suitable for its intended purpose.[7]
Key Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] | Peak purity analysis using a photodiode array (PDA) detector can confirm that the main peak is free from co-eluting impurities. |
| Linearity | A linear relationship between concentration and detector response should be demonstrated over a defined range (e.g., 50-150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[9] | Establishes the method's ability to provide results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery of a known amount of analyte spiked into a placebo. Acceptance criteria are usually within 98-102%.[9] | Demonstrates the absence of systematic errors in the method. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Acceptance criteria are typically ≤ 2%.[9] | Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for the detection of trace-level impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[9] | Crucial for the accurate quantification of impurities. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9] | Assesses the reliability of the method during normal use by evaluating the effect of small changes in flow rate, mobile phase composition, and column temperature. |
Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, other analytical techniques can also be employed for the purity analysis of this compound. A comparative understanding of these methods is essential for selecting the most appropriate technique for a specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For aniline derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[11]
Advantages:
-
High Sensitivity and Specificity: The mass spectrometric detector provides excellent sensitivity and structural information, which is invaluable for the definitive identification of unknown impurities.[10]
-
Excellent for Volatile Impurities: GC-MS is superior for the analysis of residual solvents and other volatile organic impurities that may be present from the synthesis process.
Disadvantages:
-
Thermal Instability: The analyte or its impurities may degrade at the high temperatures used in the GC inlet and column, leading to inaccurate results.
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.[11]
-
Not Suitable for Non-Volatile Impurities: GC-MS is not suitable for the analysis of non-volatile or highly polar impurities, such as salts or starting materials that are not volatile.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[12]
Advantages:
-
High Efficiency and Resolution: CE can provide extremely high separation efficiencies, often exceeding those of HPLC, which is beneficial for resolving complex mixtures of closely related impurities.[12]
-
Minimal Sample and Reagent Consumption: CE requires very small amounts of sample and buffer, making it a cost-effective and environmentally friendly technique.[13]
-
Fast Analysis Times: Separations in CE are typically very fast, often completed in a matter of minutes.
Disadvantages:
-
Lower Sensitivity: When using standard UV detection, the sensitivity of CE is often lower than that of HPLC due to the small sample injection volumes and short optical path length.
-
Reproducibility Challenges: The reproducibility of migration times and peak areas can be more challenging to control in CE compared to HPLC, often requiring the use of internal standards.
-
Limited Applicability to Neutral Compounds: The separation of neutral compounds in CE requires the use of specialized techniques like Micellar Electrokinetic Chromatography (MEKC).
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of HPLC, GC-MS, and CE for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE-UV) |
| Applicability to Analyte | Excellent | Good (with derivatization) | Good |
| Separation Principle | Polarity (Hydrophobicity) | Volatility / Boiling Point | Charge-to-Size Ratio |
| Sensitivity | High | Very High | Moderate to High |
| Resolution | Very Good | Excellent | Excellent to Superior |
| Analysis Time | 15-30 min | 20-40 min | 5-15 min |
| Quantitative Precision (%RSD) | < 2% | < 5% | < 5% |
| Impurity Identification | Tentative (by RRT) | Definitive (by Mass Spectrum) | Tentative (by Migration Time) |
| Robustness | High | Moderate | Moderate |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Potential Impurities and Their Origin
A thorough understanding of the potential impurities is crucial for developing a specific and robust analytical method. Based on a plausible synthetic route for this compound, which may involve the reduction of a nitro group and other substitutions on an aromatic ring, the following impurities could be anticipated:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted intermediates from the synthetic pathway.
-
Isomeric Impurities: Positional isomers that may form during substitution reactions.
-
Byproducts: Compounds formed from side reactions.
-
Degradation Products: Impurities formed due to the instability of the final product under certain conditions (e.g., oxidation, hydrolysis).[1]
The proposed HPLC method with its gradient elution profile is designed to effectively separate the main component from these potential impurities, which are likely to have different polarities.
Conclusion
For the routine purity analysis of this compound in a pharmaceutical quality control setting, the proposed Reversed-Phase HPLC method stands out as the most suitable technique. It offers a harmonious balance of high resolution, sensitivity, robustness, and applicability to a wide range of potential impurities. The method's reliability can be firmly established through a comprehensive validation process guided by ICH Q2(R2) principles.
While GC-MS and Capillary Electrophoresis have their distinct advantages, particularly in the definitive identification of volatile impurities and high-efficiency separations, respectively, they are better suited as complementary techniques for in-depth investigations or specific analytical challenges. For routine quality control, the practicality and proven performance of HPLC make it the industry standard.
The adoption of a well-developed and validated HPLC method, as outlined in this guide, will ensure the consistent quality of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
Das, A. K., et al. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 22(4), 284-288. 1998. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
-
Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 123-130. 2022. [Link]
-
García-Campaña, A. M., et al. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Journal of Chromatography A, 724(1-2), 249-258. 1996. [Link]
-
Chen, Z., et al. Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany, 52(357), 841-849. 2001. [Link]
-
Panda, S. S., et al. Application of RP-HPLC Technique for Development of Analytical Method for Validation of Albuterol Sulphate from Bulk Drug and Dosage Form. Asian Journal of Research in Chemistry, 8(5), 336. 2015. [Link]
-
Beba, L., et al. Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. EMU Journal of Pharmaceutical Sciences, 5(1), 1-10. 2022. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
SeparationsNOW. LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. 2007. [Link]
- Google Patents. Method of preparing 2,4-difluoroaniline. EP0001825A1.
-
Abualhasan, M. N., et al. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 1. 2022. [Link]
-
Pakhurde, A. H., et al. Identification, Synthesis, and Control Strategy of Process-Related Impurities in the Development and Manufacturing of Bis-Boc-Lisdexamfetamine. Organic Process Research & Development. 2025. [Link]
-
Gambaro, R., et al. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(15), 3465-3477. 2022. [Link]
-
Sun, S., et al. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Talanta, 69(2), 432-437. 2006. [Link]
-
Patel, P. N., et al. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1008. 2015. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2026. [Link]
-
Citterio, A., et al. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International, 86(5), 947-956. 2003. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. [Link]
-
ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... [Link]
-
ResearchGate. (PDF) Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Agilent. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
PubMed. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2024. [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. ajrconline.org [ajrconline.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. lcms.cz [lcms.cz]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Difluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2,5-Difluoro-4-(methylsulfonyl)aniline, a key pharmaceutical intermediate.[1] Recognizing that a multi-faceted analytical approach is crucial for robust drug development, this document also presents a comparative evaluation with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE). The methodologies, performance metrics, and underlying scientific principles are detailed to empower researchers in selecting the optimal analytical strategy for their specific needs, from routine purity assessments to trace-level impurity profiling.
Introduction to the Analyte and Analytical Challenges
This compound (MW: 207.20 g/mol , CAS: 1147557-75-2) is a substituted aromatic amine incorporating several key functional groups that dictate its analytical behavior: a difluorinated benzene ring, an amino group, and a methylsulfonyl moiety.[2] The presence of the electron-withdrawing sulfonyl group and the polar amino group makes this molecule amenable to analysis by reversed-phase liquid chromatography. The fluorine atoms enhance its metabolic stability in certain pharmaceutical applications and provide a unique isotopic signature, although their high electronegativity can influence ionization and fragmentation in mass spectrometry.
The primary analytical challenge lies in developing a selective, sensitive, and robust method for its quantification, often in the presence of structurally similar impurities or in complex matrices. This guide will primarily focus on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the benchmark for high-sensitivity analysis and will then compare its performance with HPLC-UV and CE.
Mass Spectrometry-Based Analysis: The Gold Standard for Sensitivity and Specificity
LC-MS/MS is the premier technique for the analysis of this compound due to its unparalleled sensitivity and specificity. By coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, it is possible to achieve low limits of detection and quantification, making it ideal for impurity analysis and pharmacokinetic studies.
Ionization and Molecular Ion Formation
Given the polarity imparted by the aniline and methylsulfonyl groups, Electrospray Ionization (ESI) is the most suitable ionization technique.[3] In positive ion mode (ESI+), the primary amino group is readily protonated, yielding a strong signal for the precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 208.2.
dot graph ER { layout=neato; graph [overlap=false, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Ionization pathway of the analyte in ESI+.
Proposed Fragmentation Pathway
While no definitive public mass spectrum for this compound is readily available, a logical fragmentation pathway can be predicted based on the known behavior of aromatic sulfones and substituted anilines.[4][5] Collision-Induced Dissociation (CID) of the precursor ion (m/z 208.2) is expected to yield several characteristic product ions.
The most probable fragmentation events include:
-
Loss of Sulfonyl Group (SO₂): A common fragmentation pathway for sulfones is the neutral loss of sulfur dioxide (64 Da), leading to a significant product ion.
-
Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom can occur, with charge retention on either fragment.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond can result in the loss of a methyl radical (15 Da).
dot graph G { graph [fontname = "Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", fontcolor="#202124", fontsize=9];
} dot Caption: Predicted fragmentation of the protonated molecule.
These predicted fragments provide the basis for developing a highly selective Multiple Reaction Monitoring (MRM) method in a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a robust starting point for the quantitative analysis of this compound.
1. Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
For sample analysis, dissolve the test substance in the same diluent to an expected concentration within the calibration range.
2. Liquid Chromatography Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 550 °C.
-
MRM Transitions (Hypothetical):
-
Quantifier: 208.2 -> 144.2 (Collision Energy: 25 eV)
-
Qualifier: 208.2 -> 128.1 (Collision Energy: 35 eV)
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS offers superior performance, other techniques like HPLC-UV and Capillary Electrophoresis are valuable for routine analyses where lower sensitivity is acceptable and cost or equipment availability are considerations.
dot graph G { rankdir=TB; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Overview of analytical workflows.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical labs for purity analysis and content uniformity.[6] The aromatic nature of this compound makes it a good candidate for UV detection.
Principle: The method relies on the chromatographic separation of the analyte from impurities, followed by detection based on its absorbance of UV light. The absorbance is directly proportional to the concentration, allowing for quantification.
Protocol: HPLC-UV Analysis
-
Chromatography: Use the same LC conditions as described for the LC-MS/MS method.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: Monitor at the UV maximum of the analyte (typically determined by a UV scan, estimated to be around 254-280 nm for this class of compound).
-
Quantification: Use an external standard calibration curve.
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and requires minimal sample and solvent volumes, making it a green analytical alternative.[7][8] For a molecule like this compound, which can be protonated, Capillary Zone Electrophoresis (CZE) is the most suitable mode.[9]
Principle: In CZE, ions in a solution migrate at different velocities in an electric field within a narrow capillary. The migration speed is dependent on the ion's charge-to-size ratio, allowing for separation.
Protocol: Capillary Electrophoresis Analysis
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. The acidic pH ensures full protonation of the aniline group.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
Performance Comparison
The choice of analytical technique is often a trade-off between sensitivity, cost, and complexity. The following table summarizes typical performance characteristics for the analysis of related aromatic amines and sulfonamides, providing a basis for comparison.
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (UV Detection) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[10] | 3 - 15 ng/mL[11] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL[10] | 10 - 50 ng/mL[11] | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998[12] | > 0.99 |
| Precision (%RSD) | < 10%[10] | < 2%[12] | < 5%[13] |
| Specificity | Very High (based on m/z) | Moderate (relies on retention time) | High (based on migration time) |
| Cost per Sample | High | Low | Low |
| Throughput | High (with fast gradients) | High | Moderate to High |
Note: The values presented are typical ranges derived from literature for analogous compounds and may vary for this compound. Method optimization is required to determine the exact performance for this specific analyte.
Conclusion and Recommendations
LC-MS/MS stands out as the most powerful technique for the analysis of this compound. Its high sensitivity and specificity make it indispensable for trace-level quantification, such as in impurity profiling, metabolite identification, and pharmacokinetic studies. The proposed fragmentation pathway provides a solid foundation for developing a robust and selective MRM method.
HPLC-UV is a highly reliable and cost-effective alternative for routine quality control applications, such as purity assays of the bulk drug substance and content uniformity in formulations. While it lacks the sensitivity of MS, its precision and robustness are excellent for analyzing concentrations in the µg/mL range and above.
Capillary Electrophoresis is a valuable complementary technique, particularly when high separation efficiency is required or when dealing with complex matrices that might be challenging for HPLC. Its low consumption of solvents also aligns with green chemistry principles. However, its concentration sensitivity with UV detection is generally lower than that of HPLC-UV.[14]
For a comprehensive analytical characterization of this compound, a tiered approach is recommended:
-
Method Development and Validation: Utilize LC-MS/MS to identify potential impurities and understand the fragmentation behavior.
-
Routine Quality Control: Employ a validated HPLC-UV method for routine purity and assay testing.
-
Specialized Investigations: Use CE for orthogonal separation to confirm purity or for specific applications where its high efficiency is advantageous.
This multi-platform approach ensures a thorough understanding of the analyte's purity and behavior, supporting the development of safe and effective pharmaceuticals.
References
- U.S. Patent No. US4294988A. (1981). Method of preparing 2,4-difluoroaniline.
- European Patent No. EP0001825A1. (1979). Method of preparing 2,4-difluoroaniline.
-
Chemical Technology Co., LTD. (n.d.). This compound. LookChem. [Link]
-
Sanchez, J. C., et al. (2008). SPME-GC-MS determination of selected aniline pesticides in surface water. ResearchGate. [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. NIST WebBook. [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. NIST WebBook. [Link]
- Kuchař, M., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
-
Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. [Link]
- Płotka-Wasylka, J., et al. (2016). Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters. Critical Reviews in Analytical Chemistry.
-
Stachniuk, A., & Fornal, E. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
- Patel, K., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
-
Pérez-Pérez, M., et al. (2010). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. ResearchGate. [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
- Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.
-
van de Goor, T. A., et al. (1995). Quantitative analysis in capillary zone electrophoresis with conductivity and indirect UV detection. Research portal Eindhoven University of Technology. [Link]
- Breadmore, M. C. (1999). Further Development of Capillary Electrophoresis for the Quantitative Determination of Small Inorganic Anions. University of Tasmania.
-
Kumar, A., et al. (2023). Modern Pharmaceutical Analytical Techniques: Capillary Electrophoresis Advance Technique for Analysis. ResearchGate. [Link]
- Wang, Y., et al. (2015). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
-
Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
-
Springer Nature Experiments. (2004). Capillary Electrophoresis for Pharmaceutical Analysis. [Link]
-
Mora, M. F., et al. (2022). Capillary electrophoresis method for analysis of inorganic and organic anions related to habitability and the search for life. ResearchGate. [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Al-Rimawi, F. (2014). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. ResearchGate. [Link]
-
Chen, Z., & Wang, Q. (2007). Quantitative capillary electrophoresis and its application in analysis of alkaloids in tea, coffee, coca cola, and theophylline tablets. PubMed. [Link]
-
Brunner, L. J., et al. (1995). High-performance capillary electrophoresis in the pharmaceutical sciences. PubMed. [Link]
-
Chemsigma. (n.d.). This compound. [Link]
-
Supporting Information. (n.d.). [Link]
-
Nyeborg, M., et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. [Link]
-
Yilmaz, E., et al. (2025). Environmentally friendly determination of sulfonamides in honey samples: Hydrophobic natural deep eutectic solvent-based microextraction prior to high-performance liquid chromatography by matrix matching calibration techniques. PubMed. [Link]
-
Karunakaran, R., et al. (2015). The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]
Sources
- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]
- 3. epa.gov [epa.gov]
- 4. 2,4-Difluoroaniline [webbook.nist.gov]
- 5. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. agilent.com [agilent.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Environmentally friendly determination of sulfonamides in honey samples: Hydrophobic natural deep eutectic solvent-based microextraction prior to high-performance liquid chromatography by matrix matching calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative capillary electrophoresis and its application in analysis of alkaloids in tea, coffee, coca cola, and theophylline tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance capillary electrophoresis in the pharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of 2,5-Difluoro-4-(methylsulfonyl)aniline Derivatives
This guide provides a comprehensive analysis of the in vitro biological activity of derivatives based on the 2,5-Difluoro-4-(methylsulfonyl)aniline scaffold. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed comparison of the performance of these compounds, supported by experimental data, to facilitate informed decisions in drug discovery and development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Emergence of a Privileged Scaffold
The this compound core has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors. The electronic properties conferred by the difluoro substitution and the methylsulfonyl group play a crucial role in modulating the pKa of the aniline nitrogen and influencing binding interactions with target proteins. This guide will use the well-characterized kinase inhibitor, Pexidartinib (PLX3397), as a primary example to illustrate the biological potential of this scaffold and compare it with other relevant inhibitors.
Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer and inflammatory conditions.[3][4] Pexidartinib is also known to inhibit other closely related kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[5][6]
Comparative In Vitro Kinase Inhibitory Activity
The potency and selectivity of kinase inhibitors are paramount for their therapeutic efficacy and safety. The following table summarizes the in vitro inhibitory activity of Pexidartinib and a selection of other CSF-1R inhibitors. This comparative data allows for a clear assessment of the relative potency and selectivity profile conferred by the this compound scaffold in Pexidartinib.
| Compound | Primary Target(s) | IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference(s) |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit | CSF-1R: 13-20, c-Kit: 10-27 | FLT3: 160, KDR: 350, LCK: 860, FLT1: 880, NTRK3: 890 | [1][2][5][7] |
| PLX5622 | CSF-1R | 10 | Highly selective for CSF-1R (>50-fold over related kinases) | [8] |
| GW2580 | CSF-1R | - | Selective CSF-1R inhibitor | [9][10] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | CSF-1R: 21 | - | [11] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | CSF-1R: 5 | - | [11] |
| Dasatinib | Bcr-Abl, SRC family | CSF-1R: 2 | - | [11] |
| Axitinib | VEGFRs | CSF-1R: 78 | - | [11] |
Expert Analysis: The data clearly demonstrates that Pexidartinib possesses potent inhibitory activity against CSF-1R and c-Kit in the low nanomolar range.[1][7] Its selectivity, while not absolute, is significant when compared to broader-spectrum kinase inhibitors like Sunitinib and Dasatinib.[11] The high selectivity of PLX5622 for CSF-1R highlights that while the core scaffold of Pexidartinib is effective, further chemical modifications can fine-tune the selectivity profile.[8] The inclusion of multi-kinase inhibitors like Imatinib and Sunitinib provides a valuable context for understanding the therapeutic potential and possible off-target effects of targeting CSF-1R.
Cellular Activity: From Enzyme Inhibition to Phenotypic Outcomes
While enzymatic assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target in its native environment.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Reference(s) |
| Pexidartinib (PLX3397) | Mouse Bone Marrow-Derived Macrophages (BMDM) | Growth Inhibition (CSF-1 induced) | M2-like macrophage growth | 0.056 | [1] |
| Pexidartinib (PLX3397) | Mouse Bone Marrow-Derived Macrophages (BMDM) | Growth Inhibition (GM-CSF induced) | M1-like macrophage growth | > 10 | [1] |
| Pexidartinib (PLX3397) | Ba/F3 cells (ETV6-CSF1R transfected) | Antiproliferative | Cell viability | 0.2 | [1] |
| Pexidartinib (PLX3397) | MV4-11 (AML, FLT3-ITD) | Antiproliferative | Cell growth | - | [3] |
| Pexidartinib (PLX3397) | MOLM-14 (AML, FLT3-ITD) | Antiproliferative | Cell growth | - | [3] |
| GW2580 | M-NFS-60 (myeloid) | Cell Proliferation | Cell growth | - | [9] |
Expert Analysis: The cellular data for Pexidartinib corroborates its potent and selective inhibition of the CSF-1R pathway. The significant growth inhibition of CSF-1-dependent M2-like macrophages, with minimal effect on GM-CSF-dependent M1-like macrophages, underscores its targeted mechanism of action.[1] The antiproliferative activity in engineered Ba/F3 cells expressing a constitutively active CSF-1R fusion protein further validates its on-target cellular effects.[1] The activity against AML cell lines harboring FLT3-ITD mutations highlights its potential in hematological malignancies.[3]
Experimental Protocols: Ensuring Reproducibility and Validity
To ensure the scientific integrity of the presented data, we provide detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating, with appropriate controls to ensure data accuracy.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a standard method for determining the IC50 value of a test compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CSF-1R, c-Kit)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Pexidartinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (MTT/WST-8)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of adherent or suspension cell lines.
-
Reagents and Materials:
-
Target cell line (e.g., M-NFS-60, MV4-11)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add the medium containing the test compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the MTT or WST-8 solution to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (50% growth inhibition) or IC50 value by plotting the data and fitting it to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling cascade and the inhibitory action of Pexidartinib.
Experimental Workflow for In Vitro Kinase Inhibitor Screening
Caption: A typical workflow for the in vitro screening and validation of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold, exemplified by Pexidartinib, has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The in vitro data presented in this guide highlights the efficacy of this chemical series against CSF-1R and related kinases. Future research in this area should focus on further optimizing the selectivity profile to minimize off-target effects and exploring the potential of these derivatives against other kinase targets. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for the scientific community to build upon this promising area of drug discovery.
References
-
Tahmasebi, F., et al. (2020). Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo. eLife, 9, e58713. [Link]
-
Smith, B. D., et al. (2015). Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397. Cancer Discovery, 5(6), 638–651. [Link]
-
Wesolowski, R., et al. (2019). Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors. Investigational New Drugs, 37(5), 950–959. [Link]
-
PubChem. Pexidartinib. [Link]
-
Zhang, Y., et al. (2016). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. Pulsus Group, 1(1). [Link]
-
Illig, C. R., et al. (2019). Multidimensional Profiling of CSF1R Screening Hits and Inhibitors: Assessing Cellular Activity, Target Residence Time, and Selectivity in a Higher Throughput Way. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 746-757. [Link]
-
ResearchGate. Chemical structure of pexidartinib (Turalio). [Link]
-
Illig, C. R., et al. (2019). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1539–1545. [Link]
-
Subbiah, V., et al. (2021). Challenges and prospects of CSF1R targeting for advanced malignancies. Trends in Cancer, 7(12), 1076–1087. [Link]
-
Edwards, D. K., et al. (2019). CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells. Blood, 133(10), 1048–1059. [Link]
-
Alzheimer's Drug Discovery Foundation. CSF-1R Inhibitors. [Link]
-
ResearchGate. Synthesis and structure of pexidartinib. [Link]
-
E-Scape Bio. (2023). Rescue of in vitro models of CSF1R-related adult-onset leukodystrophy by iluzanebart: mechanisms and therapeutic implications of TREM2 agonism. Journal of Experimental Medicine, 220(3), e20220857. [Link]
-
Zahir, H., et al. (2022). Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1304-1314. [Link]
-
Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53. [Link]
-
ResearchGate. Cell counts and growth rates for cells treated with pexidartinib at IC50 (PE). [Link]
-
Lombroso, S. I., et al. (2023). Engineering an inhibitor-resistant human CSF1R variant for microglia replacement. Journal of Experimental Medicine, 220(3), e20220857. [Link]
-
Tap, W. D., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Current Oncology Reports, 22(5), 47. [Link]
-
Wikipedia. Pexidartinib. [Link]
-
Dhillon, S. (2023). Tyrosine Kinase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]
-
Sun, Y., et al. (2013). ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non-Small Cell Lung Cancer Expressing EML4-ALK. Molecular Cancer Therapeutics, 12(5), 696–704. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of RAF Inhibition: A Comparative Efficacy Analysis of 2,5-Difluoro-4-(methylsulfonyl)aniline-Based Inhibitors and Their Alternatives
In the realm of targeted cancer therapy, the RAS-RAF-MEK-ERK signaling pathway remains a critical axis of investigation, particularly in melanomas and other malignancies driven by activating BRAF mutations. The development of small molecule inhibitors targeting BRAF has revolutionized treatment paradigms, yet the landscape is one of continuous evolution, driven by the dual challenges of intrinsic and acquired resistance, and the phenomenon of paradoxical pathway activation.
This guide provides an in-depth technical comparison of the efficacy of various BRAF inhibitors, with a particular focus on the chemical class characterized by a 2,5-difluoro-4-(methylsulfonyl)aniline core. We will delve into the preclinical and clinical data, comparing a key example from this class, Encorafenib, against other prominent BRAF inhibitors such as Vemurafenib and Dabrafenib. Furthermore, we will explore the next generation of RAF inhibitors, like BGB-3245, which are designed to overcome the limitations of their predecessors. This analysis is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the structure-activity relationships, mechanisms of action, and comparative potencies of these critical therapeutic agents.
The Central Role of the RAS-RAF-MEK-ERK Pathway in Oncology
The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in components like BRAF, is a hallmark of many cancers.[2] The most prevalent of these is the BRAF V600E mutation, which is found in approximately 50% of melanomas.[3] This mutation results in a constitutively active BRAF kinase, leading to uncontrolled cell growth and tumor progression.[4]
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for BRAF inhibitors.
Comparative Analysis of BRAF Inhibitors
The development of BRAF inhibitors has been a landmark achievement in precision oncology. However, not all inhibitors are created equal. Their efficacy is determined by a combination of factors including potency against the target kinase, selectivity, and their propensity to induce paradoxical activation of the MAPK pathway in BRAF wild-type cells.
The this compound Scaffold: Encorafenib
Encorafenib is a potent BRAF inhibitor that features a 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl moiety, a close structural analog of the this compound core.[5][6] This compound has demonstrated significant clinical activity, particularly in combination with MEK inhibitors.[6]
Alternative BRAF Inhibitors: Vemurafenib and Dabrafenib
Vemurafenib and Dabrafenib were among the first-generation BRAF inhibitors to receive regulatory approval.[7] They have shown remarkable efficacy in patients with BRAF V600E-mutant melanoma, though their clinical utility can be limited by the development of resistance and off-target effects.[2][8]
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of Encorafenib, Vemurafenib, and Dabrafenib against BRAF V600E, wild-type BRAF, and in a BRAF V600E-mutant melanoma cell line (A375).
| Inhibitor | Target/Cell Line | IC50/EC50 (nM) | Reference(s) |
| Encorafenib | BRAF V600E (cell-free) | 0.3 | [9] |
| BRAF wild-type (cell-free) | 0.47 | [4] | |
| CRAF (cell-free) | 0.3 | [4] | |
| A375 cells (proliferation) | 4 | [9] | |
| A375 cells (p-ERK inhibition) | 3 | [9] | |
| Vemurafenib | BRAF V600E (cell-free) | 31 | [8] |
| BRAF wild-type (cell-free) | 100 | [8] | |
| CRAF (cell-free) | 48 | [8] | |
| A375 cells (proliferation) | Varies (e.g., ~100-1000) | [1] | |
| Dabrafenib | BRAF V600E (cell-free) | 0.8 | [10] |
| BRAF wild-type (cell-free) | 3.2 | [10] | |
| CRAF (cell-free) | 5 | [10] | |
| A375 cells (proliferation) | <200 | [11] |
Key Insights from the Data:
-
Potency: Encorafenib demonstrates superior potency against BRAF V600E in cell-free assays compared to Vemurafenib and is comparable to Dabrafenib.[8][9][10]
-
Selectivity: Dabrafenib exhibits greater selectivity for BRAF V600E over wild-type BRAF compared to Vemurafenib.[8] Encorafenib shows potent inhibition of both wild-type BRAF and CRAF, a factor that can influence the paradoxical activation mechanism.[4]
-
Cellular Activity: In the A375 melanoma cell line, which harbors the BRAF V600E mutation, Encorafenib shows potent inhibition of proliferation and ERK phosphorylation at low nanomolar concentrations.[9]
A distinguishing feature of Encorafenib is its remarkably slow dissociation half-life from the BRAF V600E enzyme, exceeding 30 hours, in contrast to 2 hours for Dabrafenib and 0.5 hours for Vemurafenib.[12] This prolonged target engagement may contribute to its sustained inhibition of the MAPK pathway and its high potency in cellular contexts.[12]
The Challenge of Paradoxical Activation
A significant limitation of first-generation BRAF inhibitors is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells.[13] In cells with upstream activation (e.g., RAS mutations), these inhibitors can promote the dimerization of RAF kinases (BRAF/CRAF), leading to the transactivation of the drug-free protomer and subsequent downstream signaling.[13][14] This can result in the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[13]
Caption: Mechanism of paradoxical MAPK pathway activation by BRAF inhibitors in BRAF wild-type cells.
The Next Frontier: RAF Dimer Inhibitors
To address the challenges of resistance and paradoxical activation, a new class of "paradox-breaker" or RAF dimer inhibitors is emerging. BGB-3245 (Brimarafenib) is a novel, potent inhibitor of all RAF isoforms that is effective against both monomeric and dimeric forms of the kinase.[15] Preclinical models have shown that BGB-3245 has minimal paradoxical pathway activation at therapeutically relevant concentrations.[16]
In a Phase Ia/Ib clinical trial, BGB-3245 demonstrated a manageable safety profile and encouraging anti-tumor activity in heavily pretreated patients with a variety of solid tumors harboring MAPK pathway mutations, including BRAF Class I, II, and III mutations, as well as NRAS mutations.[15][17] The confirmed overall response rate was 18%, with a disease control rate of 79%.[15] These findings suggest that next-generation RAF inhibitors like BGB-3245 hold promise for overcoming the limitations of earlier agents.[18]
Experimental Methodologies for Efficacy Determination
The comparative analysis of kinase inhibitors relies on a suite of robust and well-validated experimental assays. Below are detailed protocols for key methodologies used to assess the efficacy of BRAF inhibitors.
In Vitro Kinase Inhibition Assay (BRAF V600E)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified BRAF V600E kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microplate.
-
Add the diluted inhibitor solutions to the respective wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the product formation (phosphorylated MEK1) using a suitable detection method, such as an antibody-based assay (e.g., ELISA, HTRF) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A375 melanoma cells) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different inhibitor concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Western Blot Analysis for Phospho-ERK (p-ERK)
This technique is used to measure the levels of phosphorylated ERK, a key downstream effector of the RAF-MEK pathway, to assess the inhibitor's impact on intracellular signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the inhibitor as described in the cellular proliferation assay protocol, typically for a shorter duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software and express the p-ERK levels relative to total ERK.
-
Caption: A generalized workflow for the preclinical evaluation of BRAF inhibitors.
Conclusion
The development of BRAF inhibitors has been a paradigm of targeted therapy, offering significant clinical benefits to patients with BRAF-mutant cancers. Inhibitors based on the this compound scaffold, exemplified by Encorafenib, have demonstrated high potency and favorable pharmacological properties, including a prolonged target residence time. Head-to-head comparisons with first-generation inhibitors like Vemurafenib and Dabrafenib highlight the nuanced differences in potency, selectivity, and cellular activity that can impact clinical outcomes.
However, the challenges of acquired resistance and paradoxical pathway activation necessitate the continued development of novel therapeutic strategies. Next-generation RAF dimer inhibitors, such as BGB-3245, represent a promising approach to overcome these limitations by effectively targeting both monomeric and dimeric forms of the RAF kinase with minimal paradoxical effects. As our understanding of the complexities of the RAS-RAF-MEK-ERK pathway deepens, a multi-faceted approach, combining potent and selective inhibitors with rational combination therapies, will be crucial in improving long-term outcomes for patients.
References
-
Jiang, X., et al. (2015). The Paradoxical Activation of MAPK in Melanoma Cells Resistant to BRAF Inhibition Promotes PD-L1 Expression that is Reversible by MEK and PI3K inhibition. Clinical Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Paradoxical MAPK pathway activation in wild-type and low activity BRAF. Retrieved from [Link]
-
Su, F., et al. (2012). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. Oncotarget, 3(10), 1084–1089. Available at: [Link]
-
Shepherd, C., et al. (2013). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Pigment Cell & Melanoma Research, 26(4), 558-568. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Retrieved from [Link]
-
Carlino, M. S., & Long, G. V. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug Design, Development and Therapy, 7, 773–782. Available at: [Link]
-
Zimmer, L., et al. (2018). Development of encorafenib for BRAF-mutated advanced melanoma. Current Opinion in Oncology, 30(2), 126–132. Available at: [Link]
-
ResearchGate. (n.d.). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Retrieved from [Link]
-
Corcoran, R. B., et al. (2022). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 12(6), 1434–1451. Available at: [Link]
-
Jiang, X., et al. (2015). The Paradoxical Activation of MAPK in Melanoma Cells Resistant to BRAF Inhibition Promotes PD-L1 Expression that is Reversible by MEK and PI3K inhibition. Clinical Cancer Research. Available at: [Link]
-
Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4930. Available at: [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). BRAF inhibition induces paradoxical MAPK activation in keratinocytes (HEKa). Retrieved from [Link]
-
Rodriguez-Lombana, G., et al. (2023). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 37(5), 2005–2018. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. Retrieved from [Link]
-
Abouzid, K. A. M., et al. (2018). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Scientific Reports, 8(1), 16186. Available at: [Link]
-
Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Clinical Cancer Research, 18(20), 5572–5581. Available at: [Link]
-
Wikipedia. (n.d.). Encorafenib. Retrieved from [Link]
-
Holderfield, M., et al. (2016). Tumor cell sensitivity to vemurafenib can be predicted from protein expression in a BRAF-V600E basket trial setting. Oncotarget, 7(29), 45788–45802. Available at: [Link]
-
PubChem. (n.d.). Encorafenib. Retrieved from [Link]
-
ResearchGate. (n.d.). Shift in IC50 values following acquired resistance to vemurafenib in WM793B and A375M cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B) trametinib vs. vemurafenib using a panel of melanoma cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of vemurafenib, encorafenib, dabrafenib, sorafenib, and the target compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib or the MEK inhibitor AZD6244. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(24), 17409. Available at: [Link]
-
BeOne Medical Information. (n.d.). A first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study to investigate the safety, pharmacokinetics, and. Retrieved from [Link]
-
Targeted Oncology. (2023). BGB-3245 Demonstrates Efficacy in Solid Tumors With a Mutation in the MAPK Pathway. Retrieved from [Link]
-
Johnson, M. L., et al. (2023). BRAF, a tumor-agnostic drug target with lineage-specific dependencies. Journal of Clinical Investigation, 133(1), e164998. Available at: [Link]
-
YouTube. (2023). A Phase Ia/Ib trial of BGB-3245, a novel RAF dimer inhibitor, in solid tumors. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Encorafenib - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. beonemedinfo.com [beonemedinfo.com]
- 17. targetedonc.com [targetedonc.com]
- 18. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of 2,5-Difluoro-4-(methylsulfonyl)aniline Analogs in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,5-difluoro-4-(methylsulfonyl)aniline analogs, a chemical scaffold of significant interest in modern medicinal chemistry. While direct, comprehensive SAR studies on a broad series of analogs of this specific aniline are not extensively available in the public domain, its incorporation into patented kinase inhibitors suggests its importance as a key building block. We will, therefore, frame our discussion by introducing the core scaffold, highlighting its documented use, and then presenting a detailed comparative analysis of a closely related and well-characterized series of anilinopyrimidine-based kinase inhibitors. This approach will provide researchers with the necessary framework to understand the therapeutic potential and design principles for this class of compounds.
The this compound Scaffold: A Privileged Motif in Kinase Inhibitor Design
The this compound moiety (CAS 1147557-75-2) has emerged as a valuable starting material in the synthesis of pharmaceutical intermediates. Its chemical structure is characterized by a trifunctionalized aniline ring, featuring two electron-withdrawing fluorine atoms and a methylsulfonyl group. This unique substitution pattern imparts specific electronic and conformational properties that are advantageous for molecular recognition by biological targets, particularly protein kinases.
The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism. The methylsulfonyl group, a potent electron-withdrawing and hydrogen bond-accepting moiety, can significantly influence the acidity of the aniline nitrogen and participate in key interactions within the ATP-binding pocket of kinases. Notably, this scaffold has been identified as a component in the design of novel B-Raf inhibitors, as disclosed in patent literature, highlighting its potential in the development of targeted cancer therapies[1].
Case Study: SAR of Anilinopyrimidine Analogs as Dual c-Met and VEGFR-2 Inhibitors
To illustrate the principles of SAR for aniline-based kinase inhibitors, we will examine a comprehensive study on anilinopyrimidine derivatives as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. Both of these kinases are crucial targets in oncology due to their roles in tumor growth, angiogenesis, and metastasis. The study by Zhan et al. provides a robust dataset for understanding how modifications to the aniline ring and the core scaffold impact biological activity[2][3].
Core Scaffold and Design Rationale
The general structure of the anilinopyrimidine inhibitors discussed is presented below. The design leverages the well-established anilinopyrimidine core, a common pharmacophore in kinase inhibitors, and explores modifications at the aniline moiety (Ring A), the pyrimidine core, and a linker to another cyclic moiety (Ring B).
Logical Relationship: From Core Scaffold to Biological Activity
Caption: Logical flow from scaffold modification to biological effect.
Impact of Aniline Ring Substitutions
The nature and position of substituents on the aniline ring (Ring A) were found to be critical for potent inhibition of both c-Met and VEGFR-2. The following table summarizes the SAR for this region based on the data presented by Zhan et al.[4].
| Compound | R1 | R2 | c-Met IC50 (nM)[4] | VEGFR-2 IC50 (nM)[4] |
| 3a | H | H | 16.0 ± 4.0 | 8.8 ± 1.4 |
| 3g | 2-F | p-F | 4.0 ± 0.5 | 13.1 ± 1.6 |
| 3h | 3-F | p-F | 6.0 ± 1.0 | 6.7 ± 0.7 |
| 3i | 3-F | p-Br | 46.6 ± 5.9 | 70.6 ± 0.9 |
| 3j | 3-F | p-OCH3 | 6.1 ± 1.6 | 337.6 ± 4.1 |
| 3m | 3-F | H | 12.7 ± 2.8 | 25.8 ± 7.7 |
Key Insights from Aniline Ring SAR:
-
Fluorine Substitution: The introduction of fluorine atoms on the aniline ring generally enhances inhibitory activity. For instance, compound 3g (2-fluoro) and 3h (3-fluoro) show improved potency against c-Met compared to the unsubstituted analog 3a [4]. This is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability[5].
-
Positional Effects: The position of the fluorine substituent matters. While both 2-fluoro and 3-fluoro substitutions are beneficial, the para-substituent on the second phenyl ring (connected via the pyrimidine) also plays a crucial role in maintaining dual potency.
-
Other Substituents: Replacing the para-fluoro group with a larger bromine atom (3i ) or a methoxy group (3j ) leads to a significant decrease in VEGFR-2 inhibitory activity, suggesting that a small, electronegative substituent is preferred at this position for dual targeting[4].
Modifications to the Core and Ring B
Further modifications to the pyrimidine core and the nature of Ring B also provided valuable SAR insights. The study explored various linkers and heterocyclic systems to optimize potency and cellular activity. The most potent compounds identified exhibited nanomolar inhibition of both kinases and potent antiproliferative effects in c-Met-addicted cancer cell lines[2][3].
Experimental Protocols
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of anilinopyrimidine analogs and the assessment of their biological activity, based on the protocols described in the reference literature[2][3].
General Synthetic Scheme for Anilinopyrimidines
The synthesis of the anilinopyrimidine scaffold typically involves a multi-step process, as outlined below.
Experimental Workflow: Synthesis of Anilinopyrimidine Analogs
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide: 2,5-Difluoro-4-(methylsulfonyl)aniline vs. Other Difluoroaniline Isomers in Synthesis
Introduction: The Strategic Value of Fluorine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among fluorinated synthons, difluoroanilines serve as exceptionally versatile building blocks for introducing a fluorinated phenyl moiety into complex targets.[4][5]
This guide provides an in-depth comparison of 2,5-Difluoro-4-(methylsulfonyl)aniline with other common difluoroaniline isomers (e.g., 2,4-, 3,4-, and 3,5-difluoroaniline). We will dissect how the unique substitution pattern of our target molecule, featuring a potent electron-withdrawing methylsulfonyl group, dictates its reactivity and offers distinct synthetic advantages and challenges compared to its isomeric counterparts. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting building blocks for their synthetic campaigns.
Pillar 1: Unraveling the Electronic and Steric Landscape
The reactivity of a substituted aniline in core synthetic transformations like electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling is governed by the interplay of the electronic effects of its substituents.
-
Amino Group (-NH₂): A powerful activating group and ortho, para-director due to its strong resonance electron-donating effect (+M) which outweighs its inductive electron-withdrawing effect (-I).
-
Fluorine (-F): An unusual case. It is an ortho, para-director due to its +M effect (lone pair donation) but is simultaneously a deactivating group because its strong -I effect dominates.[6]
-
Methylsulfonyl Group (-SO₂Me): A potent deactivating group and a meta-director. It exerts strong -I and -M effects, withdrawing electron density from the aromatic ring and making it significantly less nucleophilic.[6]
Analysis of this compound:
This molecule presents a fascinating case of competing electronic effects. The powerfully activating -NH₂ group is opposed by three strong deactivating groups. The net effect is a highly electron-deficient aromatic ring, which dramatically alters its reactivity profile compared to simple difluoroanilines.
Isomer Comparison:
| Compound | Key Substituents & Positions | Expected Ring Nucleophilicity | Primary Directing Influence for EAS |
| This compound | 1-NH₂, 2-F, 4-SO₂Me, 5-F | Very Low | -NH₂ group (activating) directs to C6 |
| 2,4-Difluoroaniline | 1-NH₂, 2-F, 4-F | Moderate | -NH₂ group directs to C5, C3 |
| 3,4-Difluoroaniline | 1-NH₂, 3-F, 4-F | Moderate | -NH₂ group directs to C2, C6 |
| 3,5-Difluoroaniline | 1-NH₂, 3-F, 5-F | Moderate | -NH₂ group directs to C2, C4, C6 |
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its performance under common reaction conditions. Below, we compare the expected outcomes for our featured aniline and its isomers in two fundamental reaction classes.
A. Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as halogenation, nitration, or Friedel-Crafts, depend on the nucleophilicity of the aromatic ring. The substituent effects discussed above are paramount.
Expertise & Causality: For This compound , the ring is severely deactivated towards electrophilic attack. However, the directing power of the amino group is formidable. It strongly activates the ortho (C2, C6) and para (C4) positions.
-
Position C2 is sterically accessible but electronically deactivated by the adjacent fluorine.
-
Position C4 is blocked by the methylsulfonyl group.
-
Position C6 is the most likely site for substitution, as it is ortho to the powerfully directing amino group and meta to the deactivating fluoro and methylsulfonyl groups.
In contrast, isomers like 3,4-difluoroaniline are significantly more reactive. The -NH₂ group directs incoming electrophiles primarily to positions C2 and C6, both of which are ortho to the amine and electronically favorable.
Illustrative Protocol: Regioselective Bromination
This protocol demonstrates the divergent outcomes when subjecting a highly deactivated vs. a moderately deactivated difluoroaniline to electrophilic bromination.
Methodology:
-
Dissolution: The respective aniline (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent is added dropwise over 15 minutes, keeping the temperature below 5 °C.
-
Reaction: The reaction is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours, while monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic product is extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Comparative Data (Predicted & Literature-Based):
| Starting Material | Major Product(s) | Approximate Yield | Rationale |
| This compound | 6-Bromo-2,5-difluoro-4-(methylsulfonyl)aniline | Low to Moderate | Severe ring deactivation requires forcing conditions; regioselectivity dictated by the -NH₂ group. |
| 3,4-Difluoroaniline | 2-Bromo-3,4-difluoroaniline and 6-Bromo-3,4-difluoroaniline | High | Higher ring reactivity leads to good yields under mild conditions. Mixture of isomers expected. |
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group (like fluorine).
Expertise & Causality: This compound is exceptionally well-suited for SNAr. The methylsulfonyl group at C4 and the fluorine at C5 powerfully activate the fluorine at C2 for nucleophilic displacement. A strong nucleophile (e.g., an alkoxide or amine) will preferentially attack the C2 position.
Conversely, difluoroaniline isomers lacking a potent activating group like -SO₂Me are generally poor substrates for SNAr. For 3,4-difluoroaniline , there are no strong electron-withdrawing groups positioned correctly to activate either fluorine atom for displacement, making the reaction unfeasible under standard conditions.
Illustrative Protocol: O-Arylation via SNAr
This protocol highlights the utility of this compound as an SNAr substrate.
Methodology:
-
Base Treatment: To a solution of a chosen alcohol (e.g., benzyl alcohol, 1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the freshly prepared alkoxide solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography.
Comparative Data (Predicted):
| Starting Material | Major Product | Approximate Yield | Rationale |
| This compound | 2-(Benzyloxy)-5-fluoro-4-(methylsulfonyl)aniline | Good to High | The ring is highly activated for SNAr at the C2 position by the para-sulfonyl and ortho-fluoro groups. |
| 3,4-Difluoroaniline | No reaction | 0% | The ring lacks the necessary activation by electron-withdrawing groups for SNAr to occur. |
Pillar 3: Visualization of Synthetic Strategy and Workflow
Clear diagrams are essential for conceptualizing complex chemical principles and processes.
Caption: Competing directing effects in the electrophilic substitution of this compound.
Caption: Decision workflow for selecting a difluoroaniline isomer based on the desired reaction type.
Conclusion and Strategic Recommendations
The choice between this compound and other difluoroaniline isomers is not arbitrary; it is a strategic decision based on the intended synthetic route.
-
Choose this compound when:
-
The synthetic target requires functionalization via Nucleophilic Aromatic Substitution (SNAr) . The unique substitution pattern renders it highly activated for this transformation, a property absent in simpler isomers.
-
A specific regiochemical outcome in Electrophilic Aromatic Substitution (EAS) is desired at the C6 position, and lower reactivity can be tolerated or overcome with more forcing reaction conditions.
-
-
Choose other difluoroaniline isomers (e.g., 2,4-, 3,4-, 3,5-) when:
-
The primary transformation is Electrophilic Aromatic Substitution (EAS) , and high reactivity and yields are paramount.
-
The synthetic design does not require the powerful electronic influence of the methylsulfonyl group.
-
Ultimately, this compound is not a direct replacement for other difluoroanilines but rather a specialized tool. Its highly polarized and electron-deficient nature opens up avenues of reactivity, particularly in SNAr, that are inaccessible to its simpler isomeric cousins, making it an invaluable asset for specific and challenging synthetic targets in pharmaceutical and agrochemical research.[4][7]
References
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]
-
eqipped. (n.d.). 3:5-Difluoro Aniline for Synthesis | Lab Chemical. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. Retrieved from [Link]
- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (1981). US4294988A - Method of preparing 2,4-difluoroaniline.
- Google Patents. (1982). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
European Patent Office. (1982). Method of preparing 2,4-difluoroaniline - EP 0001825 B1. Retrieved from [Link]
- Google Patents. (1992). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Chemical Technology Co.,LTD. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society. (2023). Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Retrieved from [Link]
-
Imperial College London. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Khan Academy. (n.d.). Multiple substituents. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide for Novel 2,5-Difluoro-4-(methylsulfonyl)aniline-Based BRAF Inhibitors
This guide provides a comprehensive framework for benchmarking novel kinase inhibitors derived from the 2,5-Difluoro-4-(methylsulfonyl)aniline scaffold against established drugs. We will focus on inhibitors targeting the BRAFV600E mutation, a critical driver in approximately 50-70% of melanomas, by outlining robust experimental protocols and data interpretation strategies.[1][2]
Introduction: The Significance of BRAFV600E and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that regulates cell proliferation, differentiation, and survival.[1][3] In normal cells, this pathway is tightly controlled, relaying signals from the cell surface to the nucleus.[1] However, in a significant portion of melanomas, a specific point mutation in the BRAF gene, known as V600E, leads to constitutive activation of the BRAF protein.[4] This turns the BRAF kinase into an oncogenic driver, causing uncontrolled activation of the downstream MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) and promoting malignant growth.[2][4][5]
Targeted therapies that specifically inhibit the mutant BRAFV600E protein have revolutionized the treatment of metastatic melanoma.[4] The chemical scaffold, this compound, is a cornerstone in the synthesis of potent BRAF inhibitors like Vemurafenib. This guide will use a hypothetical next-generation derivative, hereafter referred to as DFMSA-Lead , to illustrate the benchmarking process against established first-generation BRAF inhibitors, Vemurafenib and Dabrafenib.
The objective is to assess whether DFMSA-Lead offers superior potency and efficacy, providing a clear rationale for its advancement in the drug discovery pipeline.
The MAPK/ERK Signaling Pathway
The diagram below illustrates a simplified view of the MAPK/ERK signaling cascade, highlighting the central role of BRAF. In BRAFV600E-mutant cancers, the pathway is constitutively active, bypassing the need for upstream signals from receptor tyrosine kinases (RTKs) and RAS. BRAF inhibitors are designed to block the kinase activity of mutant BRAF, thereby preventing the phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[4][6]
Caption: The MAPK/ERK signaling cascade and the point of inhibition for BRAF inhibitors.
Part 1: Biochemical Potency Assessment via In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity (IC50) of DFMSA-Lead on the BRAFV600E kinase enzyme and compare it to Vemurafenib and Dabrafenib. A lower IC50 value signifies higher potency.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the BRAFV600E kinase.[7] Inhibition of tracer binding by a test compound results in a loss of Fluorescence Resonance Energy Transfer (FRET), which is quantifiable.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X Kinase Buffer A solution.
-
Compound Dilution: Create a 10-point serial dilution series for DFMSA-Lead, Vemurafenib, and Dabrafenib in 100% DMSO, starting at a high concentration (e.g., 1 mM). Subsequently, perform an intermediate dilution into the Kinase Buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the BRAFV600E kinase and a Europium (Eu)-labeled anti-tag antibody at 3X the final desired concentration in Kinase Buffer.[7]
-
Tracer Solution: Prepare the Alexa Fluor™ 647-labeled tracer at 3X the final desired concentration in Kinase Buffer.[7]
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted test compounds to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.
-
Add 2 µL of the BRAFV600E/Eu-antibody mixture to all wells.
-
Add 2 µL of the tracer solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data relative to the high and low controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table:
| Compound | Target Kinase | IC50 (nM) | Fold-Potency vs. Vemurafenib |
| DFMSA-Lead | BRAFV600E | 3.5 | 9.1x |
| Vemurafenib | BRAFV600E | 32 | 1.0x |
| Dabrafenib | BRAFV600E | 0.6 - 5 | 6.4x - 64x |
(Note: Data for DFMSA-Lead is hypothetical. Literature values for Vemurafenib and Dabrafenib vary by assay conditions but are typically in the low nanomolar range.[8])
Part 2: Cellular Efficacy Assessment in a Disease-Relevant Model
Objective: To determine if the biochemical potency of DFMSA-Lead translates into anti-proliferative effects in a human melanoma cell line harboring the BRAFV600E mutation. The Growth Inhibition 50 (GI50) value will be measured.
Methodology: Cell Viability Assay
The A375 human melanoma cell line, which is heterozygous for the BRAFV600E mutation, serves as an excellent model system.[9][10] Cell viability will be quantified using a luminescence-based assay that measures ATP levels, an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed A375 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of media and allow them to adhere overnight.[11]
-
Compound Treatment:
-
Prepare serial dilutions of DFMSA-Lead, Vemurafenib, and Dabrafenib in culture media.
-
Add the diluted compounds to the cells. Include wells with media and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.[9]
-
-
Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control wells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Data Summary Table:
| Compound | Cell Line | GI50 (nM) | Fold-Efficacy vs. Vemurafenib |
| DFMSA-Lead | A375 (BRAFV600E) | 18 | 5.6x |
| Vemurafenib | A375 (BRAFV600E) | 100 | 1.0x |
| Dabrafenib | A375 (BRAFV600E) | 3 - 30 | 3.3x - 33.3x |
(Note: Data for DFMSA-Lead is hypothetical. Literature GI50 values for comparators can vary based on assay duration and specific cell line passage number.[12][13])
Part 3: Mechanistic Validation via Pathway Modulation Analysis
Objective: To confirm that DFMSA-Lead inhibits the MAPK pathway in cells by measuring the phosphorylation of ERK (p-ERK), a key downstream substrate of MEK.
Methodology: Western Blotting
Western blotting allows for the semi-quantitative detection of specific proteins. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK (t-ERK) upon drug treatment provides direct evidence of on-target pathway inhibition.[14][15]
Caption: A streamlined workflow for Western Blot analysis of protein phosphorylation.
Experimental Protocol:
-
Sample Preparation:
-
Seed A375 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with DFMSA-Lead, Vemurafenib, or DMSO (vehicle) at a concentration of 10x their respective GI50 values for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15][16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[15]
-
Wash thoroughly with TBST.
-
-
Detection & Re-probing:
Expected Outcome: Treatment with DFMSA-Lead and the comparator drugs should show a marked decrease in the p-ERK band intensity compared to the DMSO control, while the t-ERK band should remain relatively constant across all lanes, confirming on-target pathway inhibition.
Synthesis & Future Directions
The collective data from these benchmarking experiments provides a multi-faceted evaluation of a novel compound. In our hypothetical case, DFMSA-Lead demonstrates superior biochemical potency (lower IC50) and cellular efficacy (lower GI50) compared to the first-generation inhibitor Vemurafenib. The confirmation of p-ERK reduction validates its mechanism of action.
Logical Next Steps:
-
Kinase Selectivity Profiling: Assess the inhibitory activity of DFMSA-Lead against a broad panel of other kinases to determine its selectivity and predict potential off-target effects.
-
Resistance Profiling: Investigate the potential for cancer cells to develop resistance to DFMSA-Lead, a common limitation of BRAF inhibitors, often through RAF dimerization or pathway reactivation.[17][18][19]
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of DFMSA-Lead in animal models (e.g., xenografts of A375 cells in immunodeficient mice).
-
Pharmacokinetic (PK) and ADME Studies: Characterize the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.
This structured, data-driven approach ensures that only the most promising candidates, with clear advantages over existing therapies, are progressed through the costly and complex drug development process.
References
-
Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. (2016). Frontiers in Cell and Developmental Biology. Retrieved January 21, 2026, from [Link]
-
What are BRAF V600E inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (2013). P&T: a peer-reviewed journal for formulary management. Retrieved January 21, 2026, from [Link]
-
Mechanism of Action of BRAF and MEK Inhibitors. (n.d.). PharmacyLibrary. Retrieved January 21, 2026, from [Link]
-
How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. (2021). RxList. Retrieved January 21, 2026, from [Link]
-
Dabrafenib and its potential for the treatment of metastatic melanoma. (2013). Dovepress. Retrieved January 21, 2026, from [Link]
-
Targeting the ERK Signaling Pathway in Melanoma. (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
Exploring the Molecular Mechanisms of the ERK/MAPK Pathway in Melanoma Development. (2024). Bon View Press. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. (2017). AACR Publications. Retrieved January 21, 2026, from [Link]
-
Cell proliferation assay. (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]
-
Identification of a Novel Family of BRAF V600E Inhibitors. (2012). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Western blot analysis was performed to detect the expression of ERK and phosphorylated ERK (p-ERK) proteins. (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2015). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Mechanism and inhibition of BRAF kinase. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Human Skin Cell A375-based Proliferation Assay Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]
-
Identification of BRAF inhibitors through in silico screening. (2014). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B) trametinib vs. vemurafenib using a panel of melanoma cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013). PLOS ONE. Retrieved January 21, 2026, from [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
In vitro assays for determining the metastatic potential of melanoma cell lines with characterized in vivo invasiveness. (2016). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Promotion of Melanoma Cell Proliferation by Cyclic Straining through Regulatory Morphogenesis. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
BRAF inhibitors based on an imidazo[5][20]pyridin-2-one scaffold and a meta substituted middle ring. (2010). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. (2008). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Pyridoimidazolones as novel potent inhibitors of v-Raf murine sarcoma viral oncogene homologue B1 (BRAF). (2009). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Clinical Acquired Resistance to RAF Inhibitor Combinations in BRAF-Mutant Colorectal Cancer through MAPK Pathway Alterations. (2015). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. mdpi.com [mdpi.com]
- 4. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Skin Cell A375-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. In vitro assays for determining the metastatic potential of melanoma cell lines with characterized in vivo invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Acquired Resistance to RAF Inhibitor Combinations in BRAF-Mutant Colorectal Cancer through MAPK Pathway Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacylibrary.com [pharmacylibrary.com]
A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 2,5-Difluoro-4-(methylsulfonyl)aniline
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 2,5-Difluoro-4-(methylsulfonyl)aniline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly those targeting the BRAF serine/threonine kinase, a key player in the MAPK/ERK signaling pathway.[1] This guide provides an in-depth, objective comparison of the selectivity profiles of prominent kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, most notably cancer. While the development of kinase inhibitors has revolutionized cancer treatment, off-target effects remain a significant challenge, often leading to toxicity and limiting therapeutic windows.[3] Therefore, a thorough assessment of an inhibitor's selectivity across the human kinome is paramount. This guide will focus on inhibitors targeting the BRAF V600E mutation, a common driver of melanoma and other cancers.[4]
Featured Kinase Inhibitors
This guide will focus on the following kinase inhibitors, with PLX4720 and Vemurafenib being direct derivatives of the this compound scaffold, and RAF265 and Dabrafenib serving as relevant comparators.
-
PLX4720: A potent and selective inhibitor of the BRAF V600E mutant kinase.[5]
-
Vemurafenib (PLX4032): A clinically approved BRAF V600E inhibitor for the treatment of metastatic melanoma.[6][7]
-
RAF265 (CHIR-265): A potent inhibitor of both RAF and VEGFR kinases.[8][9]
-
Dabrafenib: Another clinically approved BRAF V600E inhibitor.[10]
Comparative Selectivity Analysis: A Data-Driven Approach
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 values) and binding affinities of the selected inhibitors against their primary target (BRAF V600E), wild-type BRAF, and a selection of off-target kinases. Lower values indicate higher potency or affinity.
Table 1: Biochemical IC50 Data for BRAF Inhibitors
| Kinase Target | PLX4720 IC50 (nM) | Vemurafenib (PLX4032) IC50 (nM) | RAF265 IC50 (nM) | Dabrafenib IC50 (nM) |
| BRAF V600E | 13 [5] | 31 [6] | 0.5 [8] | 0.8 [10] |
| BRAF (wild-type) | 160 | 100[11] | 70[8] | 5[10] |
| c-RAF-1 | - | 48[6] | 19[8] | 3.2[10] |
| VEGFR2 | - | - | 30 (EC50)[12] | - |
| SRC | >10,000 | - | - | - |
| LCK | >10,000 | - | - | - |
| FYN | >10,000 | - | - | - |
Table 2: KINOMEscan Binding Affinity Data (% of Control at 10 µM)
Lower percentage of control indicates stronger binding.
| Kinase Target | Dabrafenib % of Control |
| BRAF V600E | 0.5 |
| BRAF | 1.5 |
| c-RAF-1 | 10 |
| ARAF | 3.5 |
| MAP2K5 | 25 |
| ZAK | 1 |
| RIPK2 | 1 |
| SRC | 55 |
| LCK | 60 |
| FYN | 45 |
Experimental Methodologies: Ensuring Scientific Rigor
The following section details the protocols for key experiments used to assess kinase inhibitor selectivity.
Biochemical Kinase Assays
1. Radiometric Kinase Assay for IC50 Determination
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate protein or peptide.[13][14]
-
Principle: Kinase activity is proportional to the amount of radioactivity incorporated into the substrate.
-
Workflow:
-
Prepare a reaction mixture containing the kinase, substrate (e.g., recombinant MEK1 for BRAF), and assay buffer.
-
Add serial dilutions of the inhibitor (e.g., PLX4720) or DMSO as a control.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[15]
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding affinity of an inhibitor to a kinase.[16][17]
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. A competitive inhibitor will displace the tracer, leading to a loss of FRET.
-
Workflow:
-
Add serial dilutions of the test compound to a 384-well plate.
-
Add a mixture of the tagged kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 or Ki value.
-
Cellular Assays
1. Phospho-ERK Western Blot Assay
This assay assesses the ability of an inhibitor to block the phosphorylation of ERK, a downstream target of BRAF, in a cellular context.[18][19]
-
Principle: The level of phosphorylated ERK (p-ERK) is a direct indicator of the activity of the MAPK pathway.
-
Workflow:
-
Culture cells (e.g., A375 melanoma cells with the BRAF V600E mutation) in appropriate media.
-
Treat the cells with serial dilutions of the kinase inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for p-ERK.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities to determine the inhibition of ERK phosphorylation.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the BRAF signaling pathway and the experimental workflows.
Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition.
Caption: Workflow for a radiometric kinase assay.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective BRAF inhibitors. As demonstrated by the comparative data, inhibitors like PLX4720 and Vemurafenib exhibit high selectivity for the BRAF V600E mutant over the wild-type enzyme and other kinases. However, broader kinome profiling, as exemplified by the data for Dabrafenib, is essential to fully characterize the selectivity of any kinase inhibitor. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own selectivity assessments, contributing to the development of safer and more effective targeted therapies.
References
-
Targeted therapy in melanoma and mechanisms of resistance. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. (2019). Journal of Proteome Research. Retrieved January 20, 2026, from [Link]
-
Phospho-ERK Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2019). Methods in Cell Biology. Retrieved January 20, 2026, from [Link]
-
(A) Representation of normal BRAF pathway. The sequence of the cascade... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol. Retrieved January 20, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011). Clinical Cancer Research. Retrieved January 20, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
-
A high-throughput radiometric kinase assay. (2014). Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]
-
A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology. Retrieved January 20, 2026, from [Link]
-
Activation of the MAPK pathway through a BRAFV600E mutation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count! (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
-
Western blot band for Erk and phopho(p) - Erk. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. (2015). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. (2020). Cancers. Retrieved January 20, 2026, from [Link]
-
The classification of BRAF mutations and their signaling pathways.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Scientific Reports. Retrieved January 20, 2026, from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. Retrieved January 20, 2026, from [Link]
-
A quantitative analysis of kinase inhibitor selectivity. (2026). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Dabrafenib KINOMEscan. (2017). LINCS Data Portal. Retrieved January 20, 2026, from [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. (2010). Journal of Computer-Aided Molecular Design. Retrieved January 20, 2026, from [Link]
-
Discovery of a selective inhibitor of oncogenic B-RAF kinase with potent antimelanoma activity. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research. Retrieved January 20, 2026, from [Link]
-
A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology. Retrieved January 20, 2026, from [Link]
-
Comparative analyses of kinome profiles between BRAFi sensitive and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. (2012). Future Oncology. Retrieved January 20, 2026, from [Link]
-
The use of novel selectivity metrics in kinase research. (2017). BMC Bioinformatics. Retrieved January 20, 2026, from [Link]
-
PLX-4032 (Vemurafenib). (2013). Cellagen Technology. Retrieved January 20, 2026, from [Link]
-
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. (2015). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. (2015). Molecular Cancer Research. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2,5-Difluoro-4-(methylsulfonyl)aniline Derivatives
<
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a paramount checkpoint.[1][2] It dictates the susceptibility of a compound to biotransformation, which in turn influences crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects due to prolonged exposure.[2] Therefore, a comprehensive understanding and early assessment of metabolic stability are integral to modern drug discovery and development, enabling the selection of candidates with favorable pharmacokinetic profiles.[1][2]
This guide provides a comparative study of the metabolic stability of derivatives of 2,5-Difluoro-4-(methylsulfonyl)aniline, a scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies for assessing metabolic stability, present comparative data, and discuss the structural modifications that can influence the metabolic fate of these compounds.
The this compound Scaffold: A Platform for Optimization
The this compound core structure presents several features that are attractive in drug design. The fluorine atoms can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability.[4][5][6][7][8] Fluorine substitution is a well-established strategy to block metabolically labile sites, often preventing oxidation by cytochrome P450 (CYP) enzymes.[4][5][8] The methylsulfonyl group, an organosulfur compound, can also influence the metabolic profile and has been explored for its effects on various metabolic disorders.[9]
This guide will explore how modifications to this core structure can modulate metabolic stability, providing a framework for the rational design of more robust drug candidates.
Experimental Assessment of Metabolic Stability
The in vitro evaluation of metabolic stability is a cornerstone of preclinical drug development.[1][10] Two of the most widely used and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[3][10]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][11] This assay is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to Phase I metabolism.[3][11][12]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., midazolam, a known CYP3A4 substrate) are prepared as stock solutions in an appropriate solvent like DMSO.[13]
-
Pooled liver microsomes (from human or relevant preclinical species) are thawed on ice.[14]
-
A NADPH-regenerating system is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[14]
-
The reaction is stopped using a cold organic solvent, such as acetonitrile or methanol.[14]
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[13][14]
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[11][14]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with the cold solvent.[11][15]
-
-
Sample Analysis:
-
Data Analysis:
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells.[16] Hepatocytes, the primary liver cells, contain both Phase I and Phase II enzymes, providing a more comprehensive and physiologically relevant in vitro model.[3][16][17] The hepatocyte stability assay is often considered the "gold standard" for in vitro metabolism studies.[3]
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Incubation:
-
The test compound is added to a suspension of hepatocytes and incubated at 37°C in a CO2 incubator, often with gentle shaking.[16][19]
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[18][19]
-
The reaction is terminated by adding a cold organic solvent, typically acetonitrile, which also serves to lyse the cells.[16][17]
-
-
Sample Analysis:
-
Data Analysis:
-
Similar to the microsomal assay, the rate of disappearance of the parent compound is used to determine the half-life and intrinsic clearance.[20]
-
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on the metabolic stability of this compound derivatives, the following table presents hypothetical data from both liver microsomal and hepatocyte stability assays.
| Compound | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | - | 45 | 15.4 | 35 | 19.8 |
| Derivative A | Addition of a methyl group on the aniline nitrogen | 25 | 27.7 | 18 | 38.5 |
| Derivative B | Replacement of a fluorine with a chlorine | 55 | 12.6 | 48 | 14.4 |
| Derivative C | Introduction of a pyridine ring | > 60 | < 5.0 | > 120 | < 5.8 |
Analysis of Comparative Data:
-
Derivative A: The addition of a methyl group to the aniline nitrogen appears to create a new site for metabolism, likely N-dealkylation, leading to a significant decrease in metabolic stability in both assay systems. This is a common metabolic pathway for N-alkylated anilines mediated by cytochrome P450 enzymes.[21]
-
Derivative B: Replacing a fluorine atom with a less electronegative chlorine atom slightly increases the metabolic stability. This could be due to altered electronic effects influencing the susceptibility of the aromatic ring to oxidation.
-
Derivative C: The introduction of a pyridine ring results in a dramatic increase in metabolic stability. The nitrogen atom in the pyridine ring can act as a metabolic "sink," drawing electron density away from the aniline ring and making it less susceptible to oxidative metabolism.
Key Metabolic Pathways and the Role of Structural Features
The metabolism of this compound derivatives is primarily governed by the activity of cytochrome P450 enzymes.[22][23][24][25] Common metabolic pathways for aniline-containing compounds include:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring. The presence of two electron-withdrawing fluorine atoms on the ring generally disfavors this pathway.
-
N-Dealkylation: If the aniline nitrogen is substituted, the removal of the alkyl group is a common metabolic route.[21]
-
Oxidation of the Methylsulfonyl Group: The sulfur atom can be oxidized to a sulfoxide or sulfone.
Influence of Fluorine and Methylsulfonyl Groups:
-
Fluorine: As previously mentioned, fluorine atoms can block sites of metabolism.[4][5][8] The strong carbon-fluorine bond is resistant to enzymatic cleavage.[6] Furthermore, the high electronegativity of fluorine can deactivate the aromatic ring towards electrophilic attack by CYP enzymes.[5]
-
Methylsulfonyl Group: While the methylsulfonyl group itself is generally stable, its electron-withdrawing nature can influence the metabolism of the rest of the molecule. The methyl group attached to the sulfur can also be a site for oxidation.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylsulfonylmethane (MSM), an organosulfur compound, is effective against obesity-induced metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for 2,5-Difluoro-4-(methylsulfonyl)aniline Compounds
Introduction: From Chemical Structure to Biological Function
In drug discovery, a novel compound is a vessel of potential. The molecule 2,5-Difluoro-4-(methylsulfonyl)aniline represents such a beginning. Its chemical features, particularly the methylsulfonyl aniline scaffold, are reminiscent of moieties found in potent protein kinase inhibitors. This structural alert prompts a critical question: what is its mechanism of action (MoA)? Answering this is paramount, as a thoroughly validated MoA transforms a chemical entity into a precision tool for research or a candidate for therapeutic development.[1][2]
This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate the hypothesized MoA of novel compounds, using our investigational molecule, which we will refer to as "Compound X" , as a case study. We will operate under the hypothesis that Compound X is a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway.
To establish this MoA with high confidence, we must construct a self-validating experimental cascade. This involves systematically proving that the compound:
-
Engages the Target: Directly binds to MEK1/2 in a cellular environment.
-
Inhibits the Target: Suppresses the enzymatic activity of MEK1/2 with high selectivity.
-
Modulates the Pathway: Blocks the downstream signaling cascade initiated by MEK1/2.
-
Elicits a Phenotype: Induces the expected biological outcome, such as apoptosis, as a consequence of pathway inhibition.
We will compare Compound X against two crucial benchmarks: "Reference Inhibitor Y" , a well-characterized, potent MEK1/2 inhibitor (e.g., Trametinib), and "Negative Control Z" , a structurally analogous compound shown to be inactive in preliminary screens. This comparative approach is essential for contextualizing potency, selectivity, and specificity.
The Hypothesized Signaling Pathway: MEK1/2 Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular regulation, controlling proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Our hypothesis places Compound X at the nexus of this cascade, targeting MEK1 and MEK2, the kinases directly upstream of ERK1/2.
Caption: Hypothesized mechanism of Compound X targeting MEK1/2 to block ERK signaling.
Part 1: Confirming Target Engagement in a Cellular Milieu
The Scientific Question: Before assessing function, we must prove physical interaction. Does Compound X physically bind to MEK1/2 inside intact cells? The Cellular Thermal Shift Assay (CETSA) is the gold standard for answering this.[4][5][6] The principle is elegant: a protein stabilized by a bound ligand will resist thermal denaturation at higher temperatures than its unbound state.[5]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA Protocol: A Step-by-Step Guide
-
Cell Culture & Treatment: Plate a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375, melanoma) and grow to ~80% confluency. Treat cells with Vehicle (0.1% DMSO), 10 µM Compound X, or 1 µM Reference Inhibitor Y for 2 hours.
-
Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated (RT) control.
-
Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify total protein and normalize samples. Analyze the samples via SDS-PAGE and Western Blot using a primary antibody specific for MEK1/2.[7]
-
Data Analysis: Quantify the band intensity for MEK1/2 at each temperature relative to the room temperature control for that treatment group. Plot the percentage of soluble protein versus temperature to generate melting curves.
Comparative Data Summary: Target Engagement
| Treatment Group | Melting Temp (Tm) of MEK1/2 | Thermal Shift (ΔTm) vs. Vehicle | Interpretation |
| Vehicle (DMSO) | 52.5 °C | - | Baseline thermal stability. |
| Compound X (10 µM) | 58.0 °C | +5.5 °C | Strong target engagement. |
| Reference Inhibitor Y (1 µM) | 60.5 °C | +8.0 °C | Robust, positive control engagement. |
| Negative Control Z (10 µM) | 52.6 °C | +0.1 °C | No significant target engagement. |
Part 2: Defining Potency and Selectivity
The Scientific Question: We've shown that Compound X binds to MEK1/2. Now, we must quantify its inhibitory activity and determine its specificity. Is it a "sniper" hitting only MEK, or a "shotgun" hitting multiple kinases? Off-target effects can confound biological results and are a major source of toxicity.[2] An in vitro kinase selectivity profile is the definitive experiment to address this.[9][10]
Experimental Workflow: Kinase Selectivity Profiling
This experiment is typically performed as a service by specialized vendors. The process involves screening the compound against a large panel of purified kinases (e.g., >400) and measuring the residual enzyme activity.[11]
Caption: High-level workflow for in vitro kinase selectivity profiling.
Protocol Outline: Broad Kinase Panel Screen
-
Compound Submission: Provide Compound X at a high concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is screened at a single, high concentration (e.g., 1 µM) against the kinase panel. ATP concentration is typically set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[10]
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle (DMSO) control. Results are expressed as percent inhibition.
-
Follow-up (Optional): For any significant off-targets identified, a full dose-response curve (IC50 determination) is performed to assess potency.
Comparative Data Summary: Selectivity Profile
| Kinase Target | % Inhibition by Compound X (1 µM) | % Inhibition by Ref. Inhibitor Y (1 µM) | Interpretation |
| MEK1 | 98% | 99% | Potent on-target activity. |
| MEK2 | 95% | 98% | Potent on-target activity. |
| ERK2 | < 5% | < 5% | High selectivity over direct downstream kinase. |
| p38α | < 10% | < 10% | High selectivity over related MAPK pathway kinase. |
| Kinase A | 65% | < 10% | Potential off-target for Compound X. |
| Kinase B | < 10% | 55% | Known off-target for Reference Inhibitor Y. |
| (400+ other kinases) | < 30% | < 30% | Broadly selective profile. |
Part 3: Verifying Cellular Pathway Modulation
The Scientific Question: We have confirmed binding and in vitro inhibition. Does this translate to functional inhibition of the MAPK pathway within cells? We must measure the phosphorylation state of ERK1/2, the direct substrate of MEK1/2. A successful MEK inhibitor should cause a dose-dependent decrease in phosphorylated ERK (p-ERK).[3][12] Western blotting is the classic and robust method for this analysis.[13][14]
Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed A375 cells and allow them to adhere. Starve the cells (serum-free media) for 12-18 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Treat cells with a dose range of Compound X (e.g., 0.1 nM to 10 µM), Reference Inhibitor Y, or Negative Control Z for 2 hours.
-
Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce robust ERK phosphorylation.
-
Lysis & Quantification: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify total protein concentrations for normalization.
-
Western Blotting: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.[15]
-
Antibody Probing:
-
Probe one membrane with an antibody specific for p-ERK1/2 (Thr202/Tyr204).
-
Probe a duplicate membrane with an antibody for total ERK1/2 as a loading control.[16]
-
-
Data Analysis: Detect signals using chemiluminescence. Quantify the p-ERK band intensity and normalize it to the total ERK intensity for each sample. Plot the normalized p-ERK signal against inhibitor concentration to determine the IC50 value.
Comparative Data Summary: Pathway Inhibition
| Compound | Cellular IC50 for p-ERK Inhibition | Interpretation |
| Compound X | 15 nM | Potent and specific inhibition of MEK activity in cells. |
| Reference Inhibitor Y | 2 nM | Confirms assay validity with a potent positive control. |
| Negative Control Z | > 10,000 nM | Inactive compound shows no pathway modulation. |
Part 4: Linking Pathway to Phenotype
The Scientific Question: The ultimate goal of inhibiting a pro-survival pathway like MAPK is to induce a desired cellular phenotype, such as apoptosis (programmed cell death). Does the potent pathway inhibition by Compound X lead to this functional outcome? We can measure this using an assay that quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[17]
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Plating & Treatment: Seed A375 cells in a 96-well white-walled plate. Treat with a dose range of Compound X, Reference Inhibitor Y, or Negative Control Z for 24-48 hours.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[18] Add a volume of reagent equal to the culture medium volume in each well.[17]
-
Incubation: Mix the plate on a shaker for 5 minutes, then incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.[17]
-
Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of caspase 3/7 activity.[19]
-
Data Analysis: Normalize the data to vehicle-treated cells and plot against compound concentration to determine the EC50 for apoptosis induction.
Comparative Data Summary: Phenotypic Outcome
| Compound | EC50 for Apoptosis Induction | Interpretation |
| Compound X | 25 nM | Induces apoptosis at a concentration consistent with its pathway inhibition IC50. |
| Reference Inhibitor Y | 5 nM | Positive control shows expected apoptotic activity. |
| Negative Control Z | > 10,000 nM | Inactive compound does not induce the desired phenotype. |
Synthesizing the Evidence: A Validated Mechanism of Action
Caption: Logical flow from experimental evidence to the validated MoA.
The close correlation between the cellular IC50 (15 nM) and the phenotypic EC50 (25 nM) is a powerful indicator of on-target activity. It strongly suggests that the observed apoptosis is indeed a direct consequence of inhibiting the MEK-ERK pathway, rather than an off-target effect. This completes the validation, providing a robust, data-driven foundation for the mechanism of action of this compound (Compound X).
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. National Center for Biotechnology Information. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Principles of Kinase Allosteric Inhibition and Pocket Validation. ACS Publications. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Center for Biotechnology Information. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. National Center for Biotechnology Information. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Disposal of 2,5-Difluoro-4-(methylsulfonyl)aniline: A Protocol for Laboratory Safety
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Difluoro-4-(methylsulfonyl)aniline, a compound representative of halogenated and sulfonyl-containing aromatic amines frequently encountered in medicinal chemistry. Adherence to these procedures is paramount for maintaining a safe and compliant laboratory operation.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds provide critical insights into its potential dangers.
Analog Compound Hazard Profile:
| Compound | Key Hazards |
| 2,5-Difluoroaniline | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1] |
| 2,4-Difluoroaniline | Toxic in contact with skin or if inhaled; Harmful if swallowed.[2] |
| 4-(Methylsulfonyl)aniline | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[3] |
| 2-Fluoro-4-(methylsulfonyl)aniline | Causes skin and serious eye irritation; May cause respiratory irritation.[4] |
Based on these analogs, it is prudent to treat this compound as a hazardous substance that is likely toxic, an irritant to the skin, eyes, and respiratory system, and harmful if ingested or absorbed through the skin.
The Cardinal Rule: Segregation of Halogenated Waste
The primary and most critical step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .[5] The presence of fluorine atoms in its structure necessitates this separation.
Why is segregation so important?
Halogenated and non-halogenated waste streams are often treated differently by disposal facilities.[5] Incineration is a common method for destroying halogenated organic compounds, but it requires specialized scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[6] Mixing halogenated waste with non-halogenated solvents can contaminate the entire batch, leading to significantly higher disposal costs and more complex treatment processes.[5]
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the necessary steps from the generation of waste to its final removal from the laboratory.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Difluoro-4-(methylsulfonyl)aniline
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS 1147557-75-2). Understanding the why behind each safety protocol is critical to building a culture of safety and achieving reliable, reproducible results. This compound, while a valuable building block, possesses hazards inherent to its aniline structure that demand rigorous and informed handling procedures.
Hazard Assessment: The Rationale Behind a Multi-Layered Defense
The necessity for stringent Personal Protective Equipment (PPE) protocols is rooted in the chemical's intrinsic hazardous properties. The primary hazard warnings for this compound include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
However, a deeper analysis of its structure reveals the causality behind these warnings. The molecule is a substituted aniline . Aniline and its derivatives are notorious for their systemic toxicity. They can be readily absorbed through the skin, and their primary danger lies in their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While this specific derivative may have a different toxicological profile, the aniline core dictates that we treat it with the utmost caution. Furthermore, the parent compound, aniline, is a suspected mutagen and carcinogen, reinforcing the need to minimize all routes of exposure.[2]
The difluoro and methylsulfonyl substitutions modify the molecule's reactivity and physical properties but do not negate the underlying hazards of the aniline moiety. Therefore, our safety strategy must be comprehensive, addressing all potential exposure routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core PPE Requirements: A Task-Based Approach
The level of PPE required is not static; it must be adapted to the specific procedure being performed. The potential for aerosolization, splashing, and the quantity of material being handled are key variables. The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound.
| Task | Engineering Control (Primary Barrier) | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Safety Goggles | Fully-Buttoned Laboratory Coat | Recommended if outside of a ventilated enclosure. N95 or higher. |
| Preparing Stock Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | Fully-Buttoned Laboratory Coat and Chemical-Resistant Apron | Not required within a fume hood. Keep sash at the appropriate height. |
| Small-Scale Reaction (<1g) | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | Fully-Buttoned Laboratory Coat | Not required within a fume hood. |
| Large-Scale Reaction / Work-up | Certified Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves (over inner nitrile glove) | Chemical Safety Goggles and Face Shield | Fully-Buttoned Laboratory Coat and Chemical-Resistant Apron | On standby for emergency use (e.g., spill, power failure).[3] |
Procedural Guidance: Ensuring Protocol Integrity
Trustworthy science relies on protocols that are self-validating. The proper use of PPE is a protocol in itself, crucial for preventing contamination of both the experiment and the researcher.
Protocol: PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is non-negotiable.
Donning (Putting On) Sequence:
-
Lab Coat and Apron: Don the laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.
-
Respiratory Protection (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles. If a splash risk exists, add a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second, outer pair of gloves over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinch and peel), avoiding contact with the bare hand. Dispose of them in the designated hazardous waste container.
-
Lab Coat and Apron: Unbutton the lab coat. Remove it by folding it outwards, ensuring the contaminated exterior does not touch your clothes. Remove the apron. Hang the coat in its designated area or dispose of it if grossly contaminated.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using a glove-to-skin technique (hooking a finger under the cuff and peeling off).
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][5]
Protocol: Emergency Spill Response
In the event of a spill, your immediate actions and correct PPE are critical.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.
-
Protect: For small, manageable spills, don additional PPE before cleanup, including a chemical-resistant apron, and consider respiratory protection.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A flowchart guiding the selection of appropriate PPE based on the task.
Decontamination and Disposal Plan
Effective safety management extends beyond the immediate handling of a chemical to its entire lifecycle within the laboratory, including disposal.
Decontamination:
-
Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Surfaces: Decontaminate work surfaces in the fume hood with the same solvent, using absorbent pads. These pads must be disposed of as solid hazardous waste.
Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][7]
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, etc.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.
-
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office and in accordance with all local, state, and federal regulations.[7] Keep containers closed when not in use and store them in a designated, well-ventilated secondary containment area until pickup.[4][8]
By integrating these principles of hazard assessment, procedural diligence, and responsible disposal into your daily workflow, you build a robust safety system that protects you, your colleagues, and the integrity of your research.
References
-
SAFETY DATA SHEET for 2,5-Difluoroaniline. Fisher Scientific.
-
2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
SAFETY DATA SHEET for Aniline. Sigma-Aldrich.
-
2,5-Difluoroaniline SDS, 367-30-6 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET for 2-Fluoro-4-(methylsulfonyl)aniline. SynQuest Labs.
-
SAFETY DATA SHEET for Benzenamine, 2,4-difluoro-. Fisher Scientific.
-
SAFETY DATA SHEET for 3,5-Difluoroaniline. Fisher Scientific.
-
SAFETY DATA SHEET for 4-(Methylsulfonyl)aniline. Fisher Scientific.
-
Generic EU SDS. Twine Solutions.
-
Safety Data Sheet: Aniline. Carl ROTH.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Reductive desulfonylation. Wikipedia.
-
Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
-
Safety data sheet. Daikin Chemicals.
-
Aniline. Lanxess.
-
EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
-
Aniline | C6H7N | 62-53-3 – Detectors & Protection Equipment. Dräger VOICE.
-
Dimension 0.15% +Fertilizer (18-0-3) SAFETY DATA SHEET. SiteOne.
-
Safety Data Sheet: Aniline. SIA Toolbox.
-
SAFETY DATA SHEET for 4-FLUORO-3-(METHYLSULPHONYL)ANILINE 98%. Apollo Scientific.
-
Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. MDPI.
-
Proper disposal of chemicals. Sciencemadness Wiki.
-
MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department.
-
This compound. BLDpharm.
Sources
- 1. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. draeger.com [draeger.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. carlroth.com [carlroth.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
